Hydroxy-PEG2-CH2-Boc
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
tert-butyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDJRQVQNFNFAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149299-82-1 | |
| Record name | Hydroxy-PEG2-t-butyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Structure and Properties of Hydroxy-PEG2-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical structure, properties, and synthesis of the bifunctional linker commonly referred to as Hydroxy-PEG2-CH2-Boc. This molecule is a valuable tool in bioconjugation, drug delivery, and the development of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).
Molecular Structure and Nomenclature
The compound is most accurately identified by the IUPAC name tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate .[1] It is also commonly known by several synonyms, including Boc-NH-PEG2-OH, 2-(2-Boc-aminoethoxy)ethanol, and N-Boc-2-(2-hydroxyethoxy)ethylamine.[2]
The structure consists of three key functional components:
-
A tert-butyloxycarbonyl (Boc) protecting group: This is a widely used acid-labile protecting group for amines, ensuring selective reactivity at other sites of the molecule.
-
A two-unit polyethylene (B3416737) glycol (PEG) linker: The PEG2 spacer, consisting of two repeating ethylene (B1197577) glycol units (-CH₂CH₂O-), imparts increased hydrophilicity and water solubility to the molecule and any conjugate it is a part of.[2]
-
A terminal primary hydroxyl group (-OH): This functional group provides a reactive site for further chemical modifications, such as esterification or etherification, allowing for its conjugation to other molecules.[2]
The "CH2" in the user's query is implicitly part of the ethylene glycol backbone of the PEG linker.
Physicochemical and Spectroscopic Data
The quantitative data for tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate are summarized in the table below, providing a clear reference for its physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₉NO₄ | [1] |
| Molecular Weight | 205.25 g/mol | [1] |
| Appearance | Viscous liquid | [3] |
| Purity (by GC) | ≥95% | [2] |
| Storage Condition | -5°C, kept in dry and dark conditions. | [2] |
Spectroscopic data, such as ¹H NMR, is crucial for structure verification. While a detailed spectrum analysis is beyond the scope of this guide, spectra for this compound are available from various chemical suppliers.
Experimental Protocols
Synthesis of tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate
This procedure involves the reaction of 2-(2-aminoethoxy)ethanol (B1664899) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to protect the primary amine.
Materials:
-
2-(2-aminoethoxy)ethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (B128534) (Et₃N) or other suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography elution
Procedure:
-
In a round-bottom flask, dissolve 2-(2-aminoethoxy)ethanol (1.0 equivalent) in dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate as a viscous liquid.
Visualization of Molecular Structure
The following diagram illustrates the 2D chemical structure of tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate, generated using the Graphviz DOT language.
Structure of tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate.
References
An In-depth Technical Guide to Hydroxy-PEG2-CH2-Boc: Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, characteristics, and applications of Hydroxy-PEG2-CH2-Boc, a bifunctional linker critical in the development of advanced therapeutics. This molecule, scientifically known as tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate, is a cornerstone in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a hydroxyl group for further modification, a protected amine, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers significant advantages in the design of targeted therapies.
Core Chemical and Physical Properties
tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate is a versatile chemical entity with a well-defined set of properties that make it suitable for bioconjugation and drug delivery applications. The presence of the PEG2 spacer enhances its aqueous solubility, a crucial factor in many biological applications.
| Property | Value |
| Chemical Name | tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate |
| Synonyms | This compound, Boc-NH-PEG2-OH, N-Boc-PEG2-alcohol, 2-(2-Boc-aminoethoxy)ethanol, N-Boc-2-(2-hydroxyethoxy)ethylamine[1] |
| CAS Number | 139115-91-6[1] |
| Molecular Formula | C₉H₁₉NO₄[1] |
| Molecular Weight | 205.25 g/mol [1][2] |
| Appearance | Colorless to light orange to yellow clear liquid |
| Boiling Point | 165 °C |
| Density | 1.042 g/mL at 25 °C (for a related compound)[3] |
| Refractive Index | 1.45 |
| Solubility | Soluble in water, 1% acetic acid, ethyl acetate, and methanol.[3] |
| Storage Conditions | Recommended storage at -20°C or -5°C, kept in a dry environment and protected from sunlight. |
Applications in Advanced Therapeutics
The bifunctional nature of this compound makes it a highly valuable linker in the field of drug development. Its two reactive ends—a hydroxyl group and a Boc-protected amine—allow for the sequential attachment of different molecular entities.
PROTAC Linker
This molecule is frequently used as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The PEG linker in these constructs plays a crucial role in optimizing the distance between the target protein and the E3 ligase for efficient ternary complex formation, as well as improving the overall solubility and pharmacokinetic properties of the PROTAC.
ADC Linker
In the context of Antibody-Drug Conjugates, this compound can function as a component of an uncleavable linker system. ADCs are designed to deliver potent cytotoxic agents specifically to cancer cells by attaching them to a monoclonal antibody that targets a tumor-specific antigen. The linker's stability is critical to prevent premature release of the cytotoxic payload in circulation, thereby minimizing off-target toxicity. The hydrophilic PEG spacer can also help to reduce aggregation and improve the pharmacokinetic profile of the ADC.
Experimental Protocols
The utility of this compound is best illustrated through its application in synthetic chemistry. Below are representative experimental protocols for the key transformations this linker undergoes.
Protocol 1: Boc Deprotection to Expose the Primary Amine
This procedure details the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free primary amine, which is then available for conjugation.
Materials:
-
tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate (this compound)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate in anhydrous DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected amine, 2-(2-aminoethoxy)ethanol.
Protocol 2: Conjugation of the Deprotected Linker to a Carboxylic Acid
This protocol outlines the coupling of the newly exposed primary amine to a molecule containing a carboxylic acid group, a common step in the synthesis of PROTACs and ADCs.
Materials:
-
Deprotected linker (2-(2-aminoethoxy)ethanol) from Protocol 1
-
Carboxylic acid-containing molecule (e.g., a PROTAC warhead or an ADC payload derivative)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Procedure:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DCM.
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution to activate the carboxylic acid.
-
Stir the mixture at room temperature for 15-30 minutes.
-
In a separate flask, dissolve the deprotected linker in anhydrous DMF or DCM and add DIPEA or TEA (2-3 equivalents).
-
Add the solution of the deprotected linker to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, the reaction mixture can be worked up by aqueous extraction and the final product purified by column chromatography.
Visualizing the Mechanism of Action
To better understand the role of linkers like this compound in modern drug design, the following diagrams, generated using Graphviz, illustrate the signaling pathways and mechanisms of action for PROTACs and ADCs.
Caption: PROTAC-mediated degradation of BRD4 protein.
The diagram above illustrates the mechanism of a PROTAC that targets the BRD4 protein for degradation.[4][5][6][7] The PROTAC molecule, which could incorporate a PEG2 linker derived from this compound, facilitates the formation of a ternary complex between BRD4 and the E3 ubiquitin ligase Cereblon (CRBN).[4][5][6][7] This proximity allows for the ubiquitination of BRD4, marking it for destruction by the proteasome.[4][5][6][7]
Caption: Mechanism of action for an ADC targeting HER2.
This workflow demonstrates the mechanism of an antibody-drug conjugate, such as Trastuzumab Emtansine, which targets the HER2 receptor on cancer cells.[8][9][10][11][12][13] After binding to HER2, the ADC is internalized and trafficked to the lysosome.[8][9][10][11][12][13] Inside the lysosome, the linker is cleaved, releasing the cytotoxic payload, which then disrupts microtubule function, leading to cell cycle arrest and apoptosis.[8][9][10][11][12][13] While Trastuzumab Emtansine itself does not use a PEG linker, this compound is used in the development of other ADCs to connect the antibody to the cytotoxic agent.
References
- 1. tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate | 139115-91-6 | Buy Now [molport.com]
- 2. Synthonix, Inc > 139115-91-6 | tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate [synthonix.com]
- 3. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | 26690-80-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Trastuzumab emtansine - Wikipedia [en.wikipedia.org]
- 11. Trastuzumab emtansine: the first targeted chemotherapy for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
Disambiguation of Hydroxy-PEG2-CH2-Boc: A Technical Overview of Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The precise chemical entity "Hydroxy-PEG2-CH2-Boc" is not unambiguously defined in common chemical literature and supplier catalogs. The nomenclature can be interpreted in several ways, leading to different potential structures. This guide aims to clarify the possible interpretations by presenting data on closely related and commonly used bifunctional PEG linkers. We will focus on a likely candidate, N-Boc-2-(2-hydroxyethoxy)ethylamine (also known as Boc-NH-PEG2-OH) , and provide its molecular details.
To ensure the relevance of the provided data, researchers are strongly encouraged to confirm the exact structure of interest, for instance, by providing a CAS number or a chemical structure diagram.
Quantitative Data Summary
For clarity and ease of comparison, the molecular formula and weight of the most plausible interpretation, Boc-NH-PEG2-OH, are presented below.
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
| N-Boc-2-(2-hydroxyethoxy)ethylamine | C9H19NO4 | 205.25 g/mol [1] | 139115-91-6[1] |
Chemical Structure
The chemical structure of N-Boc-2-(2-hydroxyethoxy)ethylamine is characterized by a two-unit polyethylene (B3416737) glycol (PEG) spacer, with one terminus protected by a tert-butyloxycarbonyl (Boc) group and the other end bearing a hydroxyl group.
Experimental Protocols & Methodologies
Detailed experimental protocols are highly specific to the application of the PEG linker. Common applications include bioconjugation, drug delivery, and the synthesis of PROTACs (Proteolysis Targeting Chimeras).
A general experimental workflow for the utilization of a Boc-protected PEG linker in bioconjugation is outlined below. This workflow illustrates the logical steps from deprotection to conjugation.
Caption: A generalized experimental workflow for the conjugation of a Boc-protected PEG linker.
Signaling Pathway Context
PEG linkers such as this compound and its analogs are synthetic molecules primarily used to connect two other molecules, for instance, a targeting ligand and a therapeutic agent in a PROTAC. They do not have an intrinsic signaling pathway but are instrumental in enabling the function of the final conjugate.
The logical relationship in a PROTAC, where the PEG linker plays a crucial role, is depicted below.
Caption: The logical relationship of components in a PROTAC-mediated protein degradation pathway.
References
The Multifaceted Role of Hydroxy-PEG2-CH2-Boc in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). The linker component of a PROTAC, which connects the POI-binding ligand (warhead) to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy, selectivity, and physicochemical properties. This technical guide provides an in-depth examination of the function of Hydroxy-PEG2-CH2-Boc, a bifunctional linker featuring a short polyethylene (B3416737) glycol (PEG) chain and an alkyl component, in the context of PROTAC design and development. While direct quantitative data for this specific linker is emerging, this guide consolidates available information on structurally similar linkers to elucidate its role in optimizing PROTAC performance. Detailed experimental protocols and visual diagrams of key signaling pathways and workflows are provided to facilitate the rational design of next-generation protein degraders.
Introduction to PROTAC Technology and the Role of Linkers
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.[1] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2] The linker is not merely a spacer but plays a crucial role in several aspects of PROTAC function:
-
Ternary Complex Formation and Stability: The length, flexibility, and chemical composition of the linker are critical for the productive formation and stability of the ternary complex.[3]
-
Physicochemical Properties: The linker significantly influences the solubility, permeability, and metabolic stability of the PROTAC molecule.[1][4]
-
Selectivity and Potency: The linker can impact the selectivity of the PROTAC for the target protein and its degradation potency, often quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[5]
Core Functions of the this compound Linker
The this compound linker is a PEG/Alkyl/ether-based bifunctional linker used in the synthesis of PROTACs. Its structure, featuring a short di-ethylene glycol (PEG2) motif, a methylene (B1212753) group, and a Boc-protected amine, offers a unique combination of properties that are advantageous in PROTAC design.
Physicochemical Properties
The incorporation of a short PEG chain imparts a degree of hydrophilicity, which can enhance the aqueous solubility of the often large and lipophilic PROTAC molecules.[6][7] This improved solubility is beneficial for both in vitro handling and can contribute to better pharmacokinetic profiles in vivo.[8] The alkyl component provides a degree of conformational flexibility, allowing the PROTAC to adopt an optimal orientation for ternary complex formation.[4]
The "chameleon effect" has been described for flexible linkers, where they can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, and a more extended, polar conformation in the aqueous cytoplasm.[3] This property of short PEG-alkyl linkers can be beneficial for cell permeability.
Impact on Cellular Permeability
The cellular permeability of PROTACs is a critical factor for their therapeutic efficacy, as they need to cross the cell membrane to reach their intracellular targets. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion, the flexible nature of short PEG linkers can be advantageous.[8] Studies have shown that for some PROTACs, permeability increases with decreasing linker length.[9] However, the optimal number of PEG units must be empirically determined for each PROTAC system, as excessive PEGylation can lead to decreased cellular uptake.[8]
Quantitative Data on Structurally Similar Linkers
While specific quantitative data for PROTACs utilizing the this compound linker is not extensively published, data from PROTACs with similar short PEG-alkyl linkers provide valuable insights into its expected performance. The following table summarizes representative data for BRD4-targeting PROTACs with varying linker lengths and compositions.
| PROTAC (Target) | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-825 (BRD4) | Pomalidomide | PEG/Alkyl | <1 | >90 | T-ALL cells | [10] |
| dBET6 (BRD4) | Thalidomide | PEG/Alkyl | Not specified | Not specified | Lung cancer cells | [11] |
| MZ1 (BRD4) | VHL ligand | PEG/Alkyl | <100 | >90 | Various | [12] |
| AT1 (BRD4) | VHL ligand | PEG/Alkyl | 10-100 | >90 | Various | [12] |
Note: The DC50 and Dmax values are highly dependent on the specific warhead, E3 ligase ligand, and cell line used.
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and characterization of PROTACs.
General Synthesis of a PROTAC using a Boc-Protected Linker
This protocol describes a general synthetic route for coupling a POI ligand and an E3 ligase ligand using a linker like this compound.
Step 1: Coupling of the Linker to the E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (e.g., pomalidomide) and the Boc-protected linker (e.g., Boc-NH-PEG2-CH2-COOH) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature and monitor its progress using liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, purify the resulting E3 ligase-linker intermediate using preparative high-performance liquid chromatography (HPLC).
Step 2: Boc Deprotection
-
Dissolve the purified E3 ligase-linker intermediate in a suitable solvent like dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) to remove the Boc protecting group.
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess TFA.
Step 3: Coupling of the POI Ligand (Warhead)
-
Dissolve the deprotected E3 ligase-linker intermediate and the POI ligand (functionalized with a carboxylic acid, for example) in DMF.
-
Add coupling reagents (HATU and DIPEA) and stir the reaction at room temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is for quantifying the degradation of a target protein in cultured cells treated with a PROTAC.[13][14]
Materials:
-
Cell line expressing the target protein (e.g., HeLa, THP-1).
-
PROTAC stock solution in DMSO.
-
Cell culture medium and supplements.
-
Ice-cold phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specific duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane with TBST. Add ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[13]
HiBiT Assay for High-Throughput Quantification of Protein Degradation
The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in live cells, suitable for high-throughput screening of PROTACs.[15][16]
Materials:
-
CRISPR/Cas9-engineered cell line with the HiBiT tag endogenously fused to the target protein.
-
PROTAC stock solution in DMSO.
-
White, opaque 96- or 384-well plates.
-
Nano-Glo® HiBiT Lytic Detection System (Promega).
-
Luminometer.
Procedure:
-
Cell Plating: Plate the HiBiT-tagged cells in white, opaque multi-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Lysis and Detection: Equilibrate the plate to room temperature. Add the Nano-Glo® HiBiT Lytic Reagent to each well. Mix on an orbital shaker for 3-10 minutes to ensure cell lysis and signal development.[17]
-
Measurement: Measure the luminescence using a plate-based luminometer. The luminescent signal is proportional to the amount of HiBiT-tagged protein.
-
Data Analysis: Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control. Plot the data to determine the DC50 and Dmax values.
Cellular Permeability Assays
4.4.1. Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that measures the ability of a compound to passively diffuse across an artificial lipid membrane.[18][19]
Procedure Outline:
-
A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
The PROTAC compound is added to the donor wells of the filter plate.
-
The filter plate is placed on top of an acceptor plate containing buffer.
-
The plates are incubated for a set period.
-
The concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS.
-
The permeability coefficient (Pe) is calculated.
4.4.2. Caco-2 Permeability Assay
The Caco-2 assay uses a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and express transporters, providing a more biologically relevant model of intestinal absorption.[18][20][21]
Procedure Outline:
-
Caco-2 cells are seeded on a porous membrane in a transwell plate and cultured for approximately 21 days to form a confluent monolayer.
-
The integrity of the monolayer is verified.
-
The PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer.
-
After a defined incubation period, samples are taken from the opposite chamber.
-
The concentration of the PROTAC is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A)/Papp(A-B)) can indicate if the compound is a substrate for efflux transporters.[20]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to PROTACs.
Signaling Pathways
Caption: General mechanism of PROTAC-mediated protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ionopticks.com [ionopticks.com]
- 3. chempep.com [chempep.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. jove.com [jove.com]
- 16. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. tandfonline.com [tandfonline.com]
- 19. PAMPA | Evotec [evotec.com]
- 20. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. admescope.com [admescope.com]
Unlocking Potency: A Technical Guide to the Mechanism of Action of Uncleavable ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety profile of the ADC. While cleavable linkers are designed to release their payload in response to specific triggers in the tumor microenvironment, uncleavable linkers employ a distinct and robust mechanism of action. This technical guide provides an in-depth exploration of the mechanism of action of uncleavable ADC linkers, supported by quantitative data, detailed experimental protocols, and visualizations of the key processes involved.
The Core Mechanism: A Journey from Cell Surface to Cytotoxicity
The efficacy of ADCs with uncleavable linkers is contingent upon a precise sequence of events, beginning with target recognition and culminating in the intracellular release of a modified, active payload. Unlike their cleavable counterparts, these ADCs do not release their cytotoxic agent into the extracellular space, a characteristic that contributes to their enhanced plasma stability and favorable therapeutic index.[1][2][3] The payload is only liberated following the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[4]
The journey of an uncleavable ADC can be delineated into the following key stages:
-
Target Binding and Internalization: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, a process by which the ADC-antigen complex is engulfed by the cell membrane and transported into the cell within an endosome.[5] The primary pathways for this internalization are clathrin-mediated and caveolin-mediated endocytosis.[6][7]
-
Intracellular Trafficking: Once inside the cell, the endosome containing the ADC matures and traffics through the endo-lysosomal pathway. The pH within these vesicles progressively decreases, creating an environment conducive to the next stage of processing.[8]
-
Lysosomal Degradation and Payload Liberation: The late endosome fuses with a lysosome, a cellular organelle rich in a variety of hydrolytic enzymes, including proteases. Within the harsh environment of the lysosome, the entire antibody portion of the ADC is degraded into its constituent amino acids.[4][9] This proteolytic breakdown is the pivotal step for payload release. The final product is not the free payload itself, but rather the payload still attached to the linker and the amino acid residue (typically lysine) to which the linker was originally conjugated.[1][3] A prime example is the active catabolite of Trastuzumab emtansine (T-DM1), which is lysine-MCC-DM1.[5][10]
-
Cytotoxic Action: The payload-linker-amino acid catabolite is then transported out of the lysosome and into the cytoplasm, where it can engage its intracellular target.[11] For instance, lysine-MCC-DM1, the active form of T-DM1, inhibits microtubule assembly, leading to cell cycle arrest and ultimately, apoptosis.[1][5]
Quantitative Comparison: Uncleavable vs. Cleavable Linkers
The choice of linker technology has a profound impact on the pharmacokinetic and pharmacodynamic properties of an ADC. Uncleavable linkers generally exhibit superior plasma stability, which translates to a longer half-life and a wider therapeutic window.[2][12][13] This increased stability minimizes the premature release of the cytotoxic payload in circulation, thereby reducing off-target toxicities.[13]
| Linker Type | Representative Linker | ADC Example | In Vivo Half-life (Mouse) | Reference |
| Uncleavable | SMCC | Trastuzumab-DM1 | 10.4 days | [6] |
| Uncleavable | CX | Trastuzumab-DM1 | 9.9 days | [13] |
| Cleavable | Hydrazone | - | ~2 days | [13] |
| Cleavable | Carbonate | Sacituzumab govitecan | 36 hours | [13] |
| Cleavable | Silyl ether | - | > 7 days | [13] |
Table 1: Comparison of In Vivo Plasma Stability of Different ADC Linkers.
The enhanced stability of uncleavable linkers often comes at the cost of a reduced "bystander effect."[2] The bystander effect, a phenomenon where the released payload can diffuse out of the target cell and kill neighboring antigen-negative cells, is more pronounced with cleavable linkers that release a membrane-permeable payload.[14] The charged nature of the payload-linker-amino acid catabolite from uncleavable ADCs generally restricts its ability to cross cell membranes, thus limiting bystander killing.[11]
| Linker Type | Bystander Effect | Mechanism | Consequence | Reference |
| Uncleavable | Minimal | The released payload-linker-amino acid catabolite is charged and has poor membrane permeability. | Reduced killing of adjacent antigen-negative tumor cells. May be advantageous for reducing off-target toxicity. | [2][11] |
| Cleavable | Significant | The released payload is often uncharged and membrane-permeable, allowing it to diffuse into neighboring cells. | Can enhance efficacy in heterogeneous tumors with varied antigen expression. | [14] |
Table 2: Comparison of the Bystander Effect of Uncleavable and Cleavable ADC Linkers.
Visualizing the Mechanism of Action
To better understand the intricate processes involved in the mechanism of action of uncleavable ADCs, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Key Experimental Protocols
A thorough understanding of the mechanism of action of uncleavable ADCs relies on a suite of well-defined experimental protocols. Below are detailed methodologies for key assays.
ADC Internalization Assay via Flow Cytometry
This protocol allows for the quantification of ADC internalization by target cells.
Materials:
-
Target cancer cell line
-
Fluorescently labeled ADC (e.g., conjugated to Alexa Fluor 488)
-
Control unlabeled antibody
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Trypsin-EDTA
-
Viability dye (e.g., Propidium Iodide or DAPI)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed target cells in a 6-well plate and culture until they reach approximately 80% confluency.
-
Antibody Incubation:
-
Prepare a solution of the fluorescently labeled ADC in cell culture medium at a final concentration of 1-10 µg/mL.
-
As a negative control, prepare a similar concentration of a fluorescently labeled isotype control antibody.
-
Remove the culture medium from the cells and add the antibody solutions.
-
Incubate the cells at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow for internalization. For a baseline (time 0), perform an incubation at 4°C for 30 minutes to measure only cell surface binding.
-
-
Cell Harvesting and Staining:
-
After incubation, wash the cells twice with cold PBS to remove unbound antibody.
-
Detach the cells using Trypsin-EDTA and neutralize with culture medium.
-
Centrifuge the cells and resuspend the pellet in cold flow cytometry staining buffer.
-
Add a viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for Alexa Fluor 488).
-
Analyze the data to determine the mean fluorescence intensity (MFI) of the live cell population at each time point. An increase in MFI over time at 37°C compared to the 4°C control indicates internalization.
-
In Vitro Lysosomal Degradation Assay
This assay assesses the proteolytic degradation of the ADC and the release of the payload-linker-amino acid catabolite.
Materials:
-
Uncleavable ADC
-
Isolated lysosomes (commercially available or prepared from cell lines/tissues)
-
Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Reaction quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Lysosome Preparation: If using commercially available isolated lysosomes, follow the manufacturer's instructions for thawing and preparation. If preparing in-house, a common method involves differential centrifugation of cell or tissue homogenates.[15]
-
Degradation Reaction:
-
In a microcentrifuge tube, combine the uncleavable ADC (final concentration typically 1-10 µM) with the isolated lysosomes in the lysosomal assay buffer.
-
Incubate the reaction mixture at 37°C for various time points (e.g., 0, 2, 8, 24 hours).
-
A control reaction without lysosomes should be included to assess the stability of the ADC in the assay buffer.
-
-
Sample Preparation for LC-MS/MS:
-
At each time point, stop the reaction by adding an equal volume of cold quenching solution (e.g., acetonitrile containing a suitable internal standard).
-
Vortex the samples and centrifuge at high speed to pellet the protein and debris.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload-linker-amino acid catabolite (e.g., lysine-MCC-DM1).[16] The method should be optimized for the specific catabolite of interest.
-
Quantification of Released Payload by LC-MS/MS
This protocol details the analytical method for quantifying the active catabolite from in vitro or in vivo samples.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
Chromatographic Conditions (Example for Lysine-MCC-DM1):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Example for Lysine-MCC-DM1):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and the internal standard. For Lysine-MCC-DM1, a potential transition could be m/z 905.4 -> m/z 732.3.
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum sensitivity.
Quantification:
-
Generate a standard curve using known concentrations of the purified payload-linker-amino acid catabolite.
-
Calculate the concentration of the catabolite in the experimental samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
Conclusion
The mechanism of action of uncleavable ADC linkers is a testament to the sophisticated engineering that underpins modern targeted cancer therapies. Their reliance on complete lysosomal degradation of the antibody for payload release ensures high plasma stability and a favorable safety profile, albeit with a generally reduced bystander effect. A comprehensive understanding of the entire process, from internalization and intracellular trafficking to the precise nature of the active catabolite and its cytotoxic effects, is paramount for the rational design and optimization of next-generation ADCs. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug developers to rigorously evaluate and advance these promising therapeutic agents.
References
- 1. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. xenotech.com [xenotech.com]
- 5. Quantification for Antibody-Conjugated Drug in Trastuzumab Emtansine and Application to In Vitro Linker Stability and In Vivo Pharmacokinetic Study in Rat Using an Immuno-Affinity Capture Liquid Chromatography-Mass Spectrometric Method [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Aberrant intracellular metabolism of T‐DM1 confers T‐DM1 resistance in human epidermal growth factor receptor 2‐positive gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. adcreview.com [adcreview.com]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. LYSOSOMAL ISOLATION PROTOCOL [protocols.io]
- 16. LC-MS/MS method for the simultaneous determination of Lys-MCC-DM1, MCC-DM1 and DM1 as potential intracellular catabolites of the antibody-drug conjugate trastuzumab emtansine (T-DM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Significance of the PEG2 Spacer in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of bioconjugation, the strategic selection of a linker molecule is paramount to the efficacy and success of the resulting conjugate. Among the diverse array of available linkers, the short, hydrophilic di-ethylene glycol spacer, commonly known as PEG2, has emerged as a critical component in the design of advanced therapeutics, including antibody-drug conjugates (ADCs) and other targeted drug delivery systems. This technical guide provides a comprehensive overview of the significance of the PEG2 spacer, detailing its fundamental properties and its profound impact on the solubility, stability, pharmacokinetics, and overall performance of bioconjugates. Through a compilation of quantitative data, detailed experimental protocols, and illustrative diagrams, this document serves as an in-depth resource for researchers and drug development professionals seeking to harness the advantages of the PEG2 spacer in their bioconjugation strategies.
Introduction: The Role of Spacers in Bioconjugation
Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a cornerstone of modern drug development and diagnostics. The linker, or spacer, that connects the constituent parts of a bioconjugate is not merely a passive bridge but an active modulator of the conjugate's properties. Polyethylene glycol (PEG) has been widely adopted as a spacer material due to its hydrophilicity, biocompatibility, lack of toxicity, and low immunogenicity. Short PEG chains, such as PEG2, offer a precise and minimal modification that can significantly enhance the therapeutic potential of a bioconjugate.
The PEG2 spacer, consisting of two repeating ethylene (B1197577) glycol units, provides a balance of flexibility and hydrophilicity. Its incorporation into a bioconjugate can mitigate the challenges often associated with hydrophobic drugs or labels, such as poor aqueous solubility and a propensity for aggregation. This guide will explore the multifaceted role of the PEG2 spacer, providing both the theoretical underpinnings and practical guidance for its application.
Core Properties of the PEG2 Spacer
The utility of the PEG2 spacer in bioconjugation stems from its inherent physicochemical properties:
-
Hydrophilicity: The ether oxygens in the PEG backbone form hydrogen bonds with water molecules, imparting a hydrophilic character to the spacer. This property is crucial for increasing the overall water solubility of the bioconjugate, particularly when conjugating hydrophobic payloads.
-
Biocompatibility and Low Immunogenicity: PEG is well-tolerated in biological systems and generally does not elicit an immune response, a critical attribute for therapeutic applications.
-
Flexibility: The rotational freedom of the C-O-C bonds in the PEG chain provides conformational flexibility, which can help to overcome steric hindrance between the conjugated molecules, allowing each component to maintain its biological activity.
-
Defined Length: Unlike polydisperse PEG polymers, a PEG2 spacer has a discrete and well-defined length, which allows for precise control over the spacing between the conjugated molecules and results in a more homogenous final product.
Impact of the PEG2 Spacer on Bioconjugate Properties: Quantitative Insights
The incorporation of a PEG2 spacer can have a quantifiable impact on several key properties of a bioconjugate. The following tables summarize available data from studies investigating the effects of short PEG spacers.
Table 1: Effect of PEG Spacer Length on Binding Affinity of a 68Ga-Labeled NOTA-Conjugated Bombesin Antagonist Analog (RM26)
| Spacer Length | IC50 (nM) |
| PEG2 | 3.1 ± 0.2 |
| PEG3 | 3.9 ± 0.3 |
| PEG4 | 5.4 ± 0.4 |
| PEG6 | 5.8 ± 0.3 |
This data suggests that for this particular peptide conjugate, a shorter PEG spacer like PEG2 results in a higher binding affinity (lower IC50 value).
Table 2: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) in an Antibody-Drug Conjugate
| Linker-Payload Trigger | Spacer | Average DAR |
| Val-Cit-PABC | PEG2 | 3.9 |
| Val-Cit-PABC | PEG8 | 2.4 |
In this specific context, the shorter PEG2 spacer led to a higher drug-to-antibody ratio compared to a longer PEG8 spacer.
Table 3: In Vivo Biodistribution of 68Ga-NOTA-PEGn-RM26 Conjugates in Normal Mice (1 hour post-injection)
| Organ | % Injected Dose / gram (PEG2) | % Injected Dose / gram (PEG3) |
| Blood | 0.10 ± 0.01 | 0.07 ± 0.01 |
| Liver | 1.1 ± 0.1 | 0.8 ± 0.1 |
| Kidneys | 2.5 ± 0.4 | 2.2 ± 0.3 |
While the differences are minor, this data illustrates how even a small change in PEG spacer length can subtly influence the pharmacokinetic profile of a bioconjugate.
Experimental Protocols
The following protocols provide detailed methodologies for common bioconjugation reactions involving a PEG2 spacer.
Protocol 1: Amine-to-Amine Coupling using a Homobifunctional NHS-PEG2-NHS Ester
This protocol describes the crosslinking of two amine-containing molecules (e.g., proteins) using a homobifunctional PEG2 linker with N-hydroxysuccinimide (NHS) esters at both ends.
Materials:
-
Protein A (containing primary amines)
-
Protein B (containing primary amines)
-
NHS-PEG2-NHS ester
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve Protein A and Protein B in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the NHS-PEG2-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Conjugation Reaction: a. Add a 10- to 50-fold molar excess of the dissolved NHS-PEG2-NHS ester to the protein mixture. b. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to maintain protein stability. c. Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove unreacted crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer.
-
Characterization: Analyze the resulting conjugate by SDS-PAGE to confirm crosslinking and by other analytical methods (e.g., mass spectrometry) to determine the nature of the conjugated species.
Protocol 2: Thiol-to-Amine Conjugation using a Heterobifunctional Maleimide-PEG2-NHS Ester
This protocol details the conjugation of a thiol-containing molecule (e.g., a protein with a free cysteine) to an amine-containing molecule (e.g., a cytotoxic drug) using a heterobifunctional linker.
Materials:
-
Thiol-containing protein
-
Amine-containing molecule (drug)
-
Maleimide-PEG2-NHS ester
-
Amine-free, thiol-free buffer (e.g., PBS with EDTA), pH 7.2-7.5 for the first step
-
Thiol-free buffer, pH 6.5-7.5 for the second step
-
Reducing agent (e.g., TCEP or DTT), if necessary
-
Anhydrous DMF or DMSO
-
Desalting column or dialysis cassette
Procedure:
Step 1: Reaction of the Amine-Containing Molecule with the NHS Ester
-
Molecule Preparation: Dissolve the amine-containing molecule in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Linker Addition: Add the Maleimide-PEG2-NHS ester to the amine-containing molecule solution. A slight molar excess (1.1 to 1.5-fold) of the linker is typically used.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by an appropriate method (e.g., TLC or LC-MS).
-
Purification (Optional but Recommended): Purify the maleimide-activated molecule to remove unreacted linker.
Step 2: Reaction of the Maleimide-Activated Molecule with the Thiol-Containing Protein
-
Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at pH 6.5-7.5. If the protein has disulfide bonds, they may need to be reduced to generate free thiols using a reducing agent like TCEP. The reducing agent must be removed before proceeding.
-
Conjugation: Add the maleimide-activated molecule from Step 1 to the protein solution. A 10- to 20-fold molar excess of the maleimide-activated molecule over the protein is often used.
-
Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a free thiol, such as N-acetylcysteine.
-
Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted materials.
-
Characterization: Characterize the final conjugate to determine the drug-to-protein ratio and to confirm its purity and integrity.
Visualizing Bioconjugation Workflows and Principles
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in bioconjugation with a PEG2 spacer.
Conclusion
The PEG2 spacer, though a small and seemingly simple molecule, plays a profoundly significant role in the field of bioconjugation. Its inherent hydrophilicity, biocompatibility, and defined length make it an invaluable tool for enhancing the solubility, stability, and pharmacokinetic profiles of complex bioconjugates. As demonstrated by the quantitative data, the inclusion of even a short PEG spacer can have a measurable and beneficial impact on the performance of a therapeutic or diagnostic agent. The detailed experimental protocols provided in this guide offer a practical framework for the successful incorporation of PEG2 spacers into a variety of bioconjugation strategies. As the demand for more sophisticated and effective biotherapeutics continues to grow, the rational design and application of linkers like the PEG2 spacer will remain a critical element in the advancement of medicine.
An In-depth Technical Guide to PEG/Alkyl/Ether-Based Linkers in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutics, particularly in the realm of targeted drug delivery, linkers play a pivotal role in connecting a targeting moiety, such as a monoclonal antibody, to a payload, like a potent cytotoxic drug. This guide provides a comprehensive overview of three prominent classes of linkers: Poly(ethylene glycol) (PEG), alkyl, and ether-based linkers. These linkers are integral to the design of sophisticated drug delivery systems, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), influencing their stability, solubility, pharmacokinetic profiles, and overall efficacy. This document will delve into their fundamental properties, applications, and the experimental methodologies crucial for their successful implementation in research and drug development.
Core Concepts of PEG/Alkyl/Ether-Based Linkers
Linkers are more than just molecular bridges; their physicochemical properties are meticulously chosen to ensure the stability of the conjugate in systemic circulation and to facilitate the specific release of the payload at the target site.[1][2]
1.1. Poly(ethylene glycol) (PEG) Linkers
PEG linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units (-CH₂−CH₂−O−).[3] They are widely favored in bioconjugation for their unique combination of properties.
-
Hydrophilicity: The repeating ether units of PEG form hydrogen bonds with water, rendering PEG and its conjugates highly soluble in aqueous solutions.[3][4] This property is crucial for improving the solubility of hydrophobic drugs and preventing aggregation of protein conjugates.[4][5]
-
Biocompatibility and Low Immunogenicity: PEG is generally non-toxic and elicits a minimal immune response, which is advantageous for therapeutic applications.[3][6]
-
Pharmacokinetic Modulation: The hydrodynamic volume of the PEG chain can be tuned by varying its length. Longer PEG chains can increase the circulatory half-life of a conjugate by reducing renal clearance.[5][7]
-
Flexibility: The C-O bonds in the PEG backbone allow for free rotation, providing conformational flexibility that can minimize steric hindrance between the conjugated molecules.[3]
PEG linkers can be linear or branched and are available as monodisperse (with a precise molecular weight) or polydisperse (with a range of molecular weights) species.[8] Monodisperse PEGs are preferred for therapeutic applications where precise control over the conjugate's properties is critical.[]
1.2. Alkyl Linkers
Alkyl linkers are composed of a chain of methylene (B1212753) units (-CH₂-). They are a fundamental type of spacer used in bioconjugation.
-
Hydrophobicity: Alkyl chains are inherently hydrophobic, and this property can influence the overall solubility and pharmacokinetic profile of the conjugate. Increased hydrophobicity can sometimes lead to faster clearance from circulation.[10][11]
-
Rigidity: Compared to PEG linkers, alkyl chains offer less flexibility, which can be advantageous in applications where a specific spatial orientation between the conjugated molecules is desired.
-
Stability: The carbon-carbon bonds of the alkyl chain are highly stable, making these linkers robust and non-cleavable under physiological conditions.[12]
1.3. Ether-Based Linkers
Ether-based linkers contain one or more ether bonds (-O-) within an alkyl chain. They represent a hybrid between the highly flexible and hydrophilic PEG linkers and the more rigid and hydrophobic alkyl linkers. The presence of the ether oxygen atoms introduces some polarity compared to pure alkyl chains, which can slightly improve aqueous solubility.
Data Presentation: Physicochemical and Pharmacokinetic Properties
The choice of linker has a profound impact on the properties of the resulting bioconjugate. The following tables summarize key quantitative data to aid in linker selection.
Table 1: Physicochemical Properties of Common Linker Types
| Property | PEG Linkers | Alkyl Linkers | Ether-Based Linkers |
| Solubility | High in aqueous and many organic solvents (e.g., DMF, DMSO, Chloroform)[13][14] | Low in aqueous solutions, soluble in organic solvents | Intermediate, depends on the ratio of ether to methylene units |
| Polydispersity Index (PDI) | Low for monodisperse PEGs (typically < 1.05)[8][13] | N/A (defined structure) | N/A (defined structure) |
| Flexibility | High[3] | Low to moderate | Moderate |
| Immunogenicity | Generally low[3][6] | Low | Low |
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| Linker | ADC Construct | In Vitro Cytotoxicity (IC50) | In Vivo Half-Life (t1/2) | In Vivo Efficacy (Tumor Model) |
| PEG2 | Non-cleavable MMAE ADC | Not specified | Not specified | Not specified |
| PEG4 | Non-cleavable MMAE ADC | Not specified | Not specified | Not specified |
| PEG8 | Cleavable MMAE ADC | Not specified | Longer than shorter PEGs | Improved efficacy in some models |
| PEG12 | Pendant MMAE ADC | Not specified | Slower clearance than linear PEG24 | Well-performing conjugate |
| PEG24 | Linear MMAE ADC | Not specified | Faster clearance than pendant PEG12 | Less effective than pendant PEG12 |
Data compiled from multiple sources. Direct comparison requires identical antibody, payload, and experimental conditions.
Table 3: Comparison of Cleavable vs. Non-Cleavable Linkers
| Linker Type | Release Mechanism | Key Advantage | Key Disadvantage | Example |
| Cleavable (e.g., Val-Cit) | Enzymatic cleavage in lysosome | Bystander effect, high potency of released drug | Potential for premature release and off-target toxicity | Brentuximab vedotin |
| Non-cleavable (e.g., Thioether) | Antibody degradation in lysosome | High plasma stability, reduced off-target toxicity | No bystander effect, released payload is modified | Trastuzumab emtansine (T-DM1)[12] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, purification, and characterization of linker-drug conjugates.
3.1. Synthesis of a Heterobifunctional PEG Linker (Maleimide-PEG-NHS Ester)
This protocol describes a general method for the synthesis of a heterobifunctional PEG linker, a versatile tool for two-step conjugation reactions.[15][16]
-
Reaction Setup: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve amine-PEG-hydroxyl in anhydrous dichloromethane (B109758) (DCM).
-
Activation of Hydroxyl Group: Add triethylamine (B128534) (a non-nucleophilic base) to the solution. Cool the reaction mixture to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (MsCl) dropwise. The reaction is typically stirred at 0 °C for 2 hours and then at room temperature overnight.
-
Formation of NHS Ester: After confirming the completion of the first step by TLC or LC-MS, the hydroxyl group is converted to a carboxylic acid (this multi-step process is not detailed here for brevity). The resulting carboxylated PEG is then reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or ethyl(dimethylaminopropyl) carbodiimide (EDC) in anhydrous DCM or DMF. The reaction is stirred at room temperature for 4-6 hours.
-
Introduction of Maleimide (B117702) Group: The other terminus of the PEG chain, which was initially protected, is deprotected and converted to an amine. This amine is then reacted with a maleimide-containing reagent, such as maleic anhydride, followed by cyclization to form the maleimide ring.
-
Purification: The final Maleimide-PEG-NHS ester product is purified by column chromatography on silica (B1680970) gel or by preparative HPLC.
-
Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
3.2. Conjugation of a PEG Linker to an Antibody (Two-Step Protocol)
This protocol outlines the conjugation of a heterobifunctional linker (e.g., SM(PEG)n) to an antibody.[15]
-
Antibody Preparation: Prepare the antibody in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0.
-
NHS Ester Reaction (Amine-Targeted):
-
Dissolve the Maleimide-PEG-NHS ester linker in a water-miscible organic solvent like DMSO or DMF immediately before use.[17]
-
Add a 5- to 20-fold molar excess of the linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[17]
-
Remove the excess, unreacted linker using a desalting column or dialysis.
-
-
Maleimide Reaction (Thiol-Targeted):
-
Prepare the thiol-containing payload.
-
Add the payload to the maleimide-activated antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C at a pH of 6.5-7.5.[16]
-
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, free payload, and other impurities.
3.3. Characterization of Antibody-Drug Conjugates
3.3.1. Size-Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis
SEC is the standard method for quantifying aggregates in biotherapeutic samples.[18][19]
-
Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute earlier than smaller molecules (monomers).[20]
-
Instrumentation: An HPLC system with a UV detector and a size-exclusion column suitable for proteins (e.g., Agilent AdvanceBio SEC).[18][21]
-
Mobile Phase: A typical mobile phase is an aqueous buffer such as 150 mM sodium phosphate, pH 7.0. For ADCs with hydrophobic payloads, an organic modifier (e.g., isopropanol (B130326) or acetonitrile) may be added to the mobile phase to reduce non-specific interactions with the stationary phase.[18][19]
-
Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in the mobile phase.[18]
-
Chromatographic Conditions:
-
Flow rate: 0.5-1.0 mL/min
-
Detection: UV absorbance at 280 nm
-
Run time: 15-30 minutes
-
-
Data Analysis: Integrate the peak areas corresponding to aggregates, monomers, and fragments. The percentage of each species is calculated relative to the total peak area.
3.3.2. Hydrophobic Interaction Chromatography (HIC-HPLC) for Drug-to-Antibody Ratio (DAR) Determination
HIC is the method of choice for determining the DAR of cysteine-linked ADCs.[22]
-
Principle: HIC separates molecules based on their surface hydrophobicity. The conjugation of a hydrophobic payload to an antibody increases its hydrophobicity, leading to stronger retention on the HIC column. Species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for a typical IgG1) can be resolved.[22][23]
-
Instrumentation: An HPLC system with a UV detector and a HIC column (e.g., Tosoh TSKgel Butyl-NPR, YMC BioPro HIC BF).[24]
-
Mobile Phase:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[24]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, often with an organic modifier like isopropanol).[24]
-
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to a final concentration of 1-2 mg/mL.
-
Chromatographic Conditions:
-
A decreasing salt gradient is used to elute the ADC species, with higher DAR species eluting at lower salt concentrations.
-
Flow rate: 0.4-0.8 mL/min
-
Detection: UV absorbance at 280 nm
-
-
Data Analysis: The area of each peak corresponding to a specific DAR is integrated. The weighted average DAR is calculated based on the relative peak areas.[22]
3.3.3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Mass Analysis and DAR Confirmation
LC-MS provides a direct measurement of the molecular weight of the intact ADC and its different drug-loaded species, confirming the DAR.[25][26]
-
Principle: The ADC is separated by liquid chromatography (often SEC or reversed-phase) and then introduced into a mass spectrometer. The resulting mass spectrum shows peaks corresponding to the different DAR species.[27]
-
Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[27]
-
Sample Preparation: The ADC sample may be deglycosylated to simplify the mass spectrum.[27]
-
Data Analysis: The raw mass spectrum is deconvoluted to obtain the zero-charge mass of each species. The average DAR can be calculated from the relative abundance of the different drug-loaded forms.[27][28]
Mandatory Visualizations
Diagram 1: General Experimental Workflow for ADC Preparation and Characterization
Caption: Workflow for ADC synthesis, purification, and characterization.
Diagram 2: Signaling Pathway of an ADC Targeting a Receptor Tyrosine Kinase (RTK)
Caption: ADC mechanism: binding, internalization, and payload-induced apoptosis.
Diagram 3: Logical Relationships in Linker Selection
Caption: Decision tree for selecting an appropriate linker based on key parameters.
Conclusion
The selection and design of PEG, alkyl, and ether-based linkers are critical determinants of the success of targeted therapeutics. A thorough understanding of their physicochemical properties, coupled with robust experimental protocols for synthesis, conjugation, and characterization, is paramount. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of linker technology and to make informed decisions in the design of next-generation drug delivery systems. The continued innovation in linker chemistry will undoubtedly lead to the development of more effective and safer targeted therapies.
References
- 1. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. | Semantic Scholar [semanticscholar.org]
- 2. symeres.com [symeres.com]
- 3. chempep.com [chempep.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 10. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creativepegworks.com [creativepegworks.com]
- 14. interchim.fr [interchim.fr]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. agilent.com [agilent.com]
- 19. shimadzu.com [shimadzu.com]
- 20. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 21. agilent.com [agilent.com]
- 22. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 23. agilent.com [agilent.com]
- 24. ymc.eu [ymc.eu]
- 25. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 26. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 27. agilent.com [agilent.com]
- 28. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Principles of Synthesizing Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and methodologies underlying the synthesis of antibody-drug conjugates (ADCs), a rapidly advancing class of targeted therapeutics. From the fundamental components to detailed experimental protocols and characterization techniques, this document serves as an in-depth resource for professionals in the field of drug development.
Core Components of an Antibody-Drug Conjugate
Antibody-drug conjugates are complex biomolecules engineered to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1][2] This targeted approach is achieved through the synergy of three key components: a monoclonal antibody (mAb), a cytotoxic payload, and a chemical linker that connects them.[1][3]
-
Monoclonal Antibody (mAb): The mAb is the targeting component of the ADC, selected for its high specificity and affinity to a tumor-associated antigen (TAA) that is overexpressed on the surface of cancer cells with limited expression on healthy cells.[4] The choice of mAb is critical for the selective delivery of the payload.
-
Cytotoxic Payload: These are highly potent small molecule drugs that induce cell death.[5][6] Common payloads include microtubule inhibitors (e.g., auristatins like MMAE and MMAF, and maytansinoids like DM1 and DM4) and DNA-damaging agents (e.g., calicheamicins, duocarmycins, and pyrrolobenzodiazepines (PBDs)).[5][6][7] The high potency of these agents is essential as only a small fraction of the administered ADC reaches the tumor site.[8]
-
Linker: The linker is a critical element that covalently attaches the payload to the antibody.[9][10] Its design influences the ADC's stability in circulation, its pharmacokinetic profile, and the mechanism of payload release at the target site.[9][10] Linkers can be broadly categorized as cleavable or non-cleavable.[9][11]
Conjugation Chemistries: Linking Payload to Antibody
The method of conjugation is a crucial parameter in ADC design, influencing the homogeneity, stability, and therapeutic index of the final product.[12][13] Conjugation strategies can be broadly classified into non-specific and site-specific methods.
Non-Specific Conjugation
These methods utilize the native amino acid residues on the antibody surface, primarily lysines and cysteines, for conjugation.
-
Lysine (B10760008) Conjugation: Antibodies possess numerous surface-accessible lysine residues (typically 80-100), which have ε-amino groups that can be targeted for conjugation.[3][14] This method often results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites.[11][15]
-
Cysteine Conjugation: This approach involves the reduction of interchain disulfide bonds (typically four in an IgG1) to generate reactive thiol groups for conjugation.[] While this method offers more control over the number of conjugation sites compared to lysine conjugation, it still produces a heterogeneous mixture of species with DARs of 0, 2, 4, 6, and 8.[][17]
Site-Specific Conjugation
To overcome the heterogeneity of traditional methods, various site-specific conjugation technologies have been developed to produce more homogeneous ADCs with a defined DAR and specific conjugation sites.[1][11][12] This homogeneity can lead to improved pharmacokinetics, a wider therapeutic window, and a more consistent manufacturing process.[12][13]
-
Engineered Cysteines: This method involves introducing cysteine residues at specific sites on the antibody sequence through genetic engineering.[][18] These engineered thiols provide specific handles for conjugation, leading to a more homogeneous product.[]
-
Enzymatic Conjugation: Enzymes can be used to catalyze the site-specific attachment of payloads.[19]
-
Transglutaminase: This enzyme catalyzes the formation of an isopeptide bond between the side chain of a glutamine residue and a primary amine-containing payload or linker.[11][19]
-
Sortase A: This bacterial enzyme recognizes a specific peptide motif (e.g., LPETG) and cleaves it, subsequently ligating a payload functionalized with an oligo-glycine motif.[6][][20]
-
-
Glycan Remodeling: The conserved N-linked glycans on the Fc region of an antibody can be enzymatically modified to introduce reactive handles for site-specific conjugation.[21][22][23] This approach allows for the generation of homogeneous ADCs without altering the protein sequence.[23]
Linker Technologies: Ensuring Stability and Payload Release
The linker plays a pivotal role in the success of an ADC, requiring a balance between stability in systemic circulation and efficient cleavage at the tumor site.[9][24]
-
Cleavable Linkers: These linkers are designed to be stable at physiological pH but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell.[9][11]
-
Acid-Labile Linkers (e.g., Hydrazones): These linkers are cleaved in the acidic environment of endosomes and lysosomes.[11]
-
Protease-Cleavable Linkers (e.g., Valine-Citrulline): These linkers contain peptide sequences that are substrates for lysosomal proteases like cathepsin B.[11]
-
Glutathione-Sensitive Linkers (e.g., Disulfides): These linkers are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) than the bloodstream.[24]
-
-
Non-Cleavable Linkers: These linkers remain intact, and the payload is released upon the complete degradation of the antibody backbone within the lysosome.[9][11] This results in the release of the payload with an attached amino acid residue.
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and characterization of ADCs.
Cysteine-Based Conjugation via Partial Antibody Reduction
This protocol describes the generation of a heterogeneous ADC by partially reducing the interchain disulfide bonds of an antibody followed by conjugation to a maleimide-containing linker-payload.[17][25]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-activated linker-payload (e.g., MC-vc-PABC-MMAE)
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Antibody Preparation: Adjust the mAb concentration to 5-10 mg/mL in conjugation buffer.
-
Antibody Reduction:
-
Removal of Excess Reducing Agent: Immediately after incubation, remove the excess reducing agent using a desalting column to prevent reaction with the maleimide (B117702) linker.[9][17]
-
Conjugation Reaction:
-
Dissolve the maleimide-activated linker-payload in a co-solvent like DMSO to a stock concentration of 10 mM.[26]
-
Add the linker-payload solution to the reduced antibody solution at a molar ratio of approximately 5:1 (payload:antibody).[26]
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing, protected from light.[17]
-
-
Quenching: Add a 20-fold molar excess of the quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups and incubate for 30-60 minutes.[25]
-
Purification: Purify the ADC from unconjugated linker-payload and other reaction components using SEC or HIC.[17]
Lysine-Based Conjugation
This protocol outlines the conjugation of a payload to the lysine residues of an antibody using an N-hydroxysuccinimide (NHS) ester-functionalized linker.[3][14]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 8)
-
NHS ester-activated linker-payload
-
Co-solvent (e.g., N,N-dimethylacetamide (DMA))
-
Purification column (e.g., SEC)
Procedure:
-
Antibody Preparation: Adjust the mAb concentration in the reaction buffer.
-
Conjugation Reaction:
-
Dissolve the NHS ester-activated linker-payload in a minimal amount of co-solvent.
-
Add the linker-payload solution to the antibody solution at a specific molar excess to control the average DAR.
-
Incubate the reaction at room temperature for a defined period.
-
-
Purification: Purify the ADC using SEC to remove unconjugated linker-payload and reaction byproducts.[3]
Purification of ADCs by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard technique for purifying and characterizing ADCs, separating species based on their hydrophobicity.[5][6][10]
Materials:
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)[4]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)[4]
-
HPLC system
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Preparation: Dilute the crude ADC sample with Mobile Phase A to ensure binding to the column.
-
Injection and Gradient Elution: Inject the sample and elute with a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). Species with higher DAR are more hydrophobic and will elute later at lower salt concentrations.[5]
-
Fraction Collection: Collect fractions corresponding to the desired DAR species.
-
Desalting: Desalt the purified fractions into a suitable formulation buffer.
Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This is a simple and rapid method to determine the average DAR of an ADC.[12][27][28]
Materials:
-
Purified ADC sample
-
UV-Vis spectrophotometer
-
Quartz cuvette
Procedure:
-
Determine Extinction Coefficients:
-
Measure the molar extinction coefficient of the unconjugated antibody at 280 nm (ε_Ab,280_).
-
Measure the molar extinction coefficient of the free payload at its wavelength of maximum absorbance (λ_max,drug_) (ε_Drug,λmax_) and at 280 nm (ε_Drug,280_).
-
-
Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and at the λ_max,drug_ (A_λmax_).
-
Calculate Concentrations:
-
Calculate the concentration of the antibody component (C_Ab_) using the following equation, correcting for the payload's absorbance at 280 nm: C_Ab_ = (A_280_ - A_λmax_ * (ε_Drug,280_ / ε_Drug,λmax_)) / ε_Ab,280_
-
Calculate the concentration of the payload component (C_Drug_): C_Drug_ = A_λmax_ / ε_Drug,λmax_
-
-
Calculate Average DAR:
-
DAR = C_Drug_ / C_Ab_
-
Data Presentation: Quantitative Analysis of ADC Synthesis
The following tables summarize key quantitative data related to ADC synthesis and characterization.
Table 1: Comparison of Drug-to-Antibody Ratios (DAR) for Different Conjugation Methods and Analytical Techniques.
| ADC Construct | Conjugation Method | Analytical Method | Average DAR | Reference |
| Trastuzumab-MMAF | Site-specific (LC-S7) | RP-HPLC | 1.89 | [29] |
| Trastuzumab-MMAF | Site-specific (LC-S7) | Mass Spectrometry | 1.82 | [29] |
| Trastuzumab-MMAF | Site-specific (HC-F404) | RP-HPLC | 1.67 | [29] |
| Trastuzumab-MMAF | Site-specific (HC-F404) | Mass Spectrometry | 1.76 | [29] |
| J2898A-SMCC-DM1 | Lysine | Radiometric | 3.0 - 3.4 | [25] |
| Intact Glycosylated ADC | Lysine | LC/MS | 3.60 | |
| Intact Deglycosylated ADC | Lysine | LC/MS | 3.88 |
Table 2: In Vitro Cytotoxicity (IC50) of Various Antibody-Drug Conjugates.
| Antibody | Payload | Linker | Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab | Thailanstatin | - | N87 (High HER2) | 13 - 43 | [14] |
| Trastuzumab | Thailanstatin | - | BT474 (High HER2) | 13 - 43 | [14] |
| Trastuzumab | Thailanstatin | - | HCC1954 (High HER2) | < 173 | [14] |
| Trastuzumab | Thailanstatin | - | MDA-MB-361-DYT2 (Moderate HER2, DAR > 3.5) | 25 - 80 | [14] |
| Trastuzumab | Thailanstatin | - | MDA-MB-361-DYT2 (Moderate HER2, DAR < 3.5) | 1500 - 60000 | [14] |
| Trastuzumab | SG3249 | Site-specific | SKBR-3 (High HER2) | Not specified | [30] |
| Trastuzumab | SG3249 | Site-specific | MDA-MB-453 (Low HER2) | Not specified | [30] |
| Conjugate 2 | MMAE | Enzymatically cleavable | U87MG | Not specified | [11] |
Table 3: Stability of Thiol-Maleimide Linkages in ADCs.
| Linker Type | Condition | Stability Outcome | Reference |
| Maleamic methyl ester-based | Incubation with GSH (21 days, 37°C) | 1.8% substrate loss | [3] |
| Conventional maleimide-based | Incubation with GSH (21 days, 37°C) | 10% substrate loss | [3] |
| Maleamic methyl ester-based | Incubation in albumin solution (14 days, 37°C) | ~3.8% payload shedding | [3] |
Table 4: Aggregation of Antibody-Drug Conjugates.
| ADC | Storage Condition | Aggregation Level | Analytical Method | Reference |
| DAR=8 Trastuzumab-MMAE | 2 days at +4°C | Moderately aggregated | SEC | [8] |
| DAR=8 Trastuzumab-MMAE | 2 days at +40°C | >95% aggregated | SEC | [8] |
| Trastuzumab (unconjugated) | 2 days at +4°C or +40°C | Not aggregated | SEC | [8] |
| DAR=8 Trastuzumab-MMAU | 2 days at +40°C | 2% aggregated | SEC | [8] |
Visualization of Key Processes
Diagrams illustrating key workflows and pathways in ADC synthesis provide a clear visual representation of these complex processes.
Caption: General workflow for the synthesis of an antibody-drug conjugate.
Caption: Mechanism of cysteine-based ADC conjugation.
Caption: Mechanism of lysine-based ADC conjugation.
Caption: General mechanism of action of an antibody-drug conjugate.
References
- 1. General and Robust Chemoenzymatic Method for Glycan-Mediated Site-Specific Labeling and Conjugation of Antibodies: Facile Synthesis of Homogeneous Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Sortase A Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody–Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]
- 7. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of ADCs by SEC-Native MS/IM-MS - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. Cysteine- and Lysine-Based Conjugation | AxisPharm [axispharm.com]
- 20. Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. [PDF] Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates [pubmed.ncbi.nlm.nih.gov]
- 26. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. tandfonline.com [tandfonline.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
An In-Depth Technical Guide to PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Core Concepts of a Transformative Technology
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that is shifting the paradigm of drug discovery from traditional inhibition to targeted protein elimination.[1] Unlike conventional small-molecule inhibitors that simply block the function of a target protein, PROTACs are engineered to hijack the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively remove disease-causing proteins.[1][2] This technical guide provides a comprehensive overview of the fundamental principles of PROTAC-mediated protein degradation, detailing the mechanism of action, key components, and the critical experimental methodologies used to characterize these powerful molecules.
The Mechanism of Action: A Catalytic Cycle of Degradation
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] The mechanism of action is a cyclical process that leverages the cell's natural protein degradation pathway:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a key ternary complex.[5] This induced proximity is the foundational step in PROTAC-mediated degradation.[6][7] The stability and geometry of this complex are critical determinants of degradation efficiency.[7]
-
Ubiquitination : Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.[8] This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery.[1] The proteasome unfolds and degrades the tagged protein into small peptides.
-
PROTAC Recycling : Following the degradation of the POI, the PROTAC molecule is released and can participate in another cycle of binding and degradation, acting as a catalyst for the removal of multiple target protein molecules.[5]
Signaling Pathway of PROTAC Action
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Analysis of PROTAC Efficacy
The performance of PROTACs is evaluated using several key quantitative parameters. These metrics are crucial for the structure-activity relationship (SAR) studies that guide the optimization of PROTAC candidates.
| Parameter | Description | Typical Assay |
| Binding Affinity (Kd) | The dissociation constant, which measures the strength of binding between the PROTAC and its target protein (POI) or the E3 ligase in a binary interaction. A lower Kd indicates stronger binding. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP) |
| Ternary Complex Affinity (Kd,ternary) | The dissociation constant for the binding of one protein partner to the PROTAC in the presence of the other protein partner, reflecting the stability of the ternary complex. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), NanoBRET |
| Cooperativity (α) | A measure of how the binding of one protein partner to the PROTAC influences the binding of the other. It is calculated as the ratio of the binary Kd to the ternary Kd (α = Kd,binary / Kd,ternary). An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.[9][10] | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), 19F NMR[11] |
| DC50 | The concentration of a PROTAC that results in 50% degradation of the target protein.[12] It is a measure of the potency of the degrader. | Western Blot, In-Cell Western, Luminescence-based assays (e.g., HiBiT) |
| Dmax | The maximum percentage of protein degradation that can be achieved with a particular PROTAC.[12] It reflects the efficacy of the degrader. | Western Blot, In-Cell Western, Luminescence-based assays (e.g., HiBiT) |
Quantitative Data for Exemplary PROTACs
The following tables summarize key quantitative data for some well-characterized PROTACs.
Table 1: Binding Affinities and Cooperativity of MZ1 (VHL-based PROTAC) [9]
| Target | Assay | Kd,binary (PROTAC to VHL) | Kd,ternary (PROTAC to VHL with Target) | Cooperativity (α) |
| Brd4BD2 | ITC | 66 nM | 4.4 nM | 15 |
| Brd4BD2 | SPR | 29 nM | 1.1 nM | 26 |
Table 2: Degradation Efficiency of Common PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 | Dmax | Reference |
| ARV-110 | VHL | Androgen Receptor (AR) | VCaP | < 1 nM | >95% | [13] |
| ARV-771 | VHL | BRD2/3/4 | 22Rv1 | < 5 nM | Not Reported | [13] |
| MZ1 | VHL | BRD4 (preferential) | H661 | 8 nM | Complete at 100 nM | [12] |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma | < 1 nM | Not Reported | [12] |
| Compound 14 | VHL | Androgen Receptor (AR) | VCaP | 0.6 nM | 99% | [14] |
| NC-1 | CRBN | BTK | Mino | 2.2 nM | 97% | [15] |
Experimental Protocols for PROTAC Characterization
A multi-faceted experimental approach is required to fully characterize the mechanism of action and efficacy of a PROTAC. Below are detailed methodologies for key assays.
Experimental Workflow for PROTAC Evaluation
Caption: Experimental workflow for PROTAC characterization.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing kinetic data (ka and kd) and affinity (KD).[16]
Objective: To determine the kinetics and affinity of binary and ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit for immobilization
-
Purified, tagged E3 ligase (e.g., His-tagged VHL-ElonginB-ElonginC complex)
-
Purified target protein (POI)
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization: Covalently immobilize the E3 ligase onto the sensor chip surface via amine coupling.
-
Binary Interaction Analysis:
-
Prepare a series of concentrations of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binding kinetics and affinity of the PROTAC-E3 ligase interaction.
-
Fit the sensorgram data to a 1:1 binding model to determine ka, kd, and KD,binary.[9]
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (ka,ternary, kd,ternary, and KD,ternary).[9]
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of KD,binary to KD,ternary.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters (ΔH, ΔS) and stoichiometry (n) in addition to binding affinity (KD).[9]
Objective: To determine the thermodynamic profile and cooperativity of ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase
-
Purified POI
-
PROTAC of interest
-
ITC buffer
Protocol:
-
Binary Titrations:
-
PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution (~10-20 µM) and the injection syringe with the PROTAC solution (~10-20 times the E3 ligase concentration). Perform the titration to determine KD1.[9]
-
PROTAC into POI: Similarly, titrate the PROTAC into the POI solution to determine KD2.
-
-
Ternary Titration:
-
Fill the ITC cell with a solution of the E3 ligase pre-saturated with the POI.
-
Fill the injection syringe with the PROTAC solution.
-
Perform the titration of the PROTAC into the pre-formed E3 ligase-POI complex to determine KD,ternary.[9]
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the appropriate binary KD.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system.
Objective: To confirm PROTAC-mediated ubiquitination of the POI.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex (e.g., CRL4CRBN)
-
Recombinant, purified POI
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer
-
Antibodies against the POI and ubiquitin for Western blotting
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, POI, ubiquitin, and ATP in the reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with antibodies against the POI to detect higher molecular weight bands corresponding to ubiquitinated POI. An anti-ubiquitin antibody can also be used.
Western Blot for DC50 and Dmax Determination
Western blotting is the most common method for quantifying the reduction in target protein levels following PROTAC treatment in cells.[1][17]
Objective: To determine the potency (DC50) and efficacy (Dmax) of a PROTAC in a cellular context.
Materials:
-
Cell line expressing the POI
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle-only control.[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentration of all samples, add Laemmli buffer, and boil. Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[2]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against the POI overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and incubate with ECL substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[12]
-
NanoBRET™ Assay for Live-Cell Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time monitoring of protein-protein interactions in living cells, providing a dynamic view of ternary complex formation.[6][18]
Objective: To quantify PROTAC-induced ternary complex formation in a live-cell environment.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-fused POI and HaloTag®-fused E3 ligase component (e.g., VHL or CRBN)
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
Luminometer with appropriate filters
Protocol:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors and plate in a 96-well plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.[9]
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.[9]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.
Conclusion
PROTAC technology is a rapidly advancing field with immense therapeutic potential. A thorough understanding of the underlying principles and the application of a robust suite of biophysical and cellular assays are essential for the successful design and optimization of these novel degraders. This guide provides a foundational framework for researchers and drug developers to navigate the core concepts and experimental methodologies in the exciting and expanding world of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. benchchem.com [benchchem.com]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. ptglab.com [ptglab.com]
- 18. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Revolutionizing Targeted Protein Degradation: A Protocol for PROTAC Synthesis Using a Hydroxy-PEG2-CH2-Boc Linker
For Immediate Release
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. Central to the design and efficacy of any PROTAC is the linker that connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting moiety. This application note provides a detailed protocol for the synthesis of PROTACs utilizing the Hydroxy-PEG2-CH2-Boc linker, a component that offers a balance of hydrophilicity and defined length, crucial for optimizing the formation of a productive ternary complex.
This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel PROTACs. The protocols outlined herein provide a clear, step-by-step guide from starting materials to the final purified product, complete with recommendations for purification and characterization.
Introduction to PROTAC Technology and the Role of PEG Linkers
PROTACs function by inducing proximity between a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1] The linker is a critical determinant of a PROTAC's success, influencing its solubility, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase).[2] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance aqueous solubility and provide a flexible scaffold.[3][4] The this compound linker offers a discrete length, which is crucial for achieving the optimal orientation of the POI and E3 ligase for efficient ubiquitin transfer.[5]
Experimental Protocols
This section details a representative synthetic workflow for the construction of a PROTAC using the this compound linker. The strategy involves a three-stage process: 1) Coupling of the E3 ligase ligand to the linker, 2) Deprotection of the Boc group, and 3) Coupling of the POI ligand.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)
-
Carboxylic acid-functionalized POI ligand
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solvents for purification (e.g., acetonitrile (B52724), water)
-
Standard laboratory glassware and equipment
Step 1: Synthesis of the E3 Ligase Ligand-Linker Intermediate
This step involves the activation of the terminal hydroxyl group of the this compound linker, followed by coupling to an amine-containing E3 ligase ligand.
-
Activation of the Hydroxyl Group (Tosylation/Mesylation):
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add TEA (1.5 eq) and cool the solution to 0 °C.
-
Slowly add a solution of TsCl or MsCl (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the tosylated or mesylated intermediate.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Coupling to the E3 Ligase Ligand:
-
Dissolve the crude activated linker from the previous step and the amine-containing E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60 °C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected E3 ligase ligand-linker intermediate.
-
Step 2: Boc Deprotection
The Boc protecting group on the terminal amine of the linker is removed under acidic conditions to prepare for the coupling of the POI ligand.
-
Dissolve the Boc-protected E3 ligase ligand-linker intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the deprotection by LC-MS until the starting material is consumed.[1]
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine-TFA salt is typically used in the next step without further purification.
Step 3: Synthesis of the Final PROTAC
This final step involves the formation of an amide bond between the deprotected linker-E3 ligase ligand intermediate and a carboxylic acid-functionalized POI ligand.
-
Activation of the POI Ligand:
-
Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[6]
-
-
Coupling Reaction:
-
Add a solution of the deprotected linker-E3 ligase ligand intermediate (TFA salt, 1.1 eq) in anhydrous DMF to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Step 4: Purification and Characterization of the Final PROTAC
Purification of the final PROTAC is crucial to remove unreacted starting materials and byproducts.
-
Purification:
-
Upon completion of the coupling reaction, the crude PROTAC can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
-
A typical gradient of acetonitrile in water with 0.1% TFA is used for elution.
-
Collect the fractions containing the pure PROTAC and lyophilize to obtain the final product as a solid.
-
-
Characterization:
Quantitative Data Summary
The following tables summarize expected quantitative data for the synthesis of a representative PROTAC using the this compound linker. Actual results may vary depending on the specific POI and E3 ligase ligands used.
Table 1: Reaction Yields and Purity
| Step | Product | Typical Yield (%) | Typical Purity (by HPLC) |
| 1 | E3 Ligase Ligand-Linker Intermediate | 60-80% | >95% |
| 2 | Deprotected Intermediate | >95% (crude) | - |
| 3 | Final PROTAC (after purification) | 30-50% | >98% |
Table 2: Characterization Data
| Analysis | Expected Result |
| HRMS | Accurate mass corresponding to the calculated molecular formula of the final PROTAC. |
| ¹H NMR | Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand with appropriate integrations. |
| ¹³C NMR | Resonances consistent with the structure of the final PROTAC. |
| HPLC | A single major peak in the chromatogram, confirming high purity. |
Visualizing the Process and Pathway
To better illustrate the concepts described, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Experimental workflow for the synthesis of a PROTAC using a this compound linker.
Caption: Simplified MAPK signaling pathway, a common target for PROTAC-mediated protein degradation.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of PROTACs utilizing the this compound linker. The modular nature of this synthetic approach allows for the facile assembly of PROTAC libraries with diverse POI and E3 ligase ligands. The provided methodologies for purification and characterization are essential for obtaining high-purity PROTACs suitable for biological evaluation. Researchers can adapt this protocol to their specific targets, with the understanding that optimization of reaction conditions may be necessary for different ligand combinations. The strategic use of well-defined PEG linkers is a critical step towards the rational design of potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US7301003B2 - Method of preparing polymers having terminal amine groups - Google Patents [patents.google.com]
- 8. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Antibody-Drug Conjugation with Hydroxy-PEG2-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[][] The linker, which connects the antibody to the drug payload, is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and the mechanism of drug release.[3][4] Hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG), are increasingly employed to mitigate the hydrophobicity of the cytotoxic payload, which can otherwise lead to aggregation and rapid clearance from circulation.[3][5][6] Using monodisperse PEG linkers ensures the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute for safety and efficacy.[6][7][8]
This document provides a detailed, step-by-step guide for the synthesis of an ADC using the heterobifunctional linker, Hydroxy-PEG2-CH2-Boc. This linker features a hydroxyl group for drug attachment and a tert-butyloxycarbonyl (Boc)-protected amine, which, after deprotection, serves as the conjugation site for the antibody. The protocol outlined here follows a two-stage conjugation strategy: first, the conjugation of the drug to the linker, followed by the conjugation of the drug-linker construct to a monoclonal antibody via cysteine-thiol chemistry.
Principle of the Method
The synthesis of the ADC using the this compound linker is a multi-step process that involves:
-
Boc Deprotection of the Linker : The tert-butyloxycarbonyl (Boc) protecting group on the linker's primary amine is removed under acidic conditions to make it available for conjugation.[9][10]
-
Drug-Linker Conjugation : An activated cytotoxic drug, typically containing a carboxylic acid, is conjugated to the deprotected amine of the linker via a stable amide bond.
-
Activation of the Drug-Linker Construct : The terminal hydroxyl group of the drug-linker construct is activated, for example, by introducing a maleimide (B117702) group, to make it reactive towards thiol groups on the antibody.
-
Antibody Preparation : The antibody is prepared for conjugation. For cysteine-based conjugation, this involves the partial reduction of interchain disulfide bonds to generate reactive free thiol groups.[]
-
Antibody-Drug Conjugation : The maleimide-activated drug-linker construct is then covalently attached to the thiol groups of the reduced antibody.[][11]
-
Purification and Characterization : The final ADC is purified to remove unconjugated drug-linker and other impurities, and then characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR).[11][12]
Experimental Protocols
Protocol 1: Boc Deprotection of this compound Linker
This protocol describes the removal of the Boc protecting group from the this compound linker to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)[9]
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
The resulting deprotected linker (Hydroxy-PEG2-CH2-NH2) as a TFA salt can be used directly in the next step or after neutralization. For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
Protocol 2: Drug-Linker Conjugation (Amide Bond Formation)
This protocol outlines the conjugation of a carboxylic acid-containing drug to the deprotected linker.
Materials:
-
Deprotected linker (from Protocol 1)
-
Carboxylic acid-containing cytotoxic drug
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the carboxylic acid-containing drug in anhydrous DMF or DCM.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution to activate the carboxylic acid, forming an NHS ester. Stir at room temperature for 1-2 hours.
-
In a separate flask, dissolve the deprotected linker (1 equivalent) in anhydrous DMF and add DIPEA (2-3 equivalents) to neutralize the TFA salt and act as a base.
-
Add the activated drug solution to the linker solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, purify the drug-linker conjugate by column chromatography or preparative HPLC.
Protocol 3: Activation of Drug-Linker Construct with a Maleimide Group
This protocol describes the introduction of a maleimide group to the terminal hydroxyl of the drug-linker construct.
Materials:
-
Purified drug-linker conjugate (from Protocol 2)
-
3-Maleimidopropionic acid N-hydroxysuccinimide ester (SMCC) or similar maleimide-containing reagent
-
Anhydrous DMF
-
DIPEA
Procedure:
-
Dissolve the drug-linker conjugate in anhydrous DMF.
-
Add SMCC (1.5 equivalents) and DIPEA (2 equivalents).
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by LC-MS.
-
Purify the maleimide-activated drug-linker by HPLC to remove excess reagents.
Protocol 4: Antibody Reduction for Cysteine Conjugation
This protocol details the partial reduction of the antibody to generate free thiols.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)
-
Desalting column (e.g., PD-10)
Procedure:
-
Adjust the antibody concentration to 2-10 mg/mL in an amine-free buffer.
-
Add a 10-fold molar excess of TCEP solution to the antibody solution.[]
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP by passing the reduced antibody solution through a desalting column equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).
Protocol 5: Final ADC Conjugation and Purification
This protocol describes the final conjugation of the maleimide-activated drug-linker to the reduced antibody.
Materials:
-
Reduced antibody (from Protocol 4)
-
Maleimide-activated drug-linker (from Protocol 3)
-
Conjugation buffer (PBS, 1 mM EDTA, pH 7.0)
-
Quenching solution (e.g., 10 mM N-acetylcysteine)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Immediately after preparing the reduced antibody, add the maleimide-activated drug-linker solution (typically in a 5-10 fold molar excess over the antibody). The drug-linker should be dissolved in a minimal amount of a water-miscible organic solvent like DMSO.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding an excess of the quenching solution to cap any unreacted maleimide groups.
-
Purify the ADC using a SEC column to remove unconjugated drug-linker, small molecule reagents, and potential aggregates.[12] The ADC is typically eluted in a formulation buffer (e.g., PBS).
-
Concentrate the purified ADC to the desired concentration using an appropriate ultrafiltration device.
Data Presentation: Characterization of the ADC
The characterization of the final ADC is crucial to ensure its quality and consistency. The Drug-to-Antibody Ratio (DAR) is a key parameter.
Table 1: Representative Drug-to-Antibody Ratio (DAR) Analysis
| Analytical Method | Principle | Typical Results for Cysteine Conjugation | Reference |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity imparted by the drug-linker. Species with higher DAR elute later. | Distribution of DAR0, DAR2, DAR4, DAR6, DAR8 peaks. Average DAR is calculated from the weighted peak areas. | [7][13] |
| Reversed-Phase HPLC (RP-HPLC) | Separates light and heavy chains of the reduced ADC, allowing for determination of drug load on each chain. | Calculation of average DAR based on the relative abundance of conjugated and unconjugated chains. | [13] |
| UV/Vis Spectroscopy | Utilizes the different absorbance maxima of the antibody (280 nm) and the drug to calculate their respective concentrations and the DAR. | Provides an average DAR for the bulk ADC population. | [7] |
| Mass Spectrometry (MS) | Measures the mass of the intact ADC or its subunits to identify different DAR species and their relative abundance. | Provides a detailed distribution of DAR species and confirms the covalent attachment of the drug-linker. | [11][14] |
Visualization of Workflows and Pathways
Diagram 1: Chemical Pathway of ADC Synthesis
Caption: Chemical pathway for ADC synthesis using this compound linker.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for antibody-drug conjugation.
References
- 3. aacrjournals.org [aacrjournals.org]
- 4. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 6. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]
- 7. books.rsc.org [books.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. enovatia.com [enovatia.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Deprotection of the Boc Group on Hydroxy-PEG2-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the fields of peptide synthesis, bioconjugation, and drug development.[1][2] Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1] This document provides detailed protocols for the deprotection of the Boc group from Hydroxy-PEG2-CH2-Boc, a common building block in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The provided methodologies are essential for exposing the primary amine for subsequent conjugation or modification steps.
Chemical Reaction and Mechanism
The deprotection of a Boc-protected amine proceeds via an acid-catalyzed elimination reaction. The reaction is initiated by the protonation of the carbamate (B1207046) oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the fragmentation of the protonated intermediate to yield a stable tert-butyl cation, carbon dioxide, and the free amine.[1][3] The tert-butyl cation can be scavenged by nucleophiles in the reaction mixture or can be eliminated to form isobutylene.[1]
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Experimental Protocols
Two common and effective methods for the deprotection of the Boc group are presented below. The choice of method will depend on the sensitivity of the substrate to the acidic conditions and the desired scale of the reaction.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is a rapid and widely used method for Boc deprotection.[1]
Materials:
-
Boc-protected this compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected this compound in anhydrous DCM in a round-bottom flask. A common concentration is a 20-25% solution of TFA in DCM.[1][2]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution. The amount of TFA can range from a few equivalents to using it as a co-solvent with DCM (e.g., 1:1 TFA:DCM).[1]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected amine is more polar and will have a lower Rf value on TLC.[4]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]
Protocol 2: Deprotection using Hydrochloric Acid (HCl)
Using HCl in an organic solvent like 1,4-dioxane (B91453) or ethyl acetate (B1210297) is another standard acidic deprotection method.[1][5]
Materials:
-
Boc-protected this compound
-
4M HCl in 1,4-dioxane (or ethyl acetate)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected this compound in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.[1]
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]
-
Alternatively, the solvent can be removed under reduced pressure to yield the amine hydrochloride salt.
Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of this compound.
Caption: General experimental workflow for Boc deprotection.
Data Presentation: Comparison of Deprotection Conditions
The efficiency of Boc deprotection can be influenced by the choice of acid, solvent, and reaction time. The following table summarizes typical conditions and outcomes for the deprotection of Boc-protected amines.
| Deprotection Reagent | Solvent | Typical Concentration | Reaction Time | Temperature (°C) | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[4] | 0.5 - 2 hours[1] | 0 to Room Temp | >90 | Fast and efficient, but TFA is corrosive. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M[5] | 1 - 4 hours[1] | Room Temp | >90 | Product often precipitates as the HCl salt.[1] |
| Hydrochloric Acid (HCl) | Ethyl Acetate | 1 M | 1 - 12 hours | Room Temp | >85 | Milder than TFA, may require longer reaction times. |
| Thermal Deprotection | Water or high-boiling solvent | - | Varies (hours) | High Temp (>100) | Variable | "Green" alternative, but may not be suitable for heat-sensitive substrates.[4] |
| Lewis Acids (e.g., TMSI, ZnBr₂) | Chloroform, DCM | 1.2-3 equivalents[6] | Varies (hours) | Room Temp | Variable | Milder conditions, useful for acid-sensitive molecules.[4][6] |
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the concentration of the acid.[4] Ensure that the starting material is fully dissolved in the solvent.
-
Side Product Formation: The tert-butyl cation generated during the reaction can alkylate sensitive functional groups. The addition of a scavenger, such as triisopropylsilane (B1312306) (TIS), can help to mitigate this issue.[4]
-
Difficult Workup: If the deprotected amine is water-soluble, extraction can be challenging. In such cases, removal of the solvent and excess acid under high vacuum may be a better approach. The use of a basic ion-exchange resin can also be employed to neutralize the acid and isolate the free amine.[7][8]
Conclusion
The deprotection of the Boc group from this compound is a critical step in many bioconjugation and drug development workflows. The protocols provided, utilizing either trifluoroacetic acid or hydrochloric acid, are robust and widely applicable. Careful monitoring of the reaction and appropriate workup procedures are essential for obtaining the deprotected amine in high yield and purity. The choice of the deprotection method should be tailored to the specific requirements of the downstream application and the sensitivity of the molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Solubility of Hydroxy-PEG2-CH2-Boc in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the solubility characteristics of Hydroxy-PEG2-CH2-Boc, also known as N-Boc-PEG2-alcohol or 2-(2-BOC-AMINOETHOXY)ETHANOL (CAS: 139115-91-6). This information is critical for the effective use of this versatile linker in various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Introduction
This compound is a bifunctional molecule featuring a hydroxyl group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. The PEG spacer enhances the hydrophilic character of the molecule, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.[1] The Boc-protected amine allows for selective deprotection and subsequent conjugation, while the terminal hydroxyl group can be further functionalized. Understanding its solubility in common organic solvents is paramount for designing synthetic routes, purification strategies, and formulation development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate | [2][3] |
| Synonyms | N-Boc-PEG2-alcohol, 2-(2-BOC-AMINOETHOXY)ETHANOL | [1][2][4] |
| CAS Number | 139115-91-6 | [4] |
| Molecular Formula | C9H19NO4 | [4] |
| Molecular Weight | 205.25 g/mol | |
| Appearance | Colorless to light yellow viscous liquid | [5] |
| Density | ~1.061 g/mL at 25 °C | [3] |
| Boiling Point | 332.9 °C at 760 mmHg (Predicted) | [3] |
| Refractive Index | n20/D ~1.454 |
Solubility Profile
Table of Qualitative Solubility Data:
| Solvent Category | Solvent | Solubility | Notes |
| Alcohols | Methanol (MeOH) | Slightly Soluble | The polar hydroxyl group of the solvent can interact with the PEG chain. |
| Ethanol (EtOH) | Likely Soluble | Similar polarity to methanol. | |
| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | A common solvent for reactions involving Boc-protected compounds. |
| Chloroform (CHCl3) | Slightly Soluble | Similar to DCM. | |
| Ethers | Diethyl Ether | Sparingly Soluble | General trend for PEG compounds. |
| Tetrahydrofuran (THF) | Likely Soluble | A polar aprotic ether that is a good solvent for many organic compounds. | |
| Esters | Ethyl Acetate (EtOAc) | Slightly Soluble | Medium polarity solvent. |
| Amides | Dimethylformamide (DMF) | Soluble | A polar aprotic solvent with strong solvating power. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, effective for many PEGylated molecules. |
| Hydrocarbons | Hexane, Toluene | Insoluble/Sparingly Soluble | Non-polar solvents are generally poor solvents for PEG compounds. |
| Aqueous | Water | Soluble | The hydrophilic PEG spacer enhances solubility in aqueous media.[1][2][4] |
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise concentration control, it is recommended to experimentally determine the solubility of this compound in the specific solvent and conditions of interest. The following protocol outlines a standard shake-flask method.
Materials:
-
This compound
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or other suitable sealed containers
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or other quantitative analytical instrumentation.
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials.
-
Solvent Addition: To each vial, add a known volume of the desired organic solvent.
-
Equilibration: Tightly seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Intermittent vortexing can aid in dissolution.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solute settle. For fine suspensions, centrifuge the vials at a moderate speed to pellet the excess solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of your analytical method. Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.
Applications in Drug Development
The solubility of this compound is a critical parameter in its primary application as a linker in the development of complex therapeutics like ADCs and PROTACs.
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor cells. The linker's properties, including its solubility, can significantly impact the overall properties of the ADC, such as aggregation propensity and pharmacokinetics.
-
PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3-binding moieties influences the molecule's solubility, cell permeability, and overall efficacy.
The diagrams below illustrate the logical workflow of utilizing this compound in these applications.
Caption: Workflow for ADC Synthesis.
Caption: Logical Assembly of a PROTAC.
References
- 1. Boc-NH-PEG2-OH | CAS:139115-91-6 | Biopharma PEG [biochempeg.com]
- 2. 2-(2-BOC-AMINOETHOXY)ETHANOL | 139115-91-6 [chemicalbook.com]
- 3. Cas 139115-91-6,2-(2-BOC-AMINOETHOXY)ETHANOL | lookchem [lookchem.com]
- 4. N-Boc-PEG2-alcohol, 139115-91-6 | BroadPharm [broadpharm.com]
- 5. chemimpex.com [chemimpex.com]
Application Notes and Protocols for Hydroxy-PEG2-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG2-CH2-Boc is a heterobifunctional linker molecule commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal system to selectively eliminate disease-causing proteins. This linker, featuring a hydroxyl group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, offers a versatile platform for conjugating a target protein ligand to an E3 ubiquitin ligase ligand. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while the terminal functional groups allow for sequential, controlled conjugation.
Recommended Storage Conditions
Proper storage of this compound is crucial to maintain its chemical integrity and ensure the reproducibility of experimental results. The following storage conditions are recommended based on data for structurally similar PEGylated compounds.
| Form | Storage Temperature | Duration | Notes |
| Neat (as supplied) | -20°C | Up to 3 years | Store in a dry, dark place. Avoid repeated freeze-thaw cycles. |
| 4°C | Up to 2 years | For shorter-term storage, ensure the container is tightly sealed. | |
| In Solvent | -80°C | Up to 6 months | Aliquot into single-use vials to prevent degradation from repeated freeze-thaw cycles. Use freshly opened, anhydrous solvent (e.g., DMSO).[1] |
| -20°C | Up to 1 month | Suitable for short-term storage of stock solutions.[1] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
This compound serves as a critical component in the assembly of a PROTAC. The final PROTAC molecule facilitates the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released to mediate further degradation cycles.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following is a representative protocol for the synthesis of a PROTAC using a hydroxy-PEG-Boc linker. This protocol is based on established chemical methodologies for PROTAC synthesis and should be adapted based on the specific reactivity of the protein of interest (POI) ligand and the E3 ligase ligand.
General Workflow for PROTAC Synthesis
The synthesis involves a sequential, two-step coupling process. First, the linker is coupled to one of the ligands. Following purification, the protecting group on the linker is removed, and the second ligand is attached.
Caption: General workflow for the synthesis of a PROTAC.
Step-by-Step Synthesis Protocol
Step 1: Coupling of the First Ligand (e.g., POI Ligand with a Carboxylic Acid)
This step forms an amide bond between the hydroxyl group of the linker (after activation) or a derivative and an amine on the POI ligand, or vice versa. The following example details the coupling of a carboxylic acid-containing ligand to the amine end of the linker after deprotection of the Boc group.
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
POI ligand with a carboxylic acid group (POI-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Preparative HPLC system
-
-
Procedure:
-
Boc Deprotection: Dissolve this compound (1.2 equivalents) in a solution of 50% TFA in DCM. Stir at room temperature for 1 hour. Remove the solvent under reduced pressure to yield the deprotected linker (Hydroxy-PEG2-CH2-NH2·TFA).
-
Activation of POI Ligand: In a separate flask, dissolve the POI-COOH (1.0 equivalent) in anhydrous DMF. Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling Reaction: Add a solution of the deprotected linker in anhydrous DMF to the activated POI ligand mixture. Stir the reaction at room temperature overnight.
-
Monitoring and Purification: Monitor the reaction progress by LC-MS. Upon completion, purify the crude product (POI-NH-CH2-PEG2-OH) by preparative HPLC.
-
Step 2: Coupling of the Second Ligand (e.g., E3 Ligase Ligand)
This step involves activating the terminal hydroxyl group of the POI-linker intermediate, followed by coupling to the E3 ligase ligand.
-
Materials:
-
POI-NH-CH2-PEG2-OH intermediate
-
p-Toluenesulfonyl chloride (TsCl) or Mesyl chloride (MsCl)
-
Triethylamine (TEA) or DIPEA
-
Anhydrous Dichloromethane (DCM)
-
E3 ligase ligand with a nucleophilic group (e.g., a phenol (B47542) or amine)
-
Anhydrous DMF
-
Preparative HPLC system
-
-
Procedure:
-
Activation of the Hydroxyl Group: Dissolve the POI-NH-CH2-PEG2-OH intermediate (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C. Add TEA (1.5 equivalents) followed by the slow addition of TsCl (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the formation of the tosylated intermediate by LC-MS.
-
Coupling of E3 Ligase Ligand: Concentrate the reaction mixture. Dissolve the crude tosylated intermediate and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF. Add a suitable base, such as DIPEA (3.0 equivalents).
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitoring and Final Purification: Monitor the reaction progress by LC-MS. Upon completion, purify the final PROTAC molecule by preparative HPLC. Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).
-
Disclaimer
These application notes and protocols are intended for research use only by qualified professionals. The provided protocols are representative and may require optimization for specific applications and ligands. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods. They are for reference only.[2][3][4] It is the user's responsibility to ensure that all safety precautions are taken.
References
Application Notes and Protocols for Hydroxy-PEG2-CH2-Boc in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG2-CH2-Boc is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems. Its structure, featuring a hydroxyl group, a short polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, offers a versatile platform for the sequential and controlled conjugation of targeting moieties and therapeutic payloads. The diethylene glycol (PEG2) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection and subsequent conjugation, preventing unwanted side reactions.
These application notes provide a comprehensive overview of the use of this compound in the construction of antibody-drug conjugates (ADCs), focusing on a representative example of an anti-HER2 ADC for targeted cancer therapy. Detailed protocols for conjugation, characterization, and evaluation are provided to guide researchers in the effective use of this linker.
Core Principles and Applications
The primary application of this compound is in the creation of precisely engineered bioconjugates, most notably ADCs. The strategic design of this linker allows for a multi-step conjugation process:
-
Activation and Payload Attachment: The terminal hydroxyl group can be activated or modified to react with a functional group on the cytotoxic drug. Alternatively, the Boc-protected amine can be deprotected to react with an activated drug molecule.
-
Targeting Moiety Conjugation: Following payload attachment and deprotection of the remaining functional group, the linker-drug complex is then conjugated to a targeting ligand, such as a monoclonal antibody.
The inclusion of the PEG2 spacer offers several key advantages in drug delivery:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic drug payloads, facilitating formulation and administration.
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the conjugate, potentially extending its circulation half-life by reducing renal clearance.[1]
-
Reduced Immunogenicity: The PEG spacer can shield the conjugate from recognition by the immune system.
-
Controlled Drug Release: While this specific linker is non-cleavable, it can be incorporated into more complex systems with cleavable components to achieve controlled drug release at the target site.
Representative Application: Anti-HER2 Antibody-Drug Conjugate (ADC)
To illustrate the application of a short PEG-based linker like this compound, we will consider the construction and evaluation of a hypothetical ADC targeting the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in various cancers, including breast and gastric cancers.[1]
-
Targeting Moiety: Trastuzumab (an anti-HER2 monoclonal antibody)
-
Linker: A derivative of this compound
-
Payload: Monomethyl auristatin E (MMAE), a potent anti-mitotic agent that inhibits tubulin polymerization.[2]
The resulting ADC, Trastuzumab-PEG2-MMAE, is designed to selectively bind to HER2-positive cancer cells, internalize, and release the cytotoxic payload, leading to targeted cell death.
Quantitative Data Summary
The following tables summarize representative quantitative data for the characterization and efficacy of an anti-HER2 ADC with a short PEG linker.
| Parameter | Value | Method | Reference |
| Drug-to-Antibody Ratio (DAR) | ~3.5 - 4.5 | HIC-HPLC, UV-Vis Spectroscopy | [3] |
| Purity | >95% | SEC-HPLC | [4] |
| Binding Affinity (KD) to HER2 | ~1-10 nM | ELISA, Biacore | [4] |
| In Vitro Cytotoxicity (IC50) | |||
| HER2-positive cells (e.g., SK-BR-3) | 0.1 - 10 nM | MTT/XTT Assay | [5] |
| HER2-negative cells (e.g., MDA-MB-468) | >1000 nM | MTT/XTT Assay | [5] |
| In Vivo Tumor Growth Inhibition | Significant tumor regression at 5-10 mg/kg | Xenograft Mouse Model | [4][6] |
Table 1: Physicochemical and In Vitro Characterization of a Representative Anti-HER2 ADC.
| Pharmacokinetic Parameter | Value | Animal Model | Reference |
| Half-life (t1/2) | 100 - 150 hours | Mouse | [4] |
| Clearance (CL) | 0.1 - 0.5 mL/h/kg | Mouse | [4] |
| Volume of Distribution (Vd) | 50 - 100 mL/kg | Mouse | [4] |
Table 2: Representative Pharmacokinetic Parameters of an Anti-HER2 ADC.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
The resulting deprotected linker (as a TFA salt) can be used directly in the next step or after neutralization with a mild base like saturated sodium bicarbonate solution.
Protocol 2: Conjugation of Deprotected Linker to MMAE
This protocol outlines the coupling of the deprotected linker to the cytotoxic payload, MMAE, which has a maleimide-functionalized linker (MC-VC-PAB-MMAE).
Materials:
-
Deprotected Hydroxy-PEG2-CH2-NH₂ (from Protocol 1)
-
MC-VC-PAB-MMAE
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve MC-VC-PAB-MMAE (1 equivalent) in anhydrous DMF.
-
In a separate flask, dissolve the deprotected linker (1.2 equivalents) in anhydrous DMF and add DIPEA (3 equivalents).
-
Add the linker solution to the MC-VC-PAB-MMAE solution and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the linker-drug conjugate by preparative reverse-phase HPLC.
Protocol 3: Conjugation of Linker-MMAE to Trastuzumab
This protocol describes the conjugation of the linker-payload complex to the anti-HER2 antibody, Trastuzumab, via modification of the antibody's lysine (B10760008) residues.
Materials:
-
Trastuzumab
-
Linker-MMAE conjugate (from Protocol 2) with an NHS-ester activated hydroxyl group
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sephadex G-25 desalting column
Procedure:
-
Prepare a solution of Trastuzumab in PBS.
-
Activate the hydroxyl group of the Linker-MMAE conjugate by converting it to an NHS ester using standard procedures.
-
Dissolve the activated Linker-MMAE-NHS ester in a minimal amount of anhydrous DMSO.
-
Slowly add the Linker-MMAE-NHS ester solution to the Trastuzumab solution with gentle stirring. A typical molar ratio is 5-10 fold excess of the linker-drug complex to the antibody.
-
Incubate the reaction mixture at room temperature for 2-4 hours.
-
Remove the excess, unreacted linker-drug complex and byproducts by size-exclusion chromatography using a Sephadex G-25 desalting column equilibrated with PBS.
-
Collect the fractions containing the purified ADC.
Protocol 4: Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug (e.g., ~248 nm for MMAE).
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients.
-
The DAR is the molar ratio of the drug to the antibody.[3]
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on the number of conjugated drug molecules.
-
The relative peak areas of the different species can be used to calculate the average DAR.[3]
-
B. In Vitro Cytotoxicity Assay:
-
Seed HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MDA-MB-468) cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug for 72-96 hours.
-
Assess cell viability using a colorimetric assay such as MTT or XTT.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each cell line.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of an anti-HER2 ADC.
Caption: HER2 signaling pathway and mechanism of action of the ADC.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellmosaic.com [cellmosaic.com]
- 3. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Innovative Site-Specific Anti-HER2 Antibody-Drug Conjugate with High Homogeneity and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
Application Notes and Protocols for Bioconjugation with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for bioconjugation using polyethylene (B3416737) glycol (PEG) linkers. The following sections detail the principles of PEGylation, key experimental protocols, and methods for the characterization of PEGylated bioconjugates, designed to be a valuable resource for researchers, scientists, and drug development professionals.
Introduction to PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drugs.[1] This bioconjugation technique is a cornerstone in biopharmaceutical development, offering numerous advantages to enhance the therapeutic efficacy and safety of drugs.[1] The water-soluble, non-toxic, and biocompatible nature of PEG makes it an ideal polymer for this purpose.[1][2]
The primary benefits of PEGylation include:
-
Enhanced Solubility : The hydrophilic nature of PEG significantly increases the solubility of hydrophobic molecules, making them more suitable for intravenous administration.[1][3]
-
Increased Stability : PEG chains can shield the conjugated molecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[1][3]
-
Prolonged Circulation Half-Life : The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[1][4]
-
Reduced Immunogenicity : PEG linkers can mask antigenic epitopes on the surface of a therapeutic molecule, reducing the likelihood of an immune response.[1][3]
PEG linkers are available as monodispersed or polydispersed polymers.[5] Monodispersed, or discrete PEG (dPEG®), consists of a single molecular weight, whereas polydispersed PEG is a mixture of polymers with an average molecular weight.[5][6] The choice of PEG linker depends on the specific application and desired properties of the final conjugate.[7]
Common PEGylation Chemistries
The covalent attachment of PEG linkers to biomolecules is achieved through various chemical strategies that target specific functional groups. The choice of chemistry is dictated by the available reactive groups on the target molecule and the desired characteristics of the final bioconjugate.
Amine-Reactive PEGylation (via NHS Esters)
The most common targets for PEGylation are the primary amines found in the side chain of lysine (B10760008) residues and at the N-terminus of proteins.[8] N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines at a pH of 7-9, forming stable amide bonds.[9][10]
Thiol-Reactive PEGylation (via Maleimides)
For more site-specific PEGylation, free thiol groups on cysteine residues can be targeted.[11] Maleimide-functionalized PEG reagents react with sulfhydryl groups at a pH of 6.5-7.5 to form stable thioether bonds.[9][10] This approach is particularly useful as the number of free cysteines on a protein is often limited.[12]
Experimental Protocols
The following are detailed methodologies for two of the most common PEGylation reactions. Optimization of reaction conditions, such as molar ratios, temperature, and incubation time, may be necessary for specific biomolecules.[7][13]
Protocol 1: Amine-Specific PEGylation using PEG-NHS Ester
This protocol outlines the general procedure for conjugating a PEG-NHS ester to a protein with accessible primary amines.
Materials:
-
Protein of interest
-
PEG-NHS Ester reagent
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.4-9[14]
-
Quenching buffer (e.g., Tris or glycine)[15]
-
Anhydrous organic solvent (e.g., DMSO or DMF)[14]
-
Reaction vessels
-
Stirring equipment
-
Purification system (e.g., dialysis or size-exclusion chromatography)[3]
Procedure:
-
Protein Preparation:
-
PEG Reagent Preparation:
-
Allow the PEG-NHS Ester reagent to warm to room temperature before opening to prevent moisture condensation.[14]
-
Immediately before use, dissolve the required amount of PEG-NHS Ester in a small volume of anhydrous DMSO or DMF to create a 10 mM stock solution.[14] Note: The NHS ester hydrolyzes quickly in aqueous solutions, so prepare this solution fresh.[14]
-
-
PEGylation Reaction:
-
Reaction Quenching:
-
Purification:
-
Remove unreacted PEG reagent and byproducts from the PEGylated protein using dialysis or size-exclusion chromatography.[3]
-
-
Characterization:
-
Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity (see Section 4).
-
Protocol 2: Thiol-Specific PEGylation using PEG-Maleimide
This protocol describes the site-specific conjugation of a PEG-Maleimide to a protein containing a free cysteine residue.
Materials:
-
Thiol-containing protein
-
PEG-Maleimide reagent
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5[1]
-
Reducing agent (optional, e.g., DTT or TCEP)
-
Reaction vessels
-
Stirring equipment
-
Purification system (e.g., desalting column or dialysis)[1]
Procedure:
-
Protein Preparation:
-
PEG Reagent Preparation:
-
Prepare the PEG-Maleimide reagent solution immediately before use, following the manufacturer's instructions, typically by dissolving it in the same reaction buffer.
-
-
PEGylation Reaction:
-
Purification:
-
Remove excess PEG-Maleimide reagent using a desalting column or dialysis.[1]
-
-
Characterization:
-
Analyze the purified conjugate to confirm successful PEGylation and determine the site of attachment (see Section 4).
-
Quantitative Data Summary
The efficiency and outcome of a PEGylation reaction are influenced by several factors. The following tables summarize key reaction parameters for common PEGylation chemistries.
Table 1: Reaction Conditions for Amine-Specific PEGylation (NHS Esters)
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0[9][10] | Reaction rate increases with pH, but so does hydrolysis of the NHS ester.[9] |
| Temperature | 4°C - Room Temperature | Lower temperatures can be used for sensitive proteins to maintain stability.[13][15] |
| Reaction Time | 30 minutes - 24 hours[13][14] | Dependent on protein reactivity and temperature.[13] |
| Molar Excess of PEG | 5 to 50-fold[9][15] | Higher excess can lead to multi-PEGylation. Optimization is required.[7] |
| Protein Concentration | >1 mg/mL | Higher concentrations can improve reaction efficiency. |
Table 2: Reaction Conditions for Thiol-Specific PEGylation (Maleimides)
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5[1][9] | Maleimide group stability decreases at pH > 7.5.[9] |
| Temperature | 4°C - Room Temperature | Reaction is typically rapid at room temperature. |
| Reaction Time | 30 minutes - 2 hours[1][9] | Generally faster than NHS ester reactions. |
| Molar Excess of PEG | 10 to 50-fold[9] | Sufficient excess is needed to drive the reaction to completion. |
| Reducing Agents | TCEP or DTT | Must be removed prior to addition of PEG-Maleimide.[1] |
Characterization of PEGylated Bioconjugates
Thorough characterization of the final product is a critical step to ensure the quality and consistency of the PEGylated bioconjugate.[6]
Common Characterization Techniques:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): A simple method to visualize the increase in molecular weight of the protein after PEGylation.[13]
-
Size-Exclusion Chromatography (SEC): Used to separate PEGylated species from unreacted protein and to assess the heterogeneity of the product.[16]
-
Mass Spectrometry (MS): Provides accurate molecular weight information, allowing for the determination of the degree of PEGylation (number of PEG chains per molecule).[17] Techniques like MALDI-TOF and ESI-MS are commonly used.[11][17]
-
Peptide Mapping: This technique, often coupled with LC-MS/MS, is used to identify the specific sites of PEG attachment on the protein.[18]
-
NMR Spectroscopy: Can be used for the structural characterization of the PEG linker and the final conjugate.[6]
Visualizing Experimental Workflows
Diagrams can help to visualize the logical steps in the bioconjugation process.
Caption: General workflow for a typical bioconjugation experiment.
Caption: Decision tree for selecting PEGylation chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEGylation - Wikipedia [en.wikipedia.org]
- 5. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 6. enovatia.com [enovatia.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. idosi.org [idosi.org]
- 12. Site-Specific PEGylation of Therapeutic Proteins [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. benchchem.com [benchchem.com]
- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Compound Solubility with Hydroxy-PEG2-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poor aqueous solubility is a significant hurdle in drug discovery and development, often leading to low bioavailability and suboptimal therapeutic efficacy. One effective strategy to overcome this challenge is the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation.[1][2] PEGylation increases the hydrodynamic volume of a molecule and masks it from the host's immune system, but critically, it can also enhance the solubility of hydrophobic drugs.[1][3][4] This document provides detailed application notes and protocols for utilizing Hydroxy-PEG2-CH2-Boc, a heterobifunctional PEG linker, to improve the solubility of poorly soluble compounds.
This compound is a short-chain PEG linker containing a hydroxyl group (-OH) and a Boc-protected amine.[5] The hydroxyl group can be activated or modified for conjugation to a target compound, while the Boc group provides a stable protecting group for the amine, which can be deprotected in a subsequent step for further modification if required.[6][7] The inherent hydrophilicity of the PEG spacer makes it an excellent choice for improving the solubility of parent molecules.[5][8]
Mechanism of Action
The solubility enhancement by this compound is primarily attributed to the hydrophilic nature of the polyethylene glycol chain.[3][9] By covalently attaching this PEG linker to a hydrophobic compound, the overall polarity of the resulting conjugate is increased. The ether oxygens in the PEG backbone can form hydrogen bonds with water molecules, thereby improving its affinity for aqueous environments. This process effectively creates a hydrophilic "shell" around the hydrophobic core of the drug molecule, leading to improved solubility and potentially altered pharmacokinetic properties.[1][4]
Applications
The use of this compound and similar PEG linkers is widespread in pharmaceutical sciences:
-
Improving the solubility of small molecule drugs: Many potent drug candidates are abandoned due to poor solubility. PEGylation offers a viable solution to bring these molecules back into the development pipeline.
-
Enhancing the stability of therapeutic proteins and peptides: PEGylation can protect proteins and peptides from enzymatic degradation and aggregation, in addition to improving solubility.[1][9]
-
Development of Antibody-Drug Conjugates (ADCs) and PROTACs: this compound is utilized as a linker in the synthesis of ADCs and PROTACs, where solubility and linker properties are critical for efficacy.[10][11]
-
Surface modification of nanoparticles and liposomes: PEGylation is used to improve the circulation time and reduce the immunogenicity of drug delivery systems.[9][]
Experimental Protocols
This section details a generalized protocol for the conjugation of a model hydrophobic compound (herein referred to as "Drug-X") with this compound to improve its solubility. Drug-X is assumed to have a reactive functional group (e.g., a carboxylic acid) that can be coupled to the hydroxyl group of the PEG linker.
Workflow for Solubility Enhancement
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 5. N-Boc-PEG2-alcohol, 139115-91-6 | BroadPharm [broadpharm.com]
- 6. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc Group Removal
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group.
Troubleshooting Guide
This section addresses specific issues in a problem-cause-solution format to help you navigate your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Observed by TLC/LC-MS showing starting material) | 1. Insufficient Acid Strength/Concentration: The acidic conditions are too mild to drive the reaction to completion.[1] 2. Inadequate Reaction Time/Temperature: The reaction has not been allowed to proceed long enough, or the temperature is too low.[1] 3. Steric Hindrance: The Boc group is sterically inaccessible, slowing the reaction rate.[1] 4. Poor Solubility: The substrate is not fully dissolved in the reaction solvent, limiting reagent access.[1] | 1. Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1] 2. Extend Reaction Time/Increase Temperature: Allow the reaction to stir longer at room temperature, or consider gentle heating. Monitor progress carefully.[1] 3. Use a Stronger Acid System: Switch to a more potent reagent, such as 4M HCl in 1,4-dioxane.[1] 4. Optimize Solvent: Ensure the chosen solvent fully dissolves the substrate.[1] |
| Side Product Formation (Observed as unexpected peaks in HPLC/LC-MS) | 1. Alkylation of Nucleophilic Residues: The reactive tert-butyl cation, generated during Boc cleavage, can alkylate sensitive functional groups.[2][3] 2. Sensitive Amino Acids: Residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to alkylation by the tert-butyl cation.[2] 3. Cleavage of Other Acid-Labile Groups: Other protecting groups (e.g., trityl) or ester bonds may be cleaved under the acidic conditions.[1] | 1. Add Scavengers: Introduce a scavenger into the reaction mixture to trap the tert-butyl cation.[2] Common scavengers include triisopropylsilane (B1312306) (TIS), triethylsilane (TES), water, thioanisole (B89551), or ethanedithiol (EDT).[2][4] 2. Select Scavenger Based on Residue: Use TIS or TES for Tryptophan.[2] Use thioanisole or dimethyl sulfide (B99878) (DMS) for Methionine.[2][5] Use ethanedithiol (EDT) for Cysteine.[2] 3. Use Milder Conditions: If other acid-sensitive groups are present, consider alternative, milder deprotection methods (e.g., ZnBr₂ in DCM, or oxalyl chloride in methanol).[6][7] |
| Difficult Product Isolation (Product is an oil, sticky solid, or hard to purify) | 1. Residual TFA: Trifluoroacetic acid can be difficult to remove completely by evaporation alone, often resulting in oily TFA salts.[8] 2. Solubility Issues: The deprotected amine salt may have poor solubility, making purification difficult.[9] 3. Work-up Procedure: An inappropriate work-up may lead to product loss or impurities. | 1. Co-evaporation: After initial concentration, co-evaporate the residue with a solvent like toluene (B28343) (3x) to azeotropically remove residual TFA.[1] 2. Precipitation: Attempt to precipitate the product salt from the reaction mixture by adding a non-polar solvent like cold diethyl ether.[10] 3. Aqueous Wash: If the product is not water-soluble, perform a basic work-up by dissolving the residue in an organic solvent and washing with saturated sodium bicarbonate solution to neutralize the acid and obtain the free amine.[9][11] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during Boc deprotection? A1: The main cause is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid like trifluoroacetic acid (TFA).[2][10] This carbocation is an electrophile that can alkylate nucleophilic sites on the substrate, leading to unwanted modifications.[3][10]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation? A2: Amino acids with nucleophilic side chains are most vulnerable. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic.[2]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[2][5]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[2]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[2]
Q3: What are scavengers and how do they prevent side product formation? A3: Scavengers are reagents added to the deprotection reaction to trap the reactive tert-butyl cations before they can react with sensitive residues in your product.[2][5] These compounds are typically more nucleophilic or are used in high concentration to preferentially react with the carbocation.[5][12]
Q4: How can I monitor the progress of the deprotection reaction? A4: The reaction progress can be monitored by:
-
Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the less polar, Boc-protected starting material and the appearance of the more polar, deprotected amine product (which will have a lower Rf value).[1][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate and quantitative assessment of the reaction, allowing you to identify the starting material, product, and any side products formed.[1][11]
Q5: What are some common work-up procedures after Boc deprotection? A5: Common work-up strategies include:
-
Evaporation: For volatile acids like TFA, the solvent and excess acid can be removed under reduced pressure. Co-evaporation with toluene helps remove trace amounts of acid.[1]
-
Precipitation: The deprotected amine salt can often be precipitated by adding a non-polar solvent, such as diethyl ether, to the reaction mixture.[1]
-
Aqueous Work-up: The reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and yield the free amine.[1][11]
Q6: Are there milder alternatives to TFA or HCl for Boc removal? A6: Yes, for substrates with other acid-sensitive functional groups, several milder methods can be used. These include Lewis acids like zinc bromide (ZnBr₂) in dichloromethane (B109758), or reagents like oxalyl chloride in methanol (B129727) which can deprotect the Boc group under very mild conditions.[6][7] Thermal deprotection in solvents like water or trifluoroethanol at reflux temperatures is also an option for certain substrates.[7]
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | Room Temp | 30 min - 2 h | Most common method. 55% TFA/DCM can give higher purity than 100% TFA in SPPS.[1][11][13] |
| Trifluoroacetic Acid (TFA) | 100% (Neat) | None | Room Temp | 5 - 15 min | Very fast, but higher risk of side products.[4] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp | 30 min - 4 h | Common alternative to TFA; product precipitates as HCl salt.[10][11] |
| p-Toluenesulfonic Acid (p-TSA) | 2 equiv. | Neat (Ball-milling) | Room Temp | 10 min | A solvent-free, rapid method.[7] |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration | Target Residues / Function |
| Triisopropylsilane (TIS) | 1 - 5% (v/v) | Traps tert-butyl cations, effective for protecting Tryptophan.[2][4] |
| Triethylsilane (TES) | 10 - 20 equiv. | Effective scavenger for Tryptophan-containing compounds.[2] |
| Water (H₂O) | 2.5 - 5% (v/v) | General purpose scavenger, particularly if no sensitive residues are present.[2][4] |
| Thioanisole | 5% (v/v) | Scavenges cations and accelerates deprotection of Arg(Pmc).[4] |
| Ethanedithiol (EDT) | 2.5% (v/v) | Protects Cysteine and Methionine from alkylation and oxidation.[2][4] |
| Dimethyl Sulfide (DMS) | 10% (v/v) | Used in combination with other scavengers to prevent alkylation of Met and Cys.[5][14] |
Experimental Protocols
Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA) in DCM
-
Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.2 M.[1]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 25-50% v/v).[1][11]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[11]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1][11]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[1]
-
To remove residual TFA, add toluene and evaporate under reduced pressure. Repeat this step two more times.[1]
-
The resulting TFA salt can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[1][11]
-
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
-
Preparation: Place the Boc-protected compound into a round-bottom flask.[10]
-
Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane.[11]
-
Reaction: Stir the suspension or solution at room temperature for 1 to 4 hours.[11]
-
Monitoring: Monitor the reaction by TLC or LC-MS.[11]
-
Work-up:
Visualizations
Caption: General experimental workflow for Boc deprotection.
Caption: Troubleshooting decision tree for Boc deprotection.
Caption: Mechanism of Boc deprotection and scavenger action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Technical Support Center: Solving Solubility Issues of Newly Synthesized ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility challenges with newly synthesized Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation, and why is it a significant problem?
A1: ADC aggregation is a process where individual ADC molecules self-associate to form larger species, such as dimers, trimers, or even insoluble precipitates.[1] This is a critical issue because aggregation can negatively impact the ADC's stability, efficacy, and safety.[2][3] Aggregation can reduce the therapeutic effectiveness by hindering the ADC's ability to bind to its target antigen.[1] Furthermore, ADC aggregates can trigger unwanted immunogenic responses and cause off-target toxicity by accumulating in organs like the liver and kidneys.[1][4] From a manufacturing perspective, aggregation leads to product loss, which increases costs and reduces the overall yield.[1]
Q2: What are the primary causes of poor solubility and aggregation in ADCs?
A2: The poor solubility and aggregation of ADCs stem from their complex structure and the physicochemical properties of their components. Key contributing factors include:
-
High Payload Hydrophobicity: Many cytotoxic drugs (payloads) used in ADCs are highly hydrophobic.[][6] Attaching these hydrophobic molecules to an antibody increases the overall hydrophobicity of the conjugate, promoting self-association to minimize exposure to the aqueous environment.[2][7]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR, while often intended to maximize potency, directly increases the ADC's hydrophobicity.[1][6] This heightened hydrophobicity is a primary driver for aggregation and can lead to faster plasma clearance.[1][7]
-
Linker Chemistry: The chemical structure of the linker can influence solubility. Hydrophobic linkers contribute to aggregation, whereas the incorporation of hydrophilic components like polyethylene (B3416737) glycol (PEG) can improve solubility.[2][]
-
Conjugation Method and Site: Traditional conjugation methods targeting lysine (B10760008) or cysteine residues can result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.[] This heterogeneity can lead to molecules with exposed hydrophobic patches, increasing the risk of aggregation.[] Site-specific conjugation technologies can produce more homogeneous and stable ADCs.[][8]
-
Formulation and Storage Conditions: The choice of buffer, pH, and excipients is critical.[1][9] Unfavorable conditions, such as a pH near the antibody's isoelectric point, can minimize solubility.[9] External factors like temperature fluctuations, freeze-thaw cycles, and physical stress (e.g., shaking) can also induce aggregation.[2][3]
Q3: How does the Drug-to-Antibody Ratio (DAR) quantitatively affect ADC solubility?
A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that directly correlates with the hydrophobicity and solubility of an ADC.[1][6] As the DAR increases, more hydrophobic payload molecules are attached to the antibody, leading to a proportional increase in the overall hydrophobicity of the conjugate.[7] This can cause a decrease in solubility and an increased tendency to aggregate.[6] High DAR ADCs (e.g., DAR 8) are particularly susceptible to aggregation, which can compromise their stability and pharmacokinetic properties.[1] Therefore, optimizing the DAR is a balancing act between achieving sufficient potency and maintaining desirable physicochemical properties like solubility.[1]
Troubleshooting Guide for ADC Solubility Issues
This guide provides a systematic approach to identifying and solving common solubility problems encountered during ADC development.
Observation: My ADC solution is cloudy, or I see visible precipitates immediately after synthesis or purification.
This issue points to acute insolubility or aggregation, often driven by the intrinsic properties of the ADC or the process conditions.
Troubleshooting Workflow for Acute ADC Insolubility
Caption: Troubleshooting workflow for immediate ADC precipitation.
Q4: How can I modify the ADC components to improve solubility?
A4: Modifying the core components of the ADC is a primary strategy to enhance solubility from the ground up.
-
Payload Modification: The chemical structure of the payload can be adjusted to improve its water solubility.[] This can be achieved by introducing hydrophilic substituents, though care must be taken to retain the drug's anti-tumor activity.[]
-
Linker Engineering: The linker plays a crucial role in modulating the overall hydrophobicity of the ADC.
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG) chains, is a widely used strategy.[2][] PEGylation effectively shields the hydrophobic payload, reduces aggregation, and can improve the ADC's pharmacokinetic profile.[][7][10]
-
Solubilizing Technologies: Novel linker technologies, such as the chito-oligosaccharide ChetoSensar™, can dramatically increase the solubility of ADCs, even those with highly hydrophobic payloads or high DARs.[4]
-
-
Antibody Engineering: The antibody itself can be engineered to improve solubility. This can involve introducing mutations to reduce aggregation-prone regions or adding N-linked glycosylation sites to shield hydrophobic patches.[2][11]
-
Conjugation Strategy:
-
Site-Specific Conjugation: Moving from random to site-specific conjugation methods can produce more homogeneous ADCs with predictable properties.[] This reduces the generation of highly substituted, aggregation-prone species.[] Technologies include using engineered cysteines or non-natural amino acids.[8][12]
-
Q5: What formulation strategies can be used to solve solubility issues?
A5: Formulation development is key to ensuring the stability and solubility of the final ADC product.[13][14]
-
Buffer Screening: The choice of buffer and its pH are critical. A systematic screening of different buffer systems (e.g., histidine, citrate) and pH values should be performed to find conditions that maximize solubility and stability.[13][15] It is crucial to avoid pH values near the antibody's isoelectric point where solubility is at a minimum.[9]
-
Use of Excipients: Excipients are inactive substances added to the formulation to enhance stability.[16][17]
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are commonly used to prevent aggregation at interfaces.[]
-
Stabilizers: Sugars (e.g., sucrose, trehalose) or amino acids can act as stabilizers to reduce non-specific interactions between ADC molecules.[]
-
-
Ionic Strength: The ionic strength of the formulation buffer can impact protein-protein interactions. The effect of salt concentration on solubility should be evaluated to prevent "salting-out" (decreased solubility at high salt concentrations).[18]
Table 1: Common Excipients and Their Role in ADC Formulations
| Excipient Category | Examples | Primary Function in Preventing Insolubility | Reference |
| Surfactants | Polysorbate 20, Polysorbate 80 | Reduce surface-induced aggregation and precipitation. | [] |
| Sugars (Cryo/Lyoprotectants) | Sucrose, Trehalose | Act as stabilizers, prevent aggregation during freeze-thaw cycles and lyophilization. | [][19] |
| Amino Acids | Arginine, Glycine, Histidine | Can suppress aggregation and act as buffering agents. | [] |
| Salts | Sodium Chloride | Modulate ionic strength to improve colloidal stability. | [18] |
Experimental Protocols & Data
Protocol 1: Assessing ADC Aggregation using Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify monomers, dimers, and higher-order aggregates in an ADC sample based on their hydrodynamic size.
Methodology:
-
System Preparation:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A size-exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).[20]
-
Mobile Phase: A physiological pH buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1.0 mg/mL using the mobile phase.[15]
-
Filter the sample through a 0.22 µm syringe filter to remove any large particulates.
-
-
Chromatographic Conditions:
-
Flow Rate: Set a constant (isocratic) flow rate, typically between 0.5-1.0 mL/min.[20]
-
Injection Volume: 20-100 µL.
-
Detection: Monitor UV absorbance at 280 nm.
-
Run Time: Typically 20-30 minutes, ensuring all species have eluted.
-
-
Data Analysis:
-
Identify peaks based on their retention time. Higher molecular weight species (aggregates) will elute first, followed by the monomer, and then any fragments.
-
Integrate the area of each peak.
-
Calculate the percentage of aggregate by dividing the area of the aggregate peaks by the total area of all peaks and multiplying by 100. A polydispersity level beyond 20% often indicates significant heterogeneity.[15]
-
Protocol 2: High-Throughput Formulation Screening by Dynamic Light Scattering (DLS)
Objective: To rapidly screen multiple formulation conditions (buffers, pH, excipients) to identify those that minimize ADC aggregation and polydispersity.
Methodology:
-
System Preparation:
-
Use a high-throughput plate-based DLS instrument (e.g., DynaPro Plate Reader).[15]
-
-
Sample Preparation:
-
Prepare a matrix of different formulations in a 96-well or 384-well microtiter plate. Vary one component at a time (e.g., pH, excipient type, or concentration).
-
Add the ADC to each well to a final concentration of ~1.0 mg/mL. Use a sample volume of 20-70 µL.[15]
-
Centrifuge the plate (e.g., at 1000 x g for 1 minute) to remove air bubbles.[15]
-
-
DLS Measurement:
-
Set the instrument to acquire data at a controlled temperature (e.g., 25°C).
-
Program the instrument to measure each well in triplicate. A typical measurement might consist of 10 acquisitions of 5-10 seconds each.[15]
-
-
Data Analysis:
-
The software will calculate the average hydrodynamic radius (Rh) and the polydispersity (%Pd) for each formulation.
-
Compare the %Pd across different formulations. Lower %Pd values (e.g., <20%) indicate a more homogeneous and less aggregated sample.[15]
-
Identify the formulation conditions that result in the lowest %Pd and an appropriate Rh as the most stable.[15]
-
Quantitative Data Example
The hydrophobicity of an ADC, a key driver of insolubility, can be assessed by Hydrophobic Interaction Chromatography (HIC). A higher DAR leads to increased retention time, indicating greater hydrophobicity.
Table 2: Illustrative HIC Data for ADCs with Varying DARs
| ADC Species | Average DAR | Relative Retention Time (min) | Interpretation | Reference |
| Unconjugated mAb | 0 | 5.2 | Baseline hydrophobicity of the antibody. | |
| ADC Batch 1 | 2 | 8.1 | Moderately increased hydrophobicity. | |
| ADC Batch 2 | 4 | 11.5 | Significantly increased hydrophobicity. | |
| ADC Batch 3 | 8 | 15.3 | Very high hydrophobicity, high risk of aggregation. |
Note: Retention times are illustrative and will vary based on the specific column, gradient, and ADC.
Logical Relationship of Factors Causing ADC Insolubility
Caption: Key factors leading to ADC aggregation and precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. pharmtech.com [pharmtech.com]
- 10. benchchem.com [benchchem.com]
- 11. [PDF] Structure-based engineering of a monoclonal antibody for improved solubility. | Semantic Scholar [semanticscholar.org]
- 12. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Antibody-drug conjugates- stability and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 16. The Role of Excipients in Pharmaceutical Formulations - Accent Microcell Ltd. [accentmicrocell.com]
- 17. pharmafocuseurope.com [pharmafocuseurope.com]
- 18. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. cellmosaic.com [cellmosaic.com]
Strategies to improve the stability of PROTAC molecules in vitro
Welcome to the technical support center for improving the in vitro stability of Proteolysis-Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues and optimize their PROTAC molecules for experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PROTAC instability in vitro?
PROTACs can exhibit instability through several mechanisms:
-
Chemical Instability: Some PROTACs, particularly those with certain functional groups like esters or susceptible E3 ligase ligands (e.g., thalidomide (B1683933) and its derivatives), can be prone to hydrolysis in aqueous solutions under physiological conditions, leading to degradation and loss of activity.[1]
-
Metabolic Instability: As with other small molecules, PROTACs are subject to metabolism by enzymes found in plasma and liver microsomes.[1] Key enzymes involved include Cytochrome P450s (CYPs), aldehyde oxidase (AO), and various hydrolases.[1] This metabolic degradation is a major hurdle for both in vitro assays and in vivo applications.[1]
-
Poor Solubility and Aggregation: Due to their high molecular weight and hydrophobicity, many PROTACs have low aqueous solubility.[1][2] This can lead to precipitation in assay buffers and the formation of aggregates, which reduces the effective concentration of the active monomeric PROTAC and can cause experimental artifacts.[1][2]
Q2: My PROTAC is degrading rapidly in my cell culture medium. How can I determine the cause?
Rapid degradation in cell culture medium can be due to either chemical instability in the aqueous environment or metabolic degradation by enzymes secreted by the cells or present in the serum supplement.
To distinguish between these, you can perform the following simple tests:
-
Incubate the PROTAC in the basal medium without cells or serum. Monitor its concentration over time using LC-MS. If degradation occurs, it is likely due to chemical instability.
-
Incubate the PROTAC in the medium supplemented with serum but without cells. If degradation is faster here than in the basal medium, serum enzymes (like esterases) may be responsible.
-
Compare degradation in the full cell culture system versus a cell-free, serum-containing medium. A significantly higher degradation rate in the presence of cells points towards cellular metabolism.
Q3: How does the PROTAC linker influence stability?
The linker is a critical component that significantly impacts a PROTAC's stability.[1]
-
Composition: Linkers containing metabolically susceptible motifs, such as long alkyl chains or certain ester groups, can be liabilities.[1][3] Conversely, incorporating more stable chemical structures like cycloalkanes (e.g., piperazine) or aromatic rings can enhance metabolic stability.[1][4]
-
Length: Linker length can affect the exposure of metabolically vulnerable sites on the PROTAC molecule.[1] Very long, flexible linkers might be more prone to enzymatic degradation.[1]
-
Attachment Points: The specific atoms on the target binder and E3 ligase ligand where the linker is attached can dramatically alter the metabolic profile of the entire molecule.[1][5]
Q4: I'm observing a "hook effect" at high concentrations. Is this related to instability?
The hook effect, where degradation efficiency decreases at high PROTAC concentrations, is not directly an instability issue but rather a consequence of forming non-productive binary complexes instead of the required ternary complex (Target-PROTAC-E3 ligase).[6] However, if a PROTAC is also unstable, its effective concentration might decrease over the course of an experiment, which could complicate the interpretation of dose-response curves and potentially mask or alter the presentation of the hook effect.
Troubleshooting Guides
Issue 1: Low Stability in Liver Microsomes
Problem: Your PROTAC shows a short half-life (<30 minutes) in a Human Liver Microsome (HLM) stability assay.
Troubleshooting Workflow:
Caption: Workflow for addressing low metabolic stability in liver microsomes.
Possible Solutions & Strategies:
-
Identify Metabolic "Soft Spots": Use LC-MS/MS to identify the metabolites formed during the assay. This will pinpoint the specific sites on the PROTAC molecule that are being modified by metabolic enzymes.
-
Linker Modification:
-
Increase Rigidity: Replace flexible alkyl or PEG linkers with more rigid structures like piperazine/piperidine rings or phenyl groups.[1][4] This can shield metabolically labile sites.
-
Change Attachment Point: Altering the connection point of the linker on either ligand can change the molecule's orientation relative to metabolic enzymes, potentially hiding a previously exposed soft spot.[1][5]
-
Vary Length: Systematically shortening or lengthening the linker can impact stability; shorter linkers can sometimes provide steric hindrance that protects against metabolism.[]
-
-
Ligand Modification:
-
Introduce Blocking Groups: If metabolism occurs on the warhead or E3 ligase ligand, introduce metabolically inert groups like fluorine at or near the soft spot to block enzymatic action.[1]
-
Issue 2: Poor Chemical Stability in Aqueous Buffers
Problem: Your PROTAC degrades in PBS or cell culture medium even without cells or metabolic enzymes.
Possible Solutions & Strategies:
-
Identify the Labile Bond: The most common cause of chemical instability is the hydrolysis of ester or other labile bonds. Review the chemical structure of your PROTAC to identify these potential liabilities. E3 ligands like thalidomide and its analogs can also be susceptible to hydrolysis.[1]
-
Replace Unstable Functional Groups:
-
If an ester in the linker is the issue, replace it with a more stable amide bond.
-
If the E3 ligase ligand is unstable, consider switching to a different E3 ligase system (e.g., from a CRBN-based ligand to a VHL-based one) if the project allows.[]
-
-
Optimize Formulation:
-
pH Adjustment: Determine if the degradation is pH-dependent by testing stability in buffers of different pH values. It may be possible to find a pH range where the molecule is more stable for in vitro assays.
-
Solvent Choice: Prepare high-concentration stock solutions in an anhydrous aprotic solvent like DMSO and minimize the time the PROTAC spends in aqueous buffer before use.[2]
-
Data Summary Tables
Table 1: Effect of Linker Composition on PROTAC Metabolic Stability
This table illustrates how changing the linker from a flexible chain to a more rigid system can improve metabolic half-life.
| PROTAC System (Target-E3 Ligase) | Linker Type | Modification | Half-Life (t½) in Mouse Liver Microsomes (min) | Reference |
| BTK - CRBN | PEG-based | Original flexible linker | 1.3 | [] |
| BTK - CRBN | Pyridine-based | Replaced PEG with rigid pyridine (B92270) rings | >60 | [] |
Table 2: Effect of Linker Length on PROTAC Metabolic Stability
This table shows that linker length can have a non-linear effect on stability, where shorter linkers can sometimes be more stable.
| PROTAC System (Target-E3 Ligase) | Linker Type | Linker Length | Half-Life (t½) in Human Liver Microsomes (min) | Reference |
| BET - CRBN | Alkyl | 4 Methylene Units | 135 | [] |
| BET - CRBN | Alkyl | 8 Methylene Units | 18.2 | [] |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with HLM.[1]
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Control compounds (e.g., Verapamil for high turnover, Warfarin for low turnover)
-
Acetonitrile (B52724) with an internal standard (for quenching)
-
LC-MS/MS system
Experimental Workflow Diagram:
Caption: Step-by-step workflow for a liver microsomal stability assay.
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds, typically in DMSO.
-
Reaction Mixture: In a microplate, add phosphate buffer, HLM, and the test PROTAC.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. The t=0 sample is taken immediately and quenched.
-
Timepoints: At various time points (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[1]
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube or plate containing cold acetonitrile with an internal standard.[1]
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant for analysis.[1]
-
LC-MS/MS Analysis: Analyze the samples to quantify the concentration of the parent PROTAC remaining at each time point relative to the internal standard.[1]
-
Data Analysis: Plot the natural logarithm of the percentage of PROTAC remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).[1]
References
Technical Support Center: Minimizing Protein Aggregation During PEGylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively minimize protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents, which have reactive groups at both ends, can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the chances of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: Parameters such as pH, temperature, and buffer composition significantly influence protein stability. Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, promoting aggregation.[1]
-
PEG-Protein Interactions: Although PEG is generally a protein stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can play a role in these interactions.[1]
-
Poor Reagent Quality: The presence of impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can cause unintended cross-linking.[1]
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.[1]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, making it effective for detecting the presence of larger aggregates.[1]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[1]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can determine the molecular weight of the PEGylated protein and identify the presence of multimers.[1]
-
Turbidity Measurements: An increase in the turbidity of the reaction mixture, measured by UV-Vis spectrophotometry, can indicate the formation of insoluble aggregates.[1]
Q3: What are some common excipients used to prevent aggregation during PEGylation?
The addition of stabilizing excipients to the reaction buffer can significantly reduce protein aggregation. Common excipients include:
-
Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol (B35011) are known protein stabilizers.
-
Amino Acids: Arginine and glycine (B1666218) are particularly effective in suppressing protein aggregation.[1]
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can help prevent surface-induced aggregation.[1]
Troubleshooting Guide
Problem: Significant precipitation or aggregation is observed during the protein PEGylation reaction.
This step-by-step guide will help you troubleshoot and mitigate protein aggregation.
Step 1: Optimize Reaction Conditions
Systematically evaluate and optimize the reaction conditions. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding to larger batches.
Troubleshooting Workflow for Reaction Condition Optimization
Caption: A workflow for troubleshooting and optimizing PEGylation reaction conditions to minimize protein aggregation.
Table 1: Recommended Ranges for Screening Reaction Parameters
| Parameter | Recommended Range for Screening | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations reduce the likelihood of intermolecular interactions. |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | A higher ratio can sometimes lead to over-PEGylation and aggregation. |
| pH | 6.0 - 8.0 (or around the protein's pI) | Protein stability is highly pH-dependent. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures slow down the reaction rate and can reduce aggregation.[1] |
Step 2: Incorporate Stabilizing Excipients
If optimizing the primary reaction conditions is not sufficient, add stabilizing excipients to the reaction buffer.
Table 2: Common Stabilizing Excipients and Their Mechanisms
| Excipient | Starting Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Acts via preferential exclusion, which increases the thermodynamic stability of the protein.[1] |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions by interacting with hydrophobic patches and charged residues on the protein surface.[1][2][3] |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents protein adsorption to surfaces, which can be a nucleus for aggregation.[1] |
Mechanism of Arginine as an Aggregation Suppressor
Caption: A diagram illustrating how arginine clusters can mask exposed hydrophobic patches on proteins, thereby preventing protein-protein interactions and subsequent aggregation.
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.
-
Lower the Temperature: Performing the reaction at 4°C will decrease the reaction rate.[1]
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller portions over a period of time.[1]
Step 4: Consider Alternative PEGylation Strategies
If aggregation persists, it may be necessary to explore alternative strategies that do not rely on bifunctional linkers. Consider using monofunctional PEG derivatives or exploring different conjugation chemistries that target specific amino acid residues less prone to being involved in aggregation-prone regions of the protein.
Experimental Protocols
Detailed Methodology for Screening PEGylation Conditions
Objective: To systematically identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer)
-
A series of buffers with different pH values (e.g., 0.1 M sodium phosphate (B84403) buffers at pH 6.0, 7.0, and 8.0)
-
96-well microplate or microcentrifuge tubes
-
Incubators or water baths set at different temperatures (e.g., 4°C and 25°C)
-
Instrumentation for aggregation analysis (e.g., SEC-HPLC, DLS)
Protocol:
-
Prepare a Screening Matrix: Design a matrix of experiments in a 96-well plate or microcentrifuge tubes to test different combinations of parameters.
-
Vary Protein Concentration: Set up reactions with a range of final protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL) while keeping the PEG:protein molar ratio, pH, and temperature constant.
-
Vary PEG:Protein Molar Ratio: For the most promising protein concentration, set up reactions with different molar ratios of PEG to protein (e.g., 1:1, 5:1, 10:1, 20:1) while keeping other parameters constant.
-
Vary pH: At the best protein concentration and molar ratio, perform the reaction in buffers of different pH values (e.g., 6.0, 7.0, 7.4, 8.0).
-
Vary Temperature: Conduct the most promising reaction conditions at different temperatures (e.g., 4°C and room temperature).
-
Reaction Incubation: Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing.
-
Analysis: After incubation, analyze each reaction mixture for the extent of aggregation using SEC and/or DLS. In SEC, quantify the percentage of the monomeric PEGylated protein versus high molecular weight aggregates.
-
Data Interpretation: Compare the results from all conditions to identify the combination of parameters that yields the highest amount of monomeric PEGylated protein with the lowest level of aggregation.
Experimental Workflow for PEGylation and Aggregate Analysis
Caption: A general experimental workflow for screening PEGylation conditions and analyzing the extent of protein aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PEG Linker Length for Enhanced Drug Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing polyethylene (B3416737) glycol (PEG) linker length for enhanced drug efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a bioconjugate?
A1: PEG linkers are versatile spacers used in bioconjugation to connect a drug to a targeting moiety, such as an antibody in an antibody-drug conjugate (ADC).[1][2] Their primary roles are to improve the physicochemical and pharmacological properties of the conjugate.[3][4] Key benefits include:
-
Improved Solubility and Stability: The hydrophilic nature of PEG can enhance the solubility of hydrophobic drugs, which can help prevent aggregation, especially at high drug-to-antibody ratios (DARs).[3][5][6]
-
Enhanced Pharmacokinetics (PK): PEGylation increases the hydrodynamic size of the bioconjugate, which can reduce renal clearance and extend its plasma half-life.[1][3][7]
-
Reduced Immunogenicity: The PEG chain can shield the drug and parts of the targeting molecule from the immune system, potentially lowering the immunogenicity of the conjugate.[3][6]
-
Modulation of Off-Target Toxicity: By improving the PK profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[3]
Q2: How does PEG linker length generally affect drug efficacy?
A2: The length of the PEG linker is a critical parameter that must be optimized for each specific bioconjugate.[3] Generally, there is a trade-off between in vitro potency and in vivo pharmacokinetics.[3]
-
Shorter PEG linkers (e.g., PEG2-PEG12) are often used for compact labeling.[1] They may lead to higher in vitro cytotoxicity but can also result in faster clearance from circulation.[8][9]
-
Longer PEG linkers (e.g., PEG24 or larger) tend to improve solubility, prolong plasma half-life, and reduce immunogenicity.[1][8] However, very long linkers might decrease in vitro potency due to steric hindrance, which can interfere with the drug's interaction with its target.[3][10] The optimal length is context-dependent, influenced by the drug's hydrophobicity, the targeting molecule's characteristics, and the target antigen's density.[3]
Q3: What are the differences between linear and branched PEG linkers?
A3: The architecture of the PEG linker also plays a significant role in the properties of the final conjugate.
-
Linear PEG Linkers: These consist of a single, straight chain of ethylene (B1197577) glycol units.[1] They are generally easier to synthesize, less expensive, and offer precise control over linker length, which is ideal for applications requiring minimal steric hindrance.[1]
-
Branched PEG Linkers: These have multiple PEG arms extending from a central core.[1] They provide superior shielding effects, which can lead to a greater increase in circulation time.[1] Branched linkers also offer a higher payload capacity for multivalent conjugation.[1][2]
Q4: Can PEG itself elicit an immune response?
A4: While PEG is generally considered non-toxic and having low immunogenicity, there is evidence that some individuals can develop anti-PEG antibodies.[1][11] This pre-existing or treatment-induced immunity can lead to accelerated clearance of the PEGylated drug and potential adverse effects. The immunogenicity can be influenced by the PEG size, the extent of PEGylation, and the nature of the conjugated protein.[11]
Troubleshooting Guides
Issue 1: Low conjugation efficiency or low Drug-to-Antibody Ratio (DAR).
-
Question: My conjugation reaction is resulting in a low yield or a lower-than-expected DAR. What are the potential causes and solutions?
-
Answer:
-
Steric Hindrance: The PEG linker itself might be sterically hindering the reactive groups from accessing the target sites on the antibody.
-
Incorrect Reaction Conditions: The pH, temperature, or reaction time may not be optimal for the specific conjugation chemistry being used.
-
Solution: Optimize the reaction conditions. For example, NHS-ester reactions with amines are typically more efficient at a pH of 7.5-8.5, while maleimide (B117702) reactions with thiols are more efficient at a pH of 6.5-7.5.[6][10] Most conjugations can be performed at room temperature for 1-2 hours or at 4°C overnight.[10]
-
-
Inactive Reagents: The reactive groups on the PEG linker or the antibody may have degraded. For instance, NHS esters are moisture-sensitive, and thiol groups on cysteines can form disulfide bonds.[6]
-
Issue 2: The PEGylated conjugate shows reduced in vitro potency compared to the free drug.
-
Question: After PEGylation, my conjugate's activity in cell-based assays is significantly lower than the unconjugated drug. Why is this happening?
-
Answer:
-
Steric Hindrance at the Target Site: The PEG linker may be physically blocking the drug from binding to its target receptor or enzyme.[12] This is a common trade-off with PEGylation.[3]
-
Solution: A systematic evaluation of different PEG linker lengths is necessary. A shorter linker might reduce steric hindrance and improve in vitro activity. The goal is to find a balance where the linker is long enough to provide PK benefits without excessively compromising potency.[3]
-
-
Conformational Changes: The conjugation process might have altered the conformation of the antibody or drug, affecting its biological activity.
-
Issue 3: The PEGylated conjugate shows poor in vivo efficacy despite good in vitro potency.
-
Question: My conjugate is potent in vitro but fails to show the expected efficacy in animal models. What could be the issue?
-
Answer:
-
Rapid Clearance: The PEG linker may be too short to provide adequate shielding from renal clearance or proteolytic degradation, leading to a short plasma half-life.[8][9]
-
Solution: Experiment with longer PEG linkers. Studies have shown that increasing PEG length generally leads to a longer plasma half-life and improved in vivo efficacy.[3][7] For example, one study found that a PEG8 linker was the minimum length to achieve optimal slower clearance for a particular ADC.[3][9]
-
-
Hydrophobicity-Driven Clearance: If the drug payload is very hydrophobic, it can lead to faster clearance even with PEGylation.[8][13]
-
Immunogenicity: The conjugate might be recognized and cleared by the immune system, potentially due to anti-PEG antibodies.[1][11]
-
Solution: While challenging to address, using highly pure, monodisperse PEG linkers may help reduce immunogenicity compared to polydisperse mixtures.[10]
-
-
Data Presentation: Impact of PEG Linker Length on ADC Properties
The following tables summarize quantitative data from preclinical studies, illustrating the trade-offs associated with varying PEG linker length.
Table 1: In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths
| Cell Line | ADC Target | PEG Linker Length | EC50 (ng/mL) |
| CD30+ Lymphoma | CD30 | PEG0 | ~5-15 |
| CD30+ Lymphoma | CD30 | PEG2 | ~5-15 |
| CD30+ Lymphoma | CD30 | PEG4 | ~5-15 |
| CD30+ Lymphoma | CD30 | PEG8 | ~5-15 |
| CD30+ Lymphoma | CD30 | PEG12 | ~5-15 |
| NCI-N87 | HER2 | No PEG | ~0.05 nM |
| NCI-N87 | HER2 | 4 kDa PEG | ~0.3 nM |
| NCI-N87 | HER2 | 10 kDa PEG | ~1.1 nM |
Data synthesized from multiple sources. Note that direct comparison between different studies can be challenging due to variations in antibodies, payloads, and experimental conditions.[9][14]
Table 2: Pharmacokinetics and In Vivo Efficacy of ADCs with Different PEG Linker Lengths
| ADC Construct | Plasma Clearance Rate (mL/day/kg) | Plasma Half-Life (t½, hours) | In Vivo Efficacy (Tumor Model) |
| Non-binding IgG-PEG2-MMAE | High | - | - |
| Non-binding IgG-PEG4-MMAE | Moderate-High | - | - |
| Non-binding IgG-PEG8-MMAE | Low | - | Improved |
| Non-binding IgG-PEG12-MMAE | Low | - | Improved |
| ZHER2-MMAE (No PEG) | - | ~2.1 | Good |
| ZHER2-PEG4K-MMAE | - | ~5.3 | Better |
| ZHER2-PEG10K-MMAE | - | ~23.5 | Best |
Data synthesized from multiple sources. A lower clearance rate indicates a longer circulation time.[9][14]
Experimental Protocols
Protocol 1: General Procedure for In Vitro Cytotoxicity Assay
This protocol describes a method for assessing the potency of PEGylated conjugates on cancer cell lines.
-
Cell Culture: Culture target cancer cell lines in the appropriate medium supplemented with fetal bovine serum and antibiotics, following standard cell culture procedures.[3]
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the PEGylated conjugates, unconjugated drug, and relevant controls in the cell culture medium.
-
Cell Treatment: Remove the old medium from the cell plates and add the prepared dilutions of the test compounds. Include untreated and vehicle-treated wells as negative controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO2).[9]
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a commercial kit like CellTiter-Glo®.
-
Data Analysis: Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic regression model to determine the EC50 value.
Protocol 2: General Procedure for In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a typical workflow for evaluating the anti-tumor activity of PEGylated conjugates in mice.
-
Animal Model: Establish tumor xenografts by subcutaneously injecting a suspension of cancer cells (e.g., 5x10^6 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[15]
-
Tumor Growth: Monitor tumor growth regularly using calipers. Once tumors reach a specified average volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Dosing: Administer the PEGylated conjugates, control antibodies, and vehicle control intravenously or intraperitoneally at the predetermined dose and schedule.[9]
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) to quantify the anti-tumor effect of the treatments.
Visualizations
Caption: Workflow for optimizing PEG linker length in drug conjugate development.
Caption: Logical relationships between PEG linker length and key drug properties.
Caption: Simplified signaling pathway for ADC-mediated cell killing.
References
- 1. precisepeg.com [precisepeg.com]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. purepeg.com [purepeg.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. creativepegworks.com [creativepegworks.com]
- 13. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. dovepress.com [dovepress.com]
Navigating the Complexities of PEGylated Molecule Purification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to addressing the challenges and providing solutions for the purification of PEGylated molecules. The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins and peptides, a process known as PEGylation, is a widely used strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1] However, the inherent heterogeneity of the PEGylation reaction mixture presents significant purification challenges.[][3] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming these hurdles and achieving high-purity PEGylated products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated molecules?
The main difficulty in purifying PEGylated molecules arises from the complex mixture generated during the PEGylation reaction.[][3] This mixture often contains:
-
Unreacted Protein: The original, unmodified molecule.[3]
-
Unreacted PEG: Excess PEG reagent.[3]
-
Multi-PEGylated Species: Molecules with varying numbers of attached PEG chains (e.g., mono-, di-, tri-PEGylated).[]
-
Positional Isomers: Molecules with the same number of PEG chains attached at different locations.[]
-
Hydrolysis Fragments: Degradation byproducts of the PEGylation reagents.[][3]
Separating these components is challenging because the addition of the neutral, hydrophilic PEG polymer can result in only minor differences in the physicochemical properties used for separation.[4]
Q2: What are the most common purification techniques for PEGylated molecules?
The most prevalent methods for purifying PEGylated molecules are chromatographic techniques that exploit differences in size, charge, and hydrophobicity.[5] These include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is highly effective for removing smaller, unreacted PEG and native proteins from the larger PEGylated conjugates.[][5]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. The attachment of PEG chains can shield the protein's surface charges, altering its interaction with the IEX resin and enabling the separation of species with different degrees of PEGylation.[][6]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The hydrophobic character of the PEG backbone can be utilized for separation, particularly in the presence of a high-salt mobile phase.[][7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on hydrophobicity. It is particularly useful for separating positional isomers.[][5]
Q3: How do I choose the best purification method for my PEGylated molecule?
The selection of an appropriate purification strategy depends on several factors, including the characteristics of the target molecule, the nature of the impurities, the desired level of purity, and the scale of the purification. The following decision-making workflow can guide your choice.
Figure 1. Decision-making workflow for selecting a purification strategy for PEGylated molecules.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of PEGylated molecules using various chromatographic techniques.
Size Exclusion Chromatography (SEC)
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | Inappropriate column choice (pore size). | Select a column with a pore size suitable for the hydrodynamic radius of your PEGylated molecule.[3] |
| Sample volume too large. | Keep the sample injection volume to 2-5% of the total column volume for optimal resolution.[3] | |
| PEG-mediated interaction with the stationary phase. | Use an aqueous mobile phase containing additives like 100 mM NaCl or up to 10% ethanol (B145695) to minimize nonspecific interactions.[8] | |
| Low Recovery | Non-specific binding to the column matrix. | Equilibrate the column thoroughly. Consider adding arginine to the mobile phase to reduce hydrophobic interactions.[3] |
| Protein precipitation on the column. | Verify the solubility of your PEGylated protein in the mobile phase. Adjusting the pH or ionic strength may be necessary.[9] | |
| Broad Peaks | Heterogeneity of the attached PEG. | This may be inherent to the sample. Consider using a higher resolution column or a different technique for further separation.[10] |
| Column overloading. | Reduce the amount of sample loaded onto the column. |
Ion Exchange Chromatography (IEX)
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | "Charge shielding" effect of PEG. | Optimize the mobile phase pH. Even small pH changes can significantly alter the surface charge of the PEGylated protein.[] |
| Inappropriate salt gradient. | For species with small charge differences, a shallow salt gradient is generally more effective than a step elution.[3] | |
| Low Binding Capacity | Steric hindrance from the PEG chain. | The large PEG chain can block access to the resin's binding sites. Consider using a resin with a larger pore size.[3] |
| Low Recovery | Protein precipitation during elution. | Decrease the sample concentration. Modify the elution buffer to improve solubility. |
| Irreversible binding. | If the protein binds too strongly, consider a milder elution condition or a different IEX resin. |
Hydrophobic Interaction Chromatography (HIC)
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | Inappropriate salt concentration. | Optimize the salt concentration in the binding buffer. The type of salt can also influence selectivity. |
| Weak hydrophobic interaction. | For less hydrophobic proteins, a more hydrophobic stationary phase may be required.[3] | |
| Low Recovery | Protein precipitation at high salt concentrations. | Screen different salts and their concentrations. A lower initial salt concentration might be necessary.[3] |
| Irreversible binding. | For very hydrophobic proteins, consider adding a mild organic modifier to the elution buffer to aid in desorption.[3] | |
| Broad Peaks | Heterogeneity of the PEGylated species. | This can be due to the sample itself. Further optimization of the gradient may improve resolution. |
Experimental Protocols
General Workflow for Chromatographic Purification of PEGylated Proteins
The following diagram illustrates a general experimental workflow for the purification of PEGylated proteins.
Figure 2. A general experimental workflow for the purification of PEGylated proteins.
Detailed Methodology: Size Exclusion Chromatography (SEC)
This protocol provides a general framework for the initial bulk separation of a PEGylated protein from unreacted PEG and native protein.
1. Materials and Reagents:
-
SEC column with appropriate molecular weight range (e.g., Agilent AdvanceBio SEC)[8]
-
HPLC or FPLC system
-
SEC Running Buffer (e.g., 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2)[11]
-
Clarified PEGylation reaction mixture
-
0.22 µm syringe filters
2. Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of SEC Running Buffer at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[11]
3. Sample Preparation:
-
Centrifuge the crude PEGylation reaction mixture to remove any precipitates.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
4. Sample Injection:
-
Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[3][12]
5. Elution and Fraction Collection:
-
Elute the sample with the SEC Running Buffer at a constant flow rate.[11]
-
Collect fractions as the sample elutes. The larger PEGylated protein will elute earlier, followed by the native protein and then the smaller, unreacted PEG.
6. Analysis and Pooling:
-
Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.
-
Pool the fractions containing the pure product for further purification or analysis.
Detailed Methodology: Ion Exchange Chromatography (IEX)
This protocol describes the separation of PEGylated species based on their degree of PEGylation.
1. Materials and Reagents:
-
IEX column (e.g., Cation Exchange - SCX)[13]
-
HPLC or FPLC system
-
Binding Buffer (e.g., 20 mM MES, pH 6.0)
-
Elution Buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0)
-
SEC-purified PEGylated protein sample, buffer-exchanged into Binding Buffer
2. Column Equilibration:
-
Equilibrate the IEX column with Binding Buffer for at least five column volumes until the pH and conductivity of the eluate match the buffer.
3. Sample Loading:
-
Load the prepared sample onto the equilibrated column at a low flow rate to ensure efficient binding.
4. Elution:
-
Wash the column with Binding Buffer until the baseline is stable.
-
Elute the bound species using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20 column volumes). Species with a lower degree of PEGylation (less charge shielding) will typically elute at a lower salt concentration.[]
5. Fraction Collection and Analysis:
-
Collect fractions throughout the gradient elution.
-
Analyze the fractions by SDS-PAGE, HPLC, and/or Mass Spectrometry to identify the desired PEGylated species.[13]
Quantitative Data Summary
The following table summarizes typical chromatographic conditions used for the purification of PEGylated molecules, compiled from various studies.
| Technique | Column Example | Mobile Phase / Buffers | Flow Rate | Detection | Reference |
| SEC | Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm | Aqueous mobile phase | - | UV | [8] |
| SEC | Tosoh TSKgel G4000SWXL, 7.8 mm x 300 mm, 8-μm | 100 mM Sodium Phosphate, 300 mM Arginine, 10% IPA, pH 6.2 | 0.5 mL/min | UV (280 nm) | [11] |
| IEX (Cation) | ProPac SCX-10, 4 x 250 mm | A: 20 mM MES, pH 6.0; B: 20 mM MES, 1 M NaCl, pH 6.0 | 1.0 mL/min | UV (280 nm) | [13] |
| RP-HPLC | Jupiter C18, 4.6 x 150 mm, 5 µm | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile | 1.0 mL/min | UV (214 nm) | [14] |
| HIC | TSKgel Phenyl-5PW, 7.5 x 75 mm | A: 1.8 M (NH4)2SO4 in 0.1 M Phosphate Buffer, pH 7.0; B: 0.1 M Phosphate Buffer, pH 7.0 | 1.0 mL/min | UV (280 nm) | - |
References
- 1. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Preventing Premature Linker Cleavage in Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to premature linker cleavage in biological assays, a critical factor for the efficacy and safety of bioconjugates like antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Significant payload loss or decreased conjugate activity observed in plasma stability assays.
-
Possible Cause: The linker is unstable in plasma due to enzymatic degradation or chemical instability. For instance, valine-citrulline (Val-Cit) linkers can be susceptible to cleavage by carboxylesterase 1C (Ces1C) in rodent plasma, and thiol-maleimide linkages can undergo a retro-Michael reaction, leading to deconjugation.[1][2]
-
Troubleshooting Steps:
-
Confirm the Mechanism:
-
Use LC-MS to identify the released payload and any adducts formed with plasma proteins like albumin.[3]
-
If using a Val-Cit linker in a mouse model, consider performing the stability assay in Ces1C knockout mice to confirm the role of this enzyme.
-
-
Optimize the Linker Chemistry:
-
For Thiol-Maleimide Linkages: Promote the hydrolysis of the thiosuccinimide ring to the more stable, ring-opened succinamic acid thioether. This can be achieved by a post-conjugation incubation at a slightly alkaline pH (e.g., pH 8.5-9.0).[1][3] Alternatively, consider using next-generation maleimides, such as self-hydrolyzing or dibromomaleimides, which are designed for increased stability.[1]
-
For Peptide Linkers (e.g., Val-Cit): To mitigate cleavage by mouse Ces1C, introduce a hydrophilic group at the P3 position of the peptide. For example, a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to reduce susceptibility to Ces1C cleavage while maintaining sensitivity to the target lysosomal enzyme, Cathepsin B.[4] Tetrapeptide linkers like Gly-Gly-Phe-Gly have also demonstrated greater stability in the bloodstream compared to dipeptide linkers.[5]
-
-
Consider Alternative Linker Strategies: Evaluate different classes of linkers that may offer better stability in your specific assay system. Non-cleavable linkers, for example, generally exhibit greater plasma stability.[6][7]
-
Issue 2: Inconsistent or low drug-to-antibody ratio (DAR) in the final conjugate.
-
Possible Cause: This can result from incomplete reaction, side reactions during conjugation, or instability of the linker-payload before conjugation. For maleimide-based conjugations, hydrolysis of the maleimide (B117702) group prior to reaction with the thiol is a common issue.[3][8]
-
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
pH Control: For thiol-maleimide conjugation, maintain a pH between 6.5 and 7.5 to ensure efficient and specific reaction with thiols. Above pH 7.5, maleimides can react with amines, leading to heterogeneity.[1][8]
-
Fresh Reagents: Prepare maleimide stock solutions fresh in an anhydrous aprotic solvent like DMSO or DMF and use them immediately to prevent hydrolysis.[3][8]
-
-
Control Stoichiometry: Use an optimized molar excess of the linker-payload to the antibody to drive the reaction to completion. However, a large excess should be avoided to minimize non-specific reactions.[1]
-
Ensure Thiol Availability (for cysteine conjugation): If conjugating to cysteines from reduced disulfide bonds, ensure complete reduction with an appropriate reducing agent like TCEP or DTT. Excess reducing agent should be removed before adding the maleimide-linker to prevent it from capping the maleimide.[8]
-
Purification: Employ a robust purification method, such as size exclusion or affinity chromatography, to remove unreacted linker-payload and other impurities that can contribute to analytical inconsistencies.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of premature linker cleavage?
A1: Premature linker cleavage can occur through several mechanisms depending on the linker chemistry and the biological environment:
-
Enzymatic Cleavage: Non-target enzymes in circulation can cleave linkers designed for specific intracellular proteases. For example, the Val-Cit dipeptide linker, intended for cleavage by lysosomal Cathepsin B, can be prematurely cleaved by neutrophil elastase and mouse carboxylesterase 1C.[4]
-
Chemical Instability:
-
Hydrolysis: Acid-labile linkers like hydrazones can be unstable at physiological pH, leading to premature payload release.[7] The succinimide (B58015) ring in thiol-maleimide conjugates can also hydrolyze, which in this case is a stabilizing event that prevents the reverse reaction.[1]
-
Retro-Michael Reaction: Thiol-maleimide adducts can undergo a reversible retro-Michael reaction, leading to the dissociation of the linker from the thiol.[1][3]
-
Disulfide Exchange: Disulfide linkers can be prematurely cleaved by reducing agents in the plasma, such as glutathione, although the concentration is significantly lower than inside the cell.[7]
-
Q2: How do I choose between a cleavable and a non-cleavable linker?
A2: The choice depends on the therapeutic strategy and the characteristics of the target, antibody, and payload:
-
Cleavable Linkers: These are designed to release the payload upon encountering a specific trigger in the tumor microenvironment or inside the cell (e.g., specific enzymes, low pH, or a reducing environment).[9] They are often preferred when the payload needs to be in its unmodified, most potent form to exert its effect. They can also enable a "bystander effect," where the released, cell-permeable payload can kill neighboring cancer cells.[7] However, they are more susceptible to premature cleavage.[10]
-
Non-Cleavable Linkers: These linkers release the payload after the antibody is degraded in the lysosome.[6][7] This generally results in greater plasma stability and a better safety profile.[6][7] However, the released payload remains attached to the linker and an amino acid residue, which may reduce its potency or ability to diffuse across cell membranes, limiting the bystander effect.[6]
Q3: What is the "bystander effect" and how does the linker influence it?
A3: The bystander effect occurs when a cytotoxic payload released from an ADC kills not only the target cancer cell but also adjacent tumor cells that may not express the target antigen. This is particularly important for treating heterogeneous tumors. The linker plays a crucial role in enabling this effect. Cleavable linkers that release a membrane-permeable payload can facilitate the bystander effect. Non-cleavable linkers, which release a charged payload-linker-amino acid complex, are generally not membrane-permeable and thus have a limited bystander effect.[7]
Q4: How can I improve the stability of my thiol-maleimide conjugate?
A4: To improve the stability of thiol-maleimide conjugates and prevent the retro-Michael reaction, you can:
-
Promote Hydrolysis: After conjugation, incubate the ADC at a slightly basic pH (e.g., 8.5-9.0) to accelerate the hydrolysis of the thiosuccinimide ring. The resulting ring-opened structure is stable against the retro-Michael reaction.[1]
-
Use Next-Generation Maleimides: Employ maleimide derivatives designed for enhanced stability, such as self-hydrolyzing maleimides or dihalomaleimides.[3]
-
Transcyclization: A newer strategy involves a transcyclization reaction that "locks" the thioether bond within a 6-membered ring, preventing the retro-Michael reaction.[11]
Data Presentation: Comparative Stability of ADC Linkers
The following tables summarize quantitative data on the stability of various linkers from published studies.
Table 1: In Vivo and In Vitro Stability of Different Linker Chemistries
| Linker Type | Conjugate | Species/Matrix | Stability Metric | Value | Reference(s) |
| Val-Cit Dipeptide | cAC10-MMAE | Mouse | Linker Half-life | ~144 hours (6.0 days) | [12] |
| Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | Apparent Linker Half-life | ~230 hours (9.6 days) | [12] |
| Non-cleavable (SMCC) | Trastuzumab-DM1 | Mouse | Half-life (t1/2) | 10.4 days | [2] |
| Triglycyl Peptide (CX) | Trastuzumab-DM1 | Mouse | Half-life (t1/2) | 9.9 days | [2] |
| Val-Cit (VCit) | anti-HER2-MMAF | Mouse Plasma | % Payload Lost (14 days) | >95% | [9] |
| Glu-Val-Cit (EVCit) | anti-HER2-MMAF | Mouse Plasma | % Payload Lost (14 days) | Almost no cleavage | [9] |
| Silyl Ether | MMAE conjugate | Human Plasma | Half-life (t1/2) | >7 days | [2] |
| Hydrazone | Phenylketone-derived | Human/Mouse Plasma | Half-life (t1/2) | ~2 days | [2] |
| Carbonate | Sacituzumab govitecan | Serum | Half-life (t1/2) | 36 hours | [2] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of a bioconjugate and the rate of premature payload release in plasma from different species.[6][13]
Materials:
-
Bioconjugate (e.g., ADC)
-
Plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey), anticoagulated with citrate (B86180) or heparin
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical instruments (e.g., ELISA plate reader, LC-MS/MS system)
Methodology:
-
Preparation: Pre-warm plasma to 37°C. Dilute the bioconjugate to a final concentration of approximately 1 mg/mL in the pre-warmed plasma.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At specified time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot of the sample.
-
Sample Processing and Analysis:
-
Quantification of Intact Conjugate (ELISA):
-
Coat a 96-well plate with an antigen specific to the antibody portion of the ADC.
-
Add the plasma samples (diluted in PBS) to the wells and incubate.
-
Wash the wells to remove unbound components.
-
Add a detection antibody that recognizes the payload or another part of the conjugate, conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate and measure the signal, which is proportional to the amount of intact ADC.
-
-
Quantification of Free Payload (LC-MS/MS): [9]
-
Add an organic solvent (e.g., acetonitrile) to the plasma aliquot to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant containing the small molecule free payload.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
-
Protocol 2: Lysosomal Stability Assay
Objective: To evaluate the cleavage of the linker and release of the payload in a simulated lysosomal environment.[14][15]
Materials:
-
Bioconjugate
-
Isolated lysosomal fractions (e.g., from rat or human liver) or purified lysosomal enzymes (e.g., Cathepsin B)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the bioconjugate (e.g., final concentration of 10 µM) in the assay buffer.
-
Enzyme Addition: Add the lysosomal fraction or purified enzyme to the reaction mixture. For a negative control, a reaction can be set up without the enzyme or with a specific inhibitor of the target enzyme.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction.
-
Quenching and Analysis: Stop the reaction by adding a quenching solution (e.g., by precipitating the protein with an organic solvent). Analyze the samples by LC-MS to quantify the amount of released payload.
Protocol 3: FRET-Based Linker Cleavage Assay
Objective: To monitor linker cleavage in real-time using Förster Resonance Energy Transfer (FRET). This assay uses a linker with a fluorescent donor and a quencher on opposite ends. Cleavage of the linker separates the pair, resulting in an increase in donor fluorescence.[16][17]
Materials:
-
FRET-labeled linker substrate (fluorophore and quencher on opposite ends of the linker)
-
Enzyme of interest (e.g., Cathepsin B, neutrophil elastase) or lysosomal extract
-
Assay buffer compatible with the enzyme
-
96-well plate (black, clear bottom)
-
Fluorescence plate reader
Methodology:
-
Reaction Setup: In a 96-well plate, add the FRET-labeled linker substrate to the assay buffer.
-
Initiate Reaction: Add the enzyme or lysosomal extract to the wells to initiate the cleavage reaction. Include control wells without the enzyme.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Data Acquisition: Measure the fluorescence of the donor fluorophore at regular intervals over a desired period. An increase in fluorescence indicates linker cleavage.
-
Data Analysis: Plot the fluorescence intensity versus time to determine the rate of cleavage.
Visualizations
Caption: Major pathways leading to premature linker cleavage.
Caption: Decision tree for stabilizing thiol-maleimide conjugates.
Caption: General workflow for evaluating linker stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. adcreview.com [adcreview.com]
- 11. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. bioivt.com [bioivt.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. orb.binghamton.edu [orb.binghamton.edu]
- 17. Optimization of ADC linkers: Design and evaluation of a FRET-based ADC linker-library [morressier.com]
Technical Support Center: Method Refinement for Consistent Results in Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in bioconjugation. Our goal is to enable consistent and reproducible results in your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during bioconjugation experiments. The questions are categorized by the type of problem encountered.
Low or No Conjugation Efficiency
Question: Why is my bioconjugation yield consistently low or non-existent?
Answer: Low conjugation efficiency can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. Here are the most common culprits and how to address them:
-
Inactive Reagents:
-
Problem: Reagents, such as NHS esters or maleimides, can hydrolyze or degrade if not stored properly (e.g., exposure to moisture).[1][2]
-
Solution: Always use fresh, high-quality reagents. Store moisture-sensitive reagents in a desiccator and bring them to room temperature before opening to prevent condensation. Dissolve reagents in anhydrous solvents like DMSO or DMF immediately before use.[3][4]
-
-
Suboptimal Reaction Buffer:
-
Problem: The pH of the reaction buffer is critical for the specific chemistry you are using. For example, NHS ester reactions with primary amines are most efficient at a pH of 7.2-8.5, while maleimide (B117702) reactions with thiols are optimal at a pH of 6.5-7.5.[5][6] Buffers containing competing nucleophiles (e.g., Tris or glycine (B1666218) for NHS ester reactions) will reduce conjugation efficiency.[2]
-
Solution: Ensure you are using the correct buffer system for your chosen conjugation chemistry and that the pH is accurately adjusted. Avoid buffers with components that can compete with the reaction.
-
-
Presence of Contaminants in Biomolecule Sample:
-
Problem: Your protein, antibody, or oligonucleotide sample may contain preservatives (like sodium azide (B81097), which can interfere with some reactions), carrier proteins (like BSA), or other additives that can compete with the conjugation reaction.[1][2]
-
Solution: Purify your biomolecule before conjugation using methods like dialysis or desalting columns to remove interfering substances.[1]
-
-
Incorrect Molar Ratio of Reactants:
Inconsistent Drug-to-Antibody Ratio (DAR) and Heterogeneity
Question: My antibody-drug conjugates (ADCs) show a wide range of DARs and are highly heterogeneous. How can I achieve a more uniform product?
Answer: Achieving a homogeneous ADC with a consistent DAR is a common challenge. The following factors are key to controlling the conjugation outcome:
-
Control of Antibody Reduction (for thiol-based conjugation):
-
Problem: Inconsistent or partial reduction of interchain disulfide bonds in an antibody leads to a mixed population of antibodies with varying numbers of available thiol groups for conjugation.
-
Solution: Tightly control the reduction conditions, including the concentration of the reducing agent (e.g., TCEP), temperature, and incubation time, to ensure consistent and complete reduction.[8]
-
-
Reaction Kinetics and Quenching:
-
Problem: Allowing the conjugation reaction to proceed for too long can sometimes lead to side reactions or aggregation, while stopping it too early results in incomplete conjugation.
-
Solution: Perform time-course experiments to determine the optimal reaction time. Quench the reaction by adding a small molecule that will react with the excess labeling reagent (e.g., N-acetylcysteine for maleimide reactions) to stop the conjugation at the desired point.[8]
-
-
Purification Strategy:
-
Problem: Standard purification methods like size-exclusion chromatography (SEC) may not be sufficient to separate ADC species with different DARs.
-
Solution: Employ more advanced purification techniques like Hydrophobic Interaction Chromatography (HIC), which can separate ADCs based on the hydrophobicity conferred by the attached drug-linker, allowing for the isolation of species with a specific DAR.[8]
-
Protein Aggregation and Precipitation
Question: My protein precipitates or aggregates during or after the conjugation reaction. What can I do to prevent this?
Answer: Protein aggregation is a frequent issue in bioconjugation, often caused by changes in the protein's surface properties.
-
Over-modification:
-
Problem: Attaching too many hydrophobic molecules (like some fluorescent dyes or drugs) can lead to a significant increase in the overall hydrophobicity of the protein, causing it to aggregate and precipitate out of solution.[1]
-
Solution: Reduce the molar excess of the labeling reagent to decrease the degree of labeling (DOL).[1]
-
-
Reaction pH Close to Isoelectric Point (pI):
-
Problem: If the pH of the conjugation buffer is close to the pI of the protein or the resulting conjugate, the net charge of the molecule will be close to zero, reducing its solubility and increasing the likelihood of precipitation.
-
Solution: Adjust the pH of the reaction buffer to be at least one pH unit away from the pI of the protein and the final conjugate.[1]
-
-
Use of Co-solvents:
-
Problem: Highly hydrophobic linker-payloads may have poor solubility in aqueous buffers.
-
Solution: Introduce a small amount of an organic co-solvent like DMSO or DMF to improve the solubility of the hydrophobic component. However, be cautious as high concentrations of organic solvents can denature the antibody.[9]
-
Lack of Site-Specificity
Question: How can I achieve more site-specific bioconjugation?
Answer: Lack of site-specificity, especially in reactions targeting common functional groups like amines (lysine residues), can lead to a heterogeneous product with unpredictable properties.[10]
-
Utilize Site-Specific Chemistries:
-
Solution: Employ conjugation strategies that target less abundant or specifically introduced functional groups. Thiol-maleimide chemistry targeting cysteine residues is a common approach. If your protein of interest does not have a suitable cysteine, one can be introduced through site-directed mutagenesis.[10] Click chemistry, which involves the reaction of an azide with an alkyne, is another powerful tool for site-specific labeling.[2]
-
-
Enzymatic Labeling:
-
Solution: Certain enzymes can be used to attach labels to specific sites on a protein. For example, sortase-mediated ligation can be used to modify the C-terminus of a protein.
-
Data Presentation
Table 1: Recommended Molar Excess for NHS Ester Labeling of Proteins
| Protein Concentration | Recommended Molar Excess (Label:Protein) | Rationale |
| > 5 mg/mL | 5-10 fold | Higher protein concentration leads to more efficient labeling.[5] |
| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody labeling.[5] |
| < 1 mg/mL | 20-50 fold | A higher excess is needed to compensate for lower reaction kinetics at lower concentrations.[5] |
Table 2: Key Parameters for Optimizing Maleimide-Thiol Conjugation
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis and reaction with amines.[6] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures are used for sensitive proteins to minimize degradation, while room temperature allows for faster reaction kinetics.[6] |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | TCEP is effective at reducing disulfide bonds and does not contain a thiol group that could compete in the reaction. |
| Molar Excess (Maleimide:Thiol) | 10-20 fold | A starting point to drive the reaction to completion; may need optimization.[6] |
Experimental Protocols
Protocol 1: Amine Labeling of an Antibody with an NHS Ester
This protocol describes a general procedure for labeling an antibody with an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
Antibody (1-5 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS ester labeling reagent
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
Procedure:
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: a. Add the desired molar excess of the NHS ester stock solution to the antibody solution while gently vortexing. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11]
-
Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted labeling reagent and quenching buffer by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
Protocol 2: Thiol Labeling of a Reduced Antibody with a Maleimide
This protocol outlines the steps for conjugating a maleimide-functionalized molecule to an antibody after reducing its interchain disulfide bonds.
Materials:
-
Antibody (1-10 mg/mL) in a degassed, amine-free buffer (e.g., PBS, pH 7.0-7.5)[3]
-
TCEP (Tris(2-carboxyethyl)phosphine)
-
Maleimide labeling reagent
-
Anhydrous DMSO or DMF
-
Quenching Solution: N-acetylcysteine
-
Desalting column
Procedure:
-
Antibody Reduction: a. Add a calculated amount of TCEP solution to the antibody solution to achieve the desired molar excess for the target DAR. b. Incubate at room temperature for 1-2 hours to reduce the disulfide bonds.[8]
-
Prepare Maleimide Solution: Dissolve the maleimide reagent in a minimal amount of anhydrous DMSO or DMF.[3]
-
Conjugation Reaction: a. Add the dissolved maleimide solution to the reduced antibody solution to achieve the desired maleimide:antibody molar ratio (a 10-20 fold molar excess is a good starting point).[6] b. Incubate at room temperature for 1-2 hours or overnight at 4°C, protected from light.[12]
-
Quench Reaction: Add a 5 to 10-fold molar excess of N-acetylcysteine (relative to the maleimide) to quench any unreacted maleimide groups. Incubate for 20-30 minutes at room temperature.[8]
-
Purification: Purify the antibody-drug conjugate using a desalting column to remove excess reagents. For better separation of different DAR species, HIC can be employed.[8]
Protocol 3: Click Chemistry Conjugation (DBCO-Azide)
This protocol describes the copper-free click chemistry reaction between a DBCO-functionalized molecule and an azide-functionalized molecule.
Materials:
-
DBCO-functionalized molecule
-
Azide-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4). Avoid buffers containing sodium azide.[2]
Procedure:
-
Reaction Setup: Mix the DBCO-functionalized molecule with the azide-functionalized molecule in the reaction buffer. A 2-4 fold molar excess of one reactant over the other is a common starting point.[2][4]
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[13] The reaction progress can be monitored by the decrease in the DBCO absorbance at ~310 nm.[2]
-
Purification: If necessary, purify the resulting conjugate from unreacted starting materials using an appropriate method such as size-exclusion chromatography or dialysis.
Protocol 4: SDS-PAGE Analysis of Bioconjugates
SDS-PAGE is a fundamental technique to confirm successful conjugation by observing a shift in molecular weight.[14]
Materials:
-
Polyacrylamide gel (appropriate percentage for the size of your proteins)
-
SDS-PAGE running buffer
-
Loading buffer (with and without a reducing agent like DTT or β-mercaptoethanol)
-
Protein molecular weight standards
-
Staining solution (e.g., Coomassie Blue)
Procedure:
-
Sample Preparation: Mix your unconjugated starting materials and the purified conjugate with loading buffer. Prepare both reduced and non-reduced samples. Heat the samples at 95°C for 5 minutes.[15]
-
Gel Electrophoresis: Load the samples and molecular weight standards into the wells of the polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.[16]
-
Staining: Stain the gel with Coomassie Blue to visualize the protein bands.
-
Analysis: Compare the bands of the conjugate to the starting materials. A successful conjugation will result in a new band of higher molecular weight. The disappearance or decrease in intensity of the starting material bands also indicates a successful reaction.[14]
Mandatory Visualization
Caption: A generalized workflow for a typical bioconjugation experiment.
Caption: A decision tree for troubleshooting low bioconjugation yield.
Caption: EGFR signaling pathway and the intervention point for an ADC.[9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
- 15. neobiotechnologies.com [neobiotechnologies.com]
- 16. SDS-PAGE Protocol | Rockland [rockland.com]
Validation & Comparative
A Comparative Guide to Characterization Techniques for Hydroxy-PEG2-CH2-Boc Derivatives
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, Hydroxy-PEG2-CH2-Boc, plays a crucial role in the synthesis of complex bioconjugates and targeted drug delivery systems. Its discrete polyethylene (B3416737) glycol (PEG) spacer enhances solubility and biocompatibility, while the terminal hydroxyl and Boc-protected amine functionalities allow for sequential and controlled conjugation. Thorough characterization of this linker is paramount to ensure purity, structural integrity, and successful downstream applications. This guide provides a comparative overview of key analytical techniques for the characterization of this compound derivatives, complete with experimental protocols and data presentation to aid in method selection and implementation.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific information required, such as molecular weight confirmation, purity assessment, or structural elucidation. The following tables summarize the performance of common characterization methods for this compound and similar derivatives.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Structural confirmation, purity assessment | Provides unambiguous evidence of the tert-butyl group of the Boc protecting group and the ethylene (B1197577) glycol protons.[1] Allows for monitoring reaction completion. Quantitative with an internal standard.[1] | The N-H proton signal can be broad or difficult to observe. Requires a relatively pure sample for straightforward interpretation.[1] |
| ¹³C NMR Spectroscopy | Structural confirmation | Confirms the presence of the carbonyl and quaternary carbons of the Boc group, as well as the carbons in the PEG chain.[2][3] | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.[1] |
| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Provides accurate mass determination, confirming the molecular formula. | For PEGylated compounds, can produce complex spectra with multiple charge states, although this is less of an issue for a short PEG2 derivative.[4] |
| HPLC with ELSD/CAD | Purity assessment, quantification | Ideal for non-UV absorbing compounds like PEG derivatives.[5][6] Can separate oligomers and impurities.[5] Gradient elution is possible, unlike with Refractive Index (RI) detection.[6] | Requires optimization of detector parameters (e.g., nebulizer and evaporator temperature for ELSD).[7] |
| FTIR Spectroscopy | Functional group identification | Confirms the presence of key functional groups such as the C=O stretch of the carbamate (B1207046) (Boc group), O-H stretch of the alcohol, and C-O-C stretch of the PEG chain.[8][9] | Does not provide detailed structural information or confirm purity. Overlapping peaks can make interpretation complex. |
Quantitative Data Summary
The following tables provide typical quantitative data for the characterization of this compound and related compounds.
Table 1: Typical ¹H NMR Chemical Shifts (in CDCl₃)
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| t-Butyl (Boc) | ~1.45 | s | 9H |
| -NH- (Carbamate) | ~5.0 - 5.5 | br s | 1H |
| -O-CH₂-CH₂-OH | ~3.73 | t | 2H |
| -NH-CH₂-CH₂-O- | ~3.55 | q | 2H |
| -O-CH₂-CH₂-NH- | ~3.65 | t | 2H |
| -CH₂-OH | ~3.60 | t | 2H |
| -OH | Variable | br s | 1H |
Note: Chemical shifts can vary depending on the solvent and concentration.
Table 2: Typical ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Chemical Shift (ppm) |
| C=O (Carbamate) | ~156 |
| C-(CH₃)₃ (Boc) | ~79 |
| -C-(CH₃)₃ (Boc) | ~28.4 |
| -O-CH₂-CH₂-OH | ~72.5 |
| -O-CH₂-CH₂-NH- | ~70.3 |
| -NH-CH₂-CH₂-O- | ~61.7 |
| -CH₂-OH | ~40.5 |
Note: These are predicted ranges and can vary. The electronegativity of adjacent atoms influences the chemical shift.[10]
Table 3: Typical FTIR Absorption Frequencies
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3500 - 3200 | Strong, Broad |
| N-H (Carbamate) | Stretching | 3450 - 3250 | Medium |
| C-H (Alkyl) | Stretching | 3000 - 2850 | Medium |
| C=O (Carbamate) | Stretching | 1720 - 1680 | Strong |
| C-O-C (Ether) | Stretching | 1150 - 1085 | Strong |
Note: The exact position of the absorption bands can be influenced by hydrogen bonding.[11][12]
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable data. Below are general protocols for the key characterization techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition:
-
Use a standard pulse program.
-
Set a spectral width of approximately 12 ppm.
-
Employ a 30-degree pulse angle and a relaxation delay of at least 5 times the longest T1 (a delay of 1-2 seconds is often sufficient).
-
Acquire 16-64 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program.
-
Set a spectral width of approximately 220 ppm.
-
Employ a 90-degree pulse angle and a longer relaxation delay (e.g., 2-5 seconds).
-
A larger number of scans (e.g., 1024 or more) is typically required.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS). For quantitative analysis, careful integration of the peaks is required.[13]
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)
-
System Preparation:
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
ELSD Settings: Optimize nebulizer and evaporator temperatures, and gas flow rate. Typical starting conditions are a nebulizer temperature of 50°C, an evaporator temperature of 70°C, and a gas flow rate of 1.6 SLM.[6]
-
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient: A typical gradient could be 10-30% B over 12 minutes.[6]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Identify the main peak corresponding to the this compound derivative and any impurity peaks. The peak area can be used for purity assessment and quantification against a standard curve.
Mass Spectrometry (Electrospray Ionization - ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Instrument Settings:
-
Operate in positive ion mode to detect the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.
-
Optimize the capillary voltage, cone voltage, and source temperature to achieve good ionization and minimize fragmentation.
-
-
Data Acquisition and Analysis: Acquire the mass spectrum over a relevant m/z range. The observed mass should correspond to the calculated molecular weight of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Liquid Film: If the sample is a viscous liquid, a thin film can be prepared between two NaCl or KBr plates.
-
Attenuated Total Reflectance (ATR): Place a drop of the sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder or clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the characterization of this compound derivatives.
Caption: Workflow for structural confirmation and purity assessment using NMR.
Caption: Workflow for purity and molecular weight confirmation using HPLC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to Heterobifunctional PEG Linkers: Spotlight on Hydroxy-PEG2-CH2-Boc
In the landscape of bioconjugation, drug delivery, and proteomics, the choice of a suitable linker is paramount to the efficacy, stability, and overall performance of complex biologics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in this field, offering a versatile platform to connect different molecules with precision. This guide provides an objective comparison of Hydroxy-PEG2-CH2-Boc with other commonly used heterobifunctional PEG linkers, supported by experimental data and detailed methodologies to inform the selection process for your specific research needs.
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are polymers of ethylene (B1197577) glycol that possess two different reactive terminal groups. This dual functionality allows for the sequential and specific conjugation of two different molecules, a critical feature in the construction of sophisticated bioconjugates. The PEG component itself confers several advantages, including increased hydrophilicity, which can mitigate aggregation of hydrophobic drugs, and a "stealth" effect that can reduce immunogenicity and prolong circulation half-life. The length of the PEG chain is a key parameter that can be modulated to optimize the pharmacokinetic properties of the final conjugate.
This compound is a heterobifunctional PEG linker characterized by a hydroxyl (-OH) group at one terminus and a Boc-protected amine (-NHBoc) at the other, connected by a short two-unit polyethylene glycol chain. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines that can be readily removed under acidic conditions to reveal a primary amine. This primary amine can then be reacted with an activated carboxylic acid (e.g., an NHS ester) to form a stable amide bond. The hydroxyl group, on the other hand, can be activated or used in other conjugation chemistries. This linker is particularly useful in the synthesis of PROTACs and other complex bioconjugates where stepwise and controlled assembly is required.
Comparison of Key Performance Parameters
The selection of a heterobifunctional PEG linker is a critical decision that influences the entire drug development process. The following table provides a summary of quantitative data to facilitate a comparison between linkers with functionalities similar to this compound and other common heterobifunctional PEG linkers. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, the data presented is a synthesis from various studies.
| Parameter | Hydroxy-PEG-Boc Type Linker | NHS-PEG-Maleimide Linker | Azide-PEG-Alkyne (Click Chemistry) Linker | References |
| Typical Conjugation Yield | 70-90% (for the amine coupling step following Boc deprotection) | 60-85% | >95% | [1],[2] |
| Reaction Time | Boc Deprotection: 30 min - 2 hr; Amide Coupling: 1-4 hr | 1-4 hr | 1-12 hr (CuAAC); <1 hr (SPAAC) | [1],[2] |
| Reaction pH | Boc Deprotection: acidic (e.g., TFA); Amide Coupling: 7.2-8.5 | NHS-amine: 7.2-8.5; Maleimide-thiol: 6.5-7.5 | 4-7 (CuAAC); 4-9 (SPAAC) | [1],[2] |
| Linkage Stability (Half-life in Plasma) | Amide bond: Very high (>1 week) | Thioether bond: High (several days, but can be susceptible to retro-Michael addition) | Triazole bond: Very high (>1 week) | [3] |
| Relative Hydrophilicity | High | Moderate to High | High | [4] |
| Key Advantage | Orthogonal protection allows for controlled, stepwise synthesis. | Well-established chemistry for targeting amines and thiols. | High specificity and efficiency (bioorthogonal). | [],[6] |
| Key Disadvantage | Requires an additional deprotection step. | Maleimide can react with other nucleophiles at higher pH. | CuAAC requires a potentially cytotoxic copper catalyst. | [1],[2] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of bioconjugates. Below are representative protocols for key conjugation chemistries.
Protocol 1: Two-Step Conjugation using a Hydroxy-PEG-Boc Linker
This protocol describes the conjugation of a protein (with available lysine (B10760008) residues) to a small molecule drug containing a carboxylic acid, using a Hydroxy-PEG-Boc type linker.
Step 1: Boc Deprotection of the Linker
-
Dissolve the Hydroxy-PEG-Boc linker in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA).
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring the reaction by TLC or LC-MS.
-
Remove the TFA and DCM under reduced pressure.
-
The resulting amine-functionalized linker can be used directly or after purification.
Step 2: Activation of the Small Molecule Drug
-
Dissolve the carboxylic acid-containing drug in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Add 1.2 equivalents of a coupling agent like HATU and 2 equivalents of a base like DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
Step 3: Conjugation to the Protein
-
Prepare a solution of the protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the deprotected Hydroxy-PEG-Amine linker to the activated drug solution.
-
Incubate for 1-4 hours at room temperature.
-
Add the drug-linker solution to the protein solution at a desired molar ratio.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the resulting conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted components.
Protocol 2: One-Step Conjugation using an NHS-PEG-Maleimide Linker
This protocol describes the conjugation of a protein with available lysine residues to a peptide containing a cysteine residue.
-
Dissolve the protein in a phosphate (B84403) buffer (pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
Dissolve the NHS-PEG-Maleimide linker in a water-miscible organic solvent like DMSO to a stock concentration of 10 mM.
-
Add the linker solution to the protein solution at a 10-20 fold molar excess.
-
Incubate for 30-60 minutes at room temperature to allow the NHS ester to react with the protein's amines.
-
Remove the excess, unreacted linker using a desalting column.
-
Dissolve the cysteine-containing peptide in the same phosphate buffer.
-
Add the peptide solution to the maleimide-activated protein solution at a 1.1-5 fold molar excess over the protein.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purify the conjugate by SEC.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified protein to an alkyne-containing small molecule.
-
Prepare stock solutions of the azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the alkyne-containing small molecule in DMSO.
-
Prepare stock solutions of CuSO4, a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in water.
-
In a reaction vessel, combine the azide-modified protein and the alkyne-containing small molecule.
-
Add the CuSO4 and ligand solution, followed by the sodium ascorbate (B8700270) solution to initiate the reaction.
-
Incubate the reaction at room temperature for 1-12 hours.
-
Quench the reaction by adding a chelating agent like EDTA.
-
Purify the conjugate using SEC or another suitable chromatography method.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for ADC synthesis.
Conclusion
The choice of a heterobifunctional PEG linker is a critical determinant of the success of a bioconjugate. This compound offers the advantage of controlled, stepwise synthesis through its orthogonal protecting group strategy, which is particularly beneficial for the construction of complex molecules like PROTACs. Other linkers, such as NHS-PEG-Maleimide and those used in click chemistry, provide well-established and highly efficient alternatives for various bioconjugation applications. The selection of the optimal linker should be guided by the specific requirements of the application, including the nature of the molecules to be conjugated, the desired stability of the final product, and the intended biological use. The data and protocols presented in this guide provide a foundation for making an informed decision to advance your research and development efforts.
References
- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
The Virtues of Stealth: A Comparative Analysis of PEGylation and Emerging Polymer Technologies
In the landscape of drug delivery and biologics, extending the plasma half-life and reducing the immunogenicity of therapeutic molecules are paramount challenges. For decades, PEGylation—the covalent attachment of polyethylene (B3416737) glycol (PEG) chains—has been the undisputed gold standard, a testament to its ability to confer "stealth" properties to drugs, shielding them from the immune system and renal clearance. However, the very success of PEG has brought its limitations to the forefront, including concerns about non-biodegradability and the induction of anti-PEG antibodies, which can lead to accelerated blood clearance (ABC).[1][2] This has catalyzed the development of a new generation of polymer technologies, each vying to match or exceed the performance of PEG while addressing its shortcomings.
This guide provides an objective, data-driven comparison of PEGylation against its most promising alternatives, including polysarcosine (PSar), PASylation, and HESylation. We delve into their performance metrics, supported by experimental data, and provide detailed methodologies for the key experiments that underpin these comparisons.
At a Glance: Comparing Polymer Conjugation Technologies
The selection of a polymer technology is a critical decision in drug development, contingent on the specific therapeutic application, desired pharmacokinetic profile, and formulation requirements. The following table summarizes the key attributes of PEGylation and its leading alternatives.
| Feature | PEGylation (Polyethylene Glycol) | Polysarcosine (pSar) | PASylation (Pro/Ala/Ser) | HESylation (Hydroxyethyl Starch) |
| Core Structure | Synthetic Polyether | Polypeptoid (N-methylated glycine) | Polypeptide (Pro, Ala, Ser repeats) | Polysaccharide |
| Biodegradability | No, potential for tissue accumulation.[3][4] | Yes, degrades into natural amino acid sarcosine.[5][6] | Yes, composed of natural amino acids. | Yes, biodegradable polymer.[3][4] |
| Immunogenicity | Potential for anti-PEG antibodies (IgM, IgG), can cause accelerated blood clearance (ABC).[6] | Considered non-immunogenic; avoids the ABC phenomenon.[5][6] | Reported to be non-immunogenic in mice. | Low immunogenicity reported. |
| Hydrophilic Properties | High, provides excellent "stealth" effect. | High, comparable to PEG.[6] | High, biophysically similar to PEG. | High |
| Manufacturing | Chemical conjugation, established process. | Chemical conjugation or recombinant fusion.[7] | Primarily genetic fusion, allowing for precise control. | Chemical conjugation (reductive amination).[3][8] |
| Key Advantages | Gold standard with extensive clinical validation. | Biodegradable, non-immunogenic, excellent stealth properties.[5][6] | Biodegradable, produced recombinantly for high homogeneity. | Biodegradable, significantly lower viscosity at high concentrations.[3][4] |
| Key Disadvantages | Non-biodegradable, immunogenicity concerns.[3][6] | Less clinical data compared to PEG. | Primarily limited to protein/peptide fusion. | Potential safety concerns at high doses (vacuole formation).[4] |
Head-to-Head Performance Data
Objective comparison requires robust experimental data. Below are summaries from studies that directly compared these polymer technologies.
Polysarcosine (pSar) vs. PEG: A Case Study with Interferon (IFN)
A study directly comparing polysarcosine-conjugated Interferon-α2b (PSar-IFN) with its PEGylated counterpart (PEG-IFN) revealed significant advantages for the alternative polymer.[5][7] While both conjugates showed a comparable ability to prolong the circulation half-life, the PSar-IFN conjugate demonstrated superior therapeutic efficacy.[5]
| Parameter | PEG-IFN (20 kDa) | PSar-IFN (20 kDa) | Outcome |
| In Vitro Activity (IC50) | Less potent | More potent in inhibiting tumor cell proliferation.[5] | PSar conjugation retained more of the protein's native activity. |
| Tumor Accumulation | Standard | Higher accumulation in tumor sites.[7] | PSar-IFN showed enhanced targeting or retention in the tumor microenvironment. |
| In Vivo Antitumor Efficacy | Effective | Significantly more potent in inhibiting tumor growth.[5][6][7] | PSar-IFN demonstrated superior therapeutic outcomes in mouse models. |
| Immunogenicity | Standard | Considerably less anti-IFN antibody generation.[5][7] | PSar appears to be a superior "stealth" polymer, eliciting a weaker immune response. |
HESylation vs. PEGylation: Viscosity and Stability of Anakinra
For high-concentration formulations, which are often necessary for subcutaneous administration, viscosity can become a major hurdle. A comparative study of HESylated versus PEGylated anakinra (an IL-1 receptor antagonist) highlights a key advantage of HESylation.[3][4]
| Parameter | PEG-Anakinra | HES-Anakinra | Outcome |
| Viscosity (at 75 mg/mL) | High | ~40% lower than PEG-Anakinra.[3][4] | HESylation offers a significant advantage for developing high-concentration formulations. |
| Binding Affinity | Reduced by one order of magnitude. | Reduced, but more affine than PEG-Anakinra.[3] | HESylation resulted in less disruption of the protein's binding capability. |
| Storage Stability | Good | Superior monomer recovery after 8 weeks at 40°C.[3] | HES-conjugate showed better long-term stability in solution. |
Visualizing the Process: Workflows and Decision Making
To aid researchers, the following diagrams illustrate a typical experimental workflow for comparing polymer-drug conjugates and a logical guide for selecting the appropriate technology.
Key Experimental Protocols
Reproducible and verifiable data is the cornerstone of scientific comparison. This section details the methodologies for key experiments cited in the comparative analysis.
Protocol 1: Characterization by Size-Exclusion Chromatography (SEC)
Objective: To determine the purity, molecular weight, and presence of aggregates in the polymer-protein conjugate.[9]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system.
-
SEC column (e.g., Zorbax GF-250).[9]
-
UV and Refractive Index (RI) detectors.[10]
-
Mobile Phase: Phosphate-buffered saline (PBS) or other suitable buffer (e.g., 200 mM sodium phosphate, pH 7.0).[9]
-
Protein standards of known molecular weight for calibration.
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1-2 mL/min) until a stable baseline is achieved.[9]
-
Sample Preparation: Dissolve the polymer-protein conjugate in the mobile phase to a known concentration (e.g., 1-5 mg/mL). Filter the sample through a 0.22 µm filter to remove particulates.[11]
-
Injection: Inject a defined volume of the sample (e.g., 20-100 µL) onto the column.[9]
-
Data Acquisition: Monitor the elution profile using UV (at 280 nm for protein) and RI detectors. The retention time is inversely proportional to the hydrodynamic size of the molecule.
-
Analysis:
-
Integrate the peak areas to determine the relative percentage of the monomeric conjugate, free polymer/protein, and high-molecular-weight aggregates.
-
Use a calibration curve generated from protein standards to estimate the apparent molecular weight of the conjugate and other species.[9]
-
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the concentration of a polymer-drug conjugate that inhibits cell growth by 50% (IC50) and compare it to the free drug.[12][13]
Materials:
-
Target cancer cell line (e.g., HepG2, BxPC-3).[12]
-
96-well cell culture plates.
-
Complete culture medium (e.g., DMEM with 10% FBS).[13]
-
Polymer-drug conjugate and free drug stock solutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).[14]
-
Solubilization solution (e.g., DMSO).[13]
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the polymer-drug conjugate and the free drug in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[12]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[13][14]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 10-15 minutes.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against drug concentration and use a non-linear regression model to determine the IC50 value.
Protocol 3: Anti-PEG IgM ELISA
Objective: To detect and quantify the presence of IgM antibodies specific to PEG in human or animal serum, which is indicative of an immunogenic response.[15][16][17]
Materials:
-
High-binding 96-well microplate.
-
Serum/plasma samples and calibrators.
-
Blocking Buffer: 1% milk or BSA in PBS.[17]
-
Detection Antibody: HRP-conjugated anti-human (or other species) IgM antibody.[15]
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).[15]
-
Stop Solution: 1M H₂SO₄ or HCl.[15]
Methodology:
-
Plate Coating: Coat the wells with 100 µL of the coating antigen (e.g., 20 µg/mL mPEG-BSA) overnight at 4°C or for 2 hours at room temperature.[15][17]
-
Washing: Aspirate the coating solution and wash the wells three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[17]
-
Sample Incubation: After another wash step, add 100 µL of diluted serum samples and calibrators to the wells. Incubate for 1 hour at room temperature on a plate shaker.[15]
-
Detection Antibody Incubation: Wash the wells five times. Add 100 µL of the diluted HRP-conjugated anti-IgM antibody and incubate for 45-60 minutes.[15]
-
Color Development: Wash the wells five times. Add 100 µL of TMB substrate and incubate in the dark for 15-20 minutes. A blue color will develop.[15]
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change to yellow.
-
Measurement: Read the optical density (OD) at 450 nm. The concentration of anti-PEG IgM in the samples is determined by interpolating from the standard curve generated with the calibrators.
Protocol 4: Protein Conjugation via Reductive Amination
Objective: To covalently link a polymer (like HES or PEG) containing an aldehyde group to a protein via its primary amine groups (e.g., lysine (B10760008) residues).[8][18]
Materials:
-
Protein to be conjugated (e.g., Anakinra).
-
Aldehyde-activated polymer (e.g., propionaldehyde-HES).[8]
-
Reducing Agent: Sodium cyanoborohydride (NaCNBH₃).[18]
-
Reaction Buffer: Borate buffer (100 mM, pH 8.5) or PBS.[19]
Methodology:
-
Reactant Preparation: Dissolve the protein and the aldehyde-activated polymer in the Reaction Buffer to the desired molar ratio (e.g., a 4- to 15-fold molar excess of polymer is often used).[18]
-
Initiation of Reaction: Mix the protein and polymer solutions. The aldehyde on the polymer will react with primary amines on the protein to form an unstable Schiff base intermediate.[18]
-
Reduction Step: Add the reducing agent, sodium cyanoborohydride, to the reaction mixture to a final concentration of approximately 50 mM. This agent specifically reduces the Schiff base to form a stable, covalent secondary amine bond.[18]
-
Incubation: Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.[18]
-
Quenching (Optional): The reaction can be quenched by adding a primary amine-containing buffer like Tris to consume any unreacted aldehyde groups.
-
Purification: Remove the unreacted polymer and byproducts from the final conjugate using purification methods such as Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).
-
Characterization: Confirm successful conjugation and purity using SEC, SDS-PAGE, and other relevant analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics of pegylated interferons: what is misleading? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Head to head comparison of the formulation and stability of concentrated solutions of HESylated versus PEGylated anakinra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. nacalai.co.jp [nacalai.co.jp]
- 7. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein HESylation for half-life extension: synthesis, characterization and pharmacokinetics of HESylated anakinra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Online size-exclusion high-performance liquid chromatography light scattering and differential refractometry methods to determine degree of polymer conjugation to proteins and protein-protein or protein-ligand association states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. affinityimmuno.com [affinityimmuno.com]
- 17. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. researchgate.net [researchgate.net]
The Pivotal Role of PEG Spacer Length in Bioconjugate Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving desired therapeutic outcomes. Among the critical design parameters, the length of the polyethylene (B3416737) glycol (PEG) spacer used to link a targeting moiety to its payload can profoundly influence the conjugate's activity. This guide provides an objective comparison of how varying PEG spacer lengths affect key performance metrics, supported by experimental data and detailed protocols. Furthermore, it explores emerging alternatives to PEG, offering a broader perspective on linker technology.
The incorporation of a PEG spacer in a bioconjugate, such as an antibody-drug conjugate (ADC), can significantly enhance its pharmacological properties, including increased solubility, extended circulation half-life, and reduced immunogenicity[1]. However, the length of this spacer is a critical variable that requires careful optimization. An inappropriate spacer length can lead to diminished binding affinity, impaired cellular internalization, or altered pharmacokinetic profiles, ultimately compromising the therapeutic efficacy of the conjugate.
Impact of PEG Spacer Length on Conjugate Activity: A Data-Driven Comparison
The length of the PEG spacer can influence various aspects of a bioconjugate's function. The optimal length is often a trade-off between providing sufficient flexibility for the targeting ligand to interact with its receptor and maintaining a compact structure for efficient cellular uptake and trafficking.
Binding Affinity and In Vitro Cytotoxicity
The spacer length can directly impact the ability of the targeting ligand to bind to its receptor. In some cases, a longer spacer may be necessary to overcome steric hindrance, while in others, a shorter, more constrained linker may be optimal.
For instance, a study on bombesin-based radiolabeled antagonists found that while the IC50 values were similar for conjugates with PEG2, PEG4, and PEG6 spacers, the PEG12 analog showed a significant difference[2]. Another study on a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin (B8815690) showed that IC50 values increased with longer PEG chains, from 3.1 ± 0.2 nM for PEG2 to 5.8 ± 0.3 nM for PEG6[3]. This suggests that for this particular conjugate, shorter PEG spacers are more favorable for receptor binding.
In the context of antibody-drug conjugates, the choice of PEG spacer length can also influence the drug-to-antibody ratio (DAR) achieved during conjugation. One study found that intermediate length PEG spacers (PEG6, PEG8, and PEG12) resulted in higher DARs compared to shorter (PEG4) or longer (PEG24) spacers[4].
| Conjugate Type | PEG Spacer Length | Key Finding | Reference |
| Bombesin-based antagonists | PEG2, PEG4, PEG6, PEG12 | Similar IC50 for PEG2-6; significant difference for PEG12. | [2] |
| 68Ga-NOTA-Bombesin antagonist | PEG2, PEG3, PEG4, PEG6 | IC50 increased with spacer length (3.1 to 5.8 nM). | [3] |
| Trastuzumab-MMAD | PEG4, PEG6, PEG8, PEG12, PEG24 | Higher DAR with intermediate length spacers (PEG6-12). | [4] |
| Affibody-MMAE | 4 kDa, 10 kDa | Longer PEG chains reduced cytotoxicity by 6.5- and 22.5-fold, respectively. | [5] |
Cellular Uptake and Internalization
The length of the PEG spacer can significantly affect the efficiency of cellular uptake of a conjugate. For nanocarrier systems, longer PEG chains generally provide a better "stealth" effect, reducing non-specific uptake by phagocytic cells[6][7]. However, for targeted conjugates, the optimal PEG length for receptor-mediated endocytosis can vary.
A study on antibody-nanocarrier conjugates targeting dendritic cells found that a shorter PEG linker (0.65 kDa) resulted in the best targeting for the DC2.4 cell line, while longer linkers were more effective for other cell types[7]. In another study involving folate-linked liposomes, there was no significant difference in cellular uptake in vitro based on PEG linker length[8][9][10][11]. This highlights the context-dependent nature of the optimal spacer length.
| System | PEG Spacer Length (MW) | Effect on Cellular Uptake | Reference |
| Antibody-nanocarriers for DCs | 0.65 kDa, 2 kDa, 5 kDa | Shorter PEG (0.65 kDa) was best for DC2.4 cells. | [7] |
| Folate-linked liposomes | 2 kDa, 5 kDa, 10 kDa | No significant difference in vitro. | [8][9][10][11] |
| Peptide-targeted liposomes | PEG350, PEG550, PEG2000 | Higher uptake with peptide-PEG550/background-PEG350 pairing. | [12] |
In Vivo Efficacy and Pharmacokinetics
The in vivo performance of a bioconjugate is a critical determinant of its therapeutic potential. PEG spacer length can influence biodistribution, tumor accumulation, and overall efficacy.
In a study with folate-linked liposomal doxorubicin, tumor accumulation significantly increased with longer PEG linkers, leading to a greater reduction in tumor size for the 10k Da PEG linker compared to 2k or 5k Da linkers[8][9][10][11]. This suggests that for this system, a longer spacer enhances the ability of the liposome (B1194612) to reach and be retained in the tumor tissue.
Conversely, a study on bombesin-based radioconjugates found that PEG4 and PEG6 analogs showed superior properties in vivo, with high tumor uptake and excellent tumor-to-kidney ratios, suggesting an optimal intermediate length[2]. The serum stability of these conjugates also tended to increase with spacer length, although this trend reversed with the longest PEG12 analog[2].
| Conjugate/System | PEG Spacer Length (MW) | Key In Vivo Finding | Reference |
| Folate-linked liposomal Dox | 2 kDa, 5 kDa, 10 kDa | Tumor accumulation and antitumor activity increased with PEG length. | [8][9][10][11] |
| 177Lu-Bombesin antagonist | PEG2, PEG4, PEG6, PEG12 | PEG4 and PEG6 showed the best tumor-to-kidney ratios. | [2] |
| Affibody-MMAE | 4 kDa, 10 kDa | 10 kDa PEG significantly prolonged circulation half-life, leading to stronger tumor inhibition. | [5] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols are essential. Below are summaries of common assays used to evaluate the impact of PEG spacer length on conjugate activity.
In Vitro Cytotoxicity Assay
This assay determines the potency of a bioconjugate in killing target cells[1].
-
Cell Seeding: Plate antigen-positive and antigen-negative cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Prepare serial dilutions of the bioconjugate, a relevant isotype control, and the free payload in complete cell culture medium. Add the treatments to the cells.
-
Incubation: Incubate the plates for a period determined by the cell doubling time and mechanism of action of the payload (e.g., 72-120 hours).
-
Viability Measurement: Assess cell viability using assays such as MTT or CellTiter-Glo, which measure metabolic activity.
-
Data Analysis: Plot cell viability against conjugate concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Cellular Internalization Assay
This assay confirms that the bioconjugate is internalized by the target cells, which is often a prerequisite for the payload to exert its effect[1].
-
Labeling: Label the bioconjugate with a fluorescent dye.
-
Cell Treatment: Treat target cells with the fluorescently labeled bioconjugate for various time points (e.g., 0, 2, 6, 24 hours).
-
Analysis: Measure the fluorescence intensity within the cells using flow cytometry or high-content imaging.
-
Data Analysis: An increase in intracellular fluorescence over time indicates internalization.
Serum Stability Assay
This assay assesses the stability of the bioconjugate in plasma, which is crucial for predicting its in vivo performance[1].
-
Incubation: Incubate the bioconjugate in human or mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Analysis: Use techniques like LC-MS/MS to quantify the amount of intact bioconjugate and any released payload over time. This can be used to determine the loss of the drug-to-antibody ratio (DAR).
-
Data Analysis: Plot the percentage of intact bioconjugate remaining over time to determine its stability and half-life.
In Vivo Biodistribution and Efficacy Studies
These studies evaluate the distribution of the conjugate in a living organism and its therapeutic effect.
-
Animal Model: Utilize appropriate animal models, such as nude mice bearing tumor xenografts.
-
Administration: Administer the bioconjugate (often radiolabeled for biodistribution studies) intravenously.
-
Biodistribution: At various time points post-injection, euthanize the animals and collect major organs and tumors. Measure the radioactivity in each tissue to determine the percentage of the injected dose per gram of tissue (%ID/g).
-
Efficacy: For efficacy studies, monitor tumor growth over time in treated versus control groups. Body weight changes are also monitored as an indicator of toxicity.
-
Data Analysis: Compare tumor uptake and tumor-to-organ ratios for different conjugates. For efficacy studies, compare tumor growth inhibition between different treatment groups.
Visualizing the Impact and Experimental Workflow
To better understand the complex interplay of factors involved, the following diagrams illustrate the logical relationships and experimental processes.
Caption: Workflow for the synthesis, characterization, and evaluation of PEGylated bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
A Researcher's Guide to Protecting Groups in Synthesis: A Comparative Analysis
In the realm of multi-step organic synthesis, the strategic use of protecting groups is a critical element for success. The ability to selectively mask and unmask reactive functional groups dictates the efficiency and overall yield of complex molecular syntheses. This guide offers a comprehensive comparison of commonly employed protecting groups for amines and alcohols, providing researchers, scientists, and drug development professionals with objective, data-driven insights to inform their synthetic strategies.
Amine Protecting Groups: A Comparative Overview
The protection of amines is fundamental in peptide synthesis and the elaboration of nitrogen-containing compounds. The most prevalent amine protecting groups are the tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups. Their utility stems from their distinct stability profiles and cleavage conditions, which form the basis of orthogonal protection strategies.[1][2][3] Orthogonality allows for the selective removal of one protecting group in the presence of others, a crucial tactic in the synthesis of complex molecules.[4][5][6]
Stability and Deprotection Conditions of Amine Protecting Groups
The choice of an amine protecting group is primarily governed by its stability to various reaction conditions and the mildness of its removal. The following table summarizes the stability and deprotection conditions for Boc, Cbz, and Fmoc groups.
| Protecting Group | Stable To | Labile To (Deprotection Conditions) | Typical Deprotection Yield |
| Boc | Catalytic Hydrogenation, Mild Base | Strong Acids (e.g., TFA in DCM) | >95%[7] |
| Cbz | Mild Acid and Base | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acids (HBr/AcOH) | >95%[8][9][10] |
| Fmoc | Acids, Catalytic Hydrogenation | Bases (e.g., 20% Piperidine (B6355638) in DMF) | >99% (in SPPS)[2][11] |
Experimental Protocols for Amine Protection and Deprotection
Detailed and reproducible experimental protocols are essential for the successful application of protecting groups. Below are representative procedures for the protection and deprotection of amines using Boc, Cbz, and Fmoc groups.
Boc Protection of a Primary Amine [12][13]
-
Reagents: Primary amine (1.0 equiv), Di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 equiv), Triethylamine (TEA, 1.2 equiv) or Sodium Bicarbonate (NaHCO₃, 2.0 equiv), Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure: To a stirred solution of the primary amine in the chosen solvent, add the base followed by the dropwise addition of Boc₂O. The reaction is typically stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is washed with aqueous acid (if TEA is used), saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the N-Boc protected amine.
-
Typical Yield: 90-98%
Cbz Protection of an Amine [9]
-
Reagents: Amine (1.0 equiv), Benzyl (B1604629) chloroformate (Cbz-Cl, 1.1 equiv), Sodium bicarbonate (NaHCO₃, 2.0 equiv), THF/Water (2:1).
-
Procedure: The amine is dissolved in a mixture of THF and water, and NaHCO₃ is added. The mixture is cooled to 0 °C, and Cbz-Cl is added dropwise. The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica (B1680970) gel chromatography.
-
Typical Yield: 90%
Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS) [11][14]
-
Reagents: Fmoc-protected peptide-resin, 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).
-
Procedure: The Fmoc-protected peptide-resin is swelled in DMF. The DMF is drained, and the 20% piperidine in DMF solution is added. The mixture is agitated for 5-20 minutes at room temperature. The deprotection solution is drained, and the process is often repeated once more. The resin is then thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. The completion of the deprotection can be monitored using a Kaiser test.
-
Typical Yield: >99% per step in SPPS.
Alcohol Protecting Groups: A Comparative Overview
The hydroxyl group is one of the most common and reactive functional groups in organic molecules, necessitating a diverse array of protecting groups for its temporary masking. Among the most widely used are silyl (B83357) ethers, acetals, and benzyl ethers.[15]
Stability and Deprotection Conditions of Alcohol Protecting Groups
The selection of an alcohol protecting group depends on the required stability towards various reagents and the desired deprotection method. The following table outlines the characteristics of common alcohol protecting groups.
| Protecting Group | Common Examples | Stable To | Labile To (Deprotection Conditions) | Typical Deprotection Yield |
| Silyl Ethers | TBDMS, TIPS, TBDPS | Bases, Nucleophiles, Mild Oxidizing/Reducing Agents | Fluoride ion sources (e.g., TBAF in THF), Acids | >95%[16] |
| Acetals | MOM, THP | Bases, Nucleophiles, Oxidizing/Reducing Agents | Acids (e.g., HCl in MeOH, p-TsOH) | >90%[17] |
| Benzyl Ethers | Bn | Acids, Bases, Nucleophiles, Oxidizing/Reducing Agents | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Lewis Acids | >90%[18][19][20] |
Experimental Protocols for Alcohol Protection and Deprotection
Below are representative procedures for the protection and deprotection of alcohols using common protecting groups.
TBDMS Protection of a Primary Alcohol
-
Reagents: Primary alcohol (1.0 equiv), tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equiv), Imidazole (B134444) (2.2 equiv), Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Procedure: To a solution of the alcohol and imidazole in the chosen solvent, add TBDMS-Cl in one portion. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product can be purified by silica gel chromatography.
-
Typical Yield: 85-95%
MOM Protection of an Alcohol
-
Reagents: Alcohol (1.0 equiv), Chloromethyl methyl ether (MOM-Cl, 1.5 equiv), N,N-Diisopropylethylamine (DIPEA, 2.0 equiv), Dichloromethane (DCM).
-
Procedure: To a solution of the alcohol in DCM at 0 °C, add DIPEA followed by the dropwise addition of MOM-Cl. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with saturated aqueous NaHCO₃ and the layers are separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. Purification is typically performed by column chromatography.
-
Typical Yield: 80-95%
Benzyl Ether Deprotection by Catalytic Hydrogenolysis [10][19]
-
Reagents: Benzyl-protected alcohol, 10% Palladium on carbon (Pd/C, 5-10 mol%), Hydrogen (H₂) gas, Methanol (MeOH) or Ethanol (EtOH).
-
Procedure: The benzyl ether is dissolved in a suitable solvent in a flask equipped with a stir bar. The flask is purged with an inert gas, and the Pd/C catalyst is added. The atmosphere is then replaced with hydrogen gas (typically from a balloon). The reaction is stirred vigorously at room temperature and monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford the deprotected alcohol.
-
Typical Yield: >95%
Visualizing Synthetic Strategies: Workflows and Logic
The strategic implementation of protecting groups is best understood through visual representations of experimental workflows and decision-making processes.
Caption: Workflow for amine protection and deprotection.
Caption: Orthogonal protection in a multi-step synthesis.
Conclusion
The selection of an appropriate protecting group is a critical decision in the design of any multi-step synthesis. A thorough understanding of the stability, reactivity, and orthogonality of different protecting groups is essential for maximizing yields and achieving the desired chemical transformations. This guide provides a foundational comparison of some of the most common protecting groups for amines and alcohols, supported by experimental data and detailed protocols, to empower researchers in making informed choices for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. uwindsor.ca [uwindsor.ca]
- 16. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Benzyl Ethers [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
Safety Operating Guide
Proper Disposal Procedures for Hydroxy-PEG2-CH2-Boc
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The following guidelines provide a comprehensive operational and disposal plan for Hydroxy-PEG2-CH2-Boc, also known as tert-butyl N-(2-(2-hydroxyethoxy)ethyl)carbamate. These procedures are compiled from safety data sheets of closely related compounds and general laboratory chemical waste management protocols to ensure the safe handling and disposal of this chemical.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Summary of Potential Hazards:
| Hazard Statement | Classification |
| H301: Toxic if swallowed | Acute toxicity (oral), Category 3 |
| H315: Causes skin irritation | Skin corrosion/irritation, Category 2 |
| H318: Causes serious eye damage | Serious eye damage/eye irritation, Category 1 |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1]
-
Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, consider additional protective clothing.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[1]
II. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Experimental Protocol for Disposal:
-
Segregation:
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap.[2][4] Plastic containers are often preferred for storing chemical waste.[5]
-
The original product container can be used for the disposal of unused reagent.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic, irritant).[2]
-
-
Waste Accumulation:
-
Collect all waste, including unused product, solutions containing the compound, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in the designated hazardous waste container.
-
For liquid waste, absorb it with an inert material like vermiculite (B1170534) or dry sand before placing it in the waste container.
-
Keep the waste container closed at all times except when adding waste.[2][6]
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5][7] This area should be at or near the point of waste generation.[5][7]
-
The storage area must be well-ventilated.[1]
-
Ensure the container is stored in a locked-up or otherwise secure area accessible only to authorized personnel.[1][8]
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for a designated period (as per your institution's policy, often not to exceed one year), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5][6]
-
Follow all institutional procedures for requesting a hazardous waste pickup.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be properly decontaminated before being discarded as regular trash.
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous waste and add it to your designated this compound waste container.[6]
-
After triple rinsing, deface the original label on the container and dispose of it according to your institution's guidelines for non-hazardous laboratory waste.[6]
-
III. Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EHS office.
-
-
Exposure:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[1]
-
If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical help.[1]
-
IV. Disposal Workflow Diagram
References
- 1. echemi.com [echemi.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Safeguarding Your Research: Essential Protocols for Handling Hydroxy-PEG2-CH2-Boc
Researchers and scientists engaged in drug development must prioritize safety and operational efficiency when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Hydroxy-PEG2-CH2-Boc, a PEG-based PROTAC linker. Adherence to these protocols will help ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is fundamental to laboratory safety. The following table summarizes the recommended PPE for handling this compound, categorized by the area of protection.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Recommendations |
| Hands | Chemical-resistant gloves | Disposable nitrile gloves are suitable for providing short-term protection against a broad range of chemicals.[2] For applications with a higher risk of splashing, consider gloves made of neoprene or butyl rubber.[3] Always inspect gloves for any signs of degradation before use. |
| Eyes | Safety glasses or goggles | Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are required.[2] |
| Face | Face shield | A face shield should be worn over safety glasses whenever there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[2] |
| Body | Laboratory coat | A properly fitting lab coat, buttoned to cover as much skin as possible, is mandatory.[2] Consider a flame-resistant material like Nomex® if working with flammable substances in the same procedure.[2] |
| Respiratory | Respirator | While generally not required for non-hazardous materials in a well-ventilated area, a respirator (such as an N95) should be used if there is a risk of generating dust or aerosols, or if unpacking containers that may have been damaged during shipping.[4] |
| Feet | Closed-toe shoes | Shoes must cover the entire foot (closed toe and heel) to protect against spills.[2] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is essential to minimize risks and ensure the efficient use of materials. The following diagram outlines the key stages for handling this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including unused product, solutions, and contaminated consumables (e.g., gloves, pipette tips), should be collected in a designated, sealed, and clearly labeled chemical waste container.
-
Disposal Method: The primary method of disposal should be through a licensed chemical waste disposal service. Do not dispose of this compound down the drain or in regular trash.
-
Spill Management: In the event of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth.[1] The absorbed material should then be placed in a sealed container for disposal as chemical waste. Ensure the area is well-ventilated during cleanup.
By implementing these safety and logistical protocols, researchers can confidently handle this compound while maintaining a secure and efficient laboratory environment. This commitment to safety not only protects personnel but also upholds the integrity and quality of scientific research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
